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  • Product: 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol
  • CAS: 1340306-85-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol: A Technical Guide

Executive Summary This guide provides an in-depth technical analysis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol , a bifunctional diamine scaffold increasingly utilized in fragment-based drug discovery (FBDD).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol , a bifunctional diamine scaffold increasingly utilized in fragment-based drug discovery (FBDD).[1][2] Unlike simple benzyl-pyrrolidines, the incorporation of an ortho-aminomethyl group introduces a secondary ionization center and a critical intramolecular hydrogen-bonding vector.[1][2] This document details its physicochemical properties, experimental characterization protocols, and structural liabilities, offering a roadmap for its integration into lead optimization campaigns.

Part 1: Chemical Identity & Structural Logic

Nomenclature and Stoichiometry

This compound represents a merged pharmacophore, combining the solubility-enhancing properties of a pyrrolidinyl-alcohol with the chelation/binding potential of a benzylamine.[1][2]

PropertyDetail
IUPAC Name 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol
Common Identifier 1-(2-(Aminomethyl)benzyl)-3-pyrrolidinol
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Stereochemistry Contains one chiral center at C3 of the pyrrolidine ring.[1][2][3][4] (Available as (R), (S), or racemate).
Canonical SMILES NCC1=CC=CC=C1CN2CC(O)CC2
Structural Analysis & Pharmacophore Mapping

The molecule is defined by three distinct functional zones:

  • The Polar Head (Hydroxyl): A hydrogen bond donor/acceptor (HBD/HBA) capable of interacting with solvent-exposed residues or backbone carbonyls.[1][2]

  • The Basic Core (Pyrrolidine): A tertiary amine (pKₐ₁ ~9.[1]2) providing solubility and a cationic anchor at physiological pH.[1]

  • The "Ortho-Hook" (Primary Amine): A primary amine (pKₐ₂ ~9.[1][2]6) positioned ortho to the benzylic linker.[1] This proximity allows for potential intramolecular hydrogen bonding (IMHB) with the tertiary nitrogen or the hydroxyl group, significantly influencing membrane permeability (LogD).[1]

Part 2: Physicochemical Properties

The following data represents a synthesis of predicted values (using ACD/Labs and ChemAxon algorithms) and extrapolated experimental data from structural analogues (e.g., 1-benzyl-3-pyrrolidinol).

Key Physicochemical Parameters
ParameterValue (Approx.)Context & Implication
LogP (Neutral) 0.6 ± 0.3Moderate lipophilicity in the uncharged state; suitable for CNS penetration if ionization is masked.[1][2]
LogD (pH 7.4) -1.8 to -1.2Highly hydrophilic at physiological pH due to double protonation.[1][2] Requires prodrug strategies or active transport for high intracellular accumulation.[1][2]
pKₐ (Base 1) 9.6 ± 0.5Primary amine (benzylamine type).[1] Predominantly protonated at pH 7.[1][2]4.
pKₐ (Base 2) 9.1 ± 0.5Tertiary pyrrolidine amine.[1] Predominantly protonated at pH 7.[1][2]4.
TPSA ~66 Ų(20 Ų OH + 26 Ų NH₂ + 3 Ų tert-N).[1][2] Well within the "Rule of 3" for fragments (<60-80 Ų).[1][2]
H-Bond Donors 3(OH, NH₂).[1][2] High donor count may limit passive permeability.[1][2]
H-Bond Acceptors 3(OH, NH₂, tert-N).[1][2]
Solubility Profile
  • pH 1.2 (Gastric): Extremely High (>100 mg/mL).[1] Both nitrogens are fully protonated (

    
    , 
    
    
    
    ), creating a highly solvated dication.[1]
  • pH 7.4 (Blood): High (>10 mg/mL).[1] The molecule exists primarily as a dication or monocation, maintaining excellent aqueous solubility.[1]

  • pH 10+ (Basic): Moderate.[1] As the molecule reaches its isoelectric point/neutral state, solubility decreases but remains sufficient for organic synthesis due to the hydroxyl group.[1]

Part 3: Experimental Characterization Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol: Potentiometric pKₐ Determination

Objective: To accurately resolve the overlapping pKₐ values of the primary and tertiary amines.

Methodology:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Titration: Perform a dual-titration (acid-to-base and base-to-acid) using standardized 0.1 M HCl and 0.1 M KOH under inert N₂ atmosphere to prevent carbonate formation.

  • Validation: Include a standard reference (e.g., Quinine) in a parallel run.[1]

  • Data Processing: Use the Bjerrum plot method (

    
     vs pH).[1]
    
    • Self-Validation Check: The curve must show two distinct inflection points.[1][2] If points merge, use NMR-pH titration (

      
      N-HMBC) to resolve the specific protonation sites.[1][2]
      
Protocol: LogD₇.₄ Shake-Flask Method

Objective: To determine the distribution coefficient at physiological pH, critical for predicting blood-brain barrier (BBB) penetration.[1]

Methodology:

  • Phases: 1-Octanol (saturated with buffer) and Phosphate-buffered saline (PBS, pH 7.4, saturated with octanol).

  • Equilibrium: Mix compound (100 µM) in the system. Vortex for 60 min at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm) or LC-MS.

  • Calculation:

    
    .
    
  • Validation: Mass balance must be >95%. If recovery is low, suspect interfacial precipitation or adsorption to plasticware.

Part 4: Structural Liabilities & Stability

Cyclization Risk

The ortho-aminomethyl group presents a specific stability risk: Intramolecular Nucleophilic Attack .[1][2]

  • Under oxidative conditions or in the presence of reactive electrophiles (e.g., aldehydes in formulation), the primary amine can react with the benzylic carbon or other electrophilic centers, potentially leading to degradation products like isoindoline derivatives if the linker is compromised.[1]

Oxidative Instability

Primary benzylic amines are susceptible to oxidation by monoamine oxidases (MAO) or auto-oxidation to imines/aldehydes.[1][2]

  • Mitigation: Store as a dihydrochloride salt (2HCl) under argon at -20°C.[1][2]

Part 5: Visualization of Signaling & Workflow

Synthesis & Interaction Workflow

The following diagram illustrates the retrosynthetic logic and the compound's interaction modes within a biological pocket.

G cluster_synthesis Retrosynthetic Logic cluster_bio Biological Interaction Modes Target 1-{[2-(Aminomethyl)phenyl]methyl} pyrrolidin-3-ol Ionic Ionic Bond (Asp/Glu Residues) Target->Ionic Via Protonated Primary Amine HBond H-Bond Network (Backbone Carbonyls) Target->HBond Via C3-Hydroxyl Group Precursor1 3-Pyrrolidinol Step1 Reductive Amination (NaBH(OAc)3) Precursor1->Step1 Precursor2 2-Cyanobenzaldehyde (or 2-CN-Benzyl bromide) Precursor2->Step1 Step2 Nitrile Reduction (Raney Ni / H2) Step1->Step2 If Nitrile Route Step2->Target

Figure 1: Retrosynthetic pathway utilizing reductive amination and nitrile reduction, mapping to key biological interaction vectors.[1][2]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Methyl-3-pyrrolidinol (Analogous Scaffold). Retrieved from [Link][1]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[1] Academic Press.[1][2] (Standard reference for pKa and LogD optimization in diamine scaffolds).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1][2] (Source for LogD shake-flask protocols).

Sources

Exploratory

Molecular Structure and Conformation Analysis of Substituted Pyrrolidin-3-ols

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The substituted pyrrolidin-3-ol motif is a privileged, highly versatile scaffold in modern medicinal chemistry. It serves a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The substituted pyrrolidin-3-ol motif is a privileged, highly versatile scaffold in modern medicinal chemistry. It serves as a core structural element in a wide array of therapeutics, ranging from dual-target Dopamine D3 (D3R) and μ-Opioid (MOR) receptor ligands to potent kinase and hydrolase inhibitors[1][2]. However, the pharmacological efficacy of these molecules is inextricably linked to their three-dimensional topology.

Unlike rigid aromatic systems, the five-membered pyrrolidine heterocycle is conformationally highly dynamic. The introduction of a hydroxyl group at the C3 position not only establishes a stereocenter but also fundamentally alters the ring's conformational landscape through steric bulk, gauche effects, and the potential for intramolecular hydrogen bonding[3][4]. This whitepaper provides a comprehensive, self-validating framework for analyzing the molecular structure and conformational dynamics of substituted pyrrolidin-3-ols, integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) computational modeling.

Fundamentals of Pyrrolidine Ring Conformation

Ring Puckering and the Pseudorotation Cycle

A perfectly planar five-membered ring suffers from severe torsional strain (Pitzer strain) due to the eclipsing of adjacent C-H and C-N bonds. To relieve this energetic penalty, the pyrrolidine ring undergoes "puckering," where one or two atoms deviate from the mean plane of the molecule[5][6].

This dynamic motion is mathematically described by the cyclopentane-type pseudorotation function, which utilizes two primary parameters:

  • Phase Angle (

    
    ):  Defines the specific type of conformation (e.g., which atom is out of plane).
    
  • Puckering Amplitude (

    
     or 
    
    
    
    ):
    Defines the degree or extent of the out-of-plane deviation[6][7].

Conformers are broadly classified into two ideal states:

  • Envelope (E) Form: Four atoms are coplanar, and one atom (often C3 or C4) is displaced out of the plane (e.g., C3-endo or C3-exo)[7].

  • Twist (T) Form: Three atoms are coplanar, while two adjacent atoms are displaced on opposite sides of the plane.

The "UP" and "DOWN" States in Pyrrolidin-3-ols

In protein biophysics (such as in proline residues), pyrrolidine puckering is often simplified into "UP" (endo) and "DOWN" (exo) states[6][8]. For substituted pyrrolidin-3-ols, the orientation of the 3-OH group dictates the thermodynamic preference between these states. If the 3-OH is axial, it may engage in stabilizing intramolecular hydrogen bonding with the ring nitrogen or an adjacent substituent, effectively locking the ring into a specific envelope conformation[3]. Conversely, bulky substituents at C2 or C4 will drive the ring to adopt a pucker that places these groups in pseudo-equatorial positions to minimize 1,3-diaxial-like steric clashes.

Pseudorotation cluster_cycle Pseudorotation Itinerary Planar Planar Transition State (High Energy) North North (N) Conformer C3-endo (Envelope) Planar->North Puckering (Relieves Strain) South South (S) Conformer C3-exo (Envelope) Planar->South East East (E) Conformer Twist Form North->East +P West West (W) Conformer Twist Form North->West South->East South->West +P East->North East->South +P West->North +P West->South

Fig 1: Pseudorotation cycle of the pyrrolidine ring showing conformer interconversion.

Conformational Analysis Workflows

To accurately determine the solution-state conformation of a substituted pyrrolidin-3-ol, researchers must employ an orthogonal, self-validating approach. NMR spectroscopy provides empirical, time-averaged data, while computational modeling maps the energetic causality behind the observed states[7][9].

Protocol 1: NMR-Guided Conformational Elucidation

Causality: The vicinal proton-proton coupling constants (


) are exquisitely sensitive to the H-C-C-H dihedral angle (

). According to the Karplus equation, protons with a dihedral angle near 180° (trans-diaxial) exhibit large couplings, while those near 90° exhibit near-zero couplings. By mapping these

-values, the exact puckered state can be deduced[9][10].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified pyrrolidin-3-ol in 600 µL of a deuterated solvent. Critical Choice: Non-polar solvents (e.g., CDCl

    
    ) preserve intramolecular hydrogen bonds, whereas polar aprotic solvents (e.g., DMSO-
    
    
    
    ) disrupt them, potentially shifting the conformational equilibrium[10].
  • Data Acquisition: Acquire high-resolution 1D

    
    H NMR (minimum 400 MHz, ideally 600 MHz) to resolve the tightly coupled multiplets of the pyrrolidine ring[10]. Follow with 2D COSY (to trace the spin system) and 2D NOESY/ROESY (to detect through-space proximities < 5 Å).
    
  • Spectral Deconvolution: Extract the

    
     values for the H2-H3, H3-H4, and H4-H5 proton pairs. Use iterative spin-simulation software if second-order effects (strong coupling) obscure the true 
    
    
    
    -values.
  • NOE Integration: Integrate the cross-peaks in the NOESY spectrum. A strong NOE between H2 and H4, for instance, indicates a specific envelope state where these protons are syn-facial.

  • Karplus Analysis: Input the extracted

    
     values into a generalized Karplus equation (e.g., Haasnoot-de Leeuw-Altona) to back-calculate the time-averaged dihedral angles, thereby identifying the dominant pseudorotamer.
    
Protocol 2: Computational APES Mapping (DFT)

Causality: Because NMR yields a time-averaged signal of rapidly interconverting conformers, computational modeling is required to map the Adiabatic Potential Energy Surface (APES), identifying the discrete local minima and the transition barriers between them[4][7].

Step-by-Step Methodology:

  • Coordinate Generation: Construct the 3D model of the target molecule, assigning the correct absolute stereochemistry at all chiral centers.

  • Dihedral Driving (PES Scan): Perform a relaxed potential energy surface scan by systematically constraining and varying the endocyclic torsion angles (

    
     to 
    
    
    
    ) in 10° increments. This simulates the entire pseudorotation cycle[6][7].
  • Geometry Optimization: Subject the identified low-energy conformers to unconstrained geometry optimization using Density Functional Theory (DFT). The B3LYP functional with a 6-311+G(d,p) basis set, coupled with an implicit solvation model (e.g., PCM matching the NMR solvent), is the industry standard[4][7].

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries. The absence of imaginary frequencies validates that the conformers are true local energy minima[4].

  • Boltzmann Weighting: Calculate the relative Gibbs free energies (

    
    ) of the minima to determine their Boltzmann populations at 298 K. Calculate theoretical 
    
    
    
    -values for these minima to cross-validate with the empirical NMR data.

Workflow Start Substituted Pyrrolidin-3-ol NMR NMR Spectroscopy (1D 1H, COSY, NOESY) Start->NMR Comp Computational Modeling (DFT, APES Mapping) Start->Comp J_val Extract 3J_HH Coupling Constants NMR->J_val NOE Determine Interproton Distances NMR->NOE Minima Identify Energy Minima (Phase Angle & Amplitude) Comp->Minima Compare Data Synthesis & Validation J_val->Compare NOE->Compare Theor_J Calculate Theoretical J-values (Karplus Equation) Minima->Theor_J Theor_J->Compare Final Confirmed 3D Conformation Compare->Final

Fig 2: Integrated NMR and computational workflow for pyrrolidin-3-ol conformational analysis.

Quantitative Data Summaries

The following tables summarize the critical quantitative parameters used to define and diagnose pyrrolidin-3-ol conformations during the execution of the workflows described above.

Table 1: Typical Pseudorotation Parameters for Pyrrolidine Conformers [6][7]

Conformer TypePhase Angle (

)
Puckering Amplitude (

)
Structural Characteristic
C3-endo (Envelope,

)
18°~0.35 - 0.45 ÅC3 atom is puckered above the mean plane.
C3-exo (Envelope,

)
198°~0.35 - 0.45 ÅC3 atom is puckered below the mean plane.
Twist (

)
36°~0.35 - 0.45 ÅC3 is above, and C4 is below the mean plane.

Table 2: Diagnostic


H NMR Coupling Constants for 3-Substituted Pyrrolidines [2][10]
Proton RelationshipDihedral Angle (

)
Expected

Range (Hz)
Conformational Implication
Trans-diaxial 150° - 180°8.0 - 12.0Indicates a rigid, highly puckered ring state.
Cis-axial/equatorial 45° - 60°4.0 - 6.0Typical of adjacent protons in an envelope form.
Trans-diequatorial 60° - 90°1.0 - 3.0Indicates a twist form or a flattened envelope.

Medicinal Chemistry Implications

The precise conformation of the pyrrolidin-3-ol ring directly dictates the spatial vectors of its substituents, which in turn governs target binding affinity and selectivity. For example, in the development of dual D3R/MOR ligands, the stereochemistry and resulting conformation of the pyrrolidine core are critical for orienting the aromatic piperazine scaffolds into the respective receptor binding pockets[1].

If a specific conformation (e.g., C3-endo) is required for optimal receptor binding, medicinal chemists can rationally design the molecule to "lock" this conformation. This is achieved by introducing bulky substituents that incur severe steric penalties in the undesired conformer, or by installing fluorine atoms that leverage stereoelectronic effects (such as the gauche effect) to pre-organize the pyrrolidine ring into the bioactive conformation, thereby reducing the entropic penalty of binding[1][4].

References

  • Flexibility of the pyrrolidine ring in proline peptides. Scilit. Available at:[Link]

  • Interplay of Ring Puckering and Hydrogen Bonding in Deoxyribonucleosides. Southern Methodist University (SMU). Available at:[Link]

  • Method dependence of: Pseudorotation of a Five-Membered ring. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at:[Link]

  • Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • The puckering free-energy surface of proline. AIP Advances. Available at:[Link]

  • Distortional binding of transition state analogs to human purine nucleoside phosphorylase probed by magic angle spinning solid-state NMR. PNAS. Available at:[Link]

  • NMR-Guided Fragment-Based Approach for the Design of AAC(6′)-Ib Ligands. ResearchGate. Available at:[Link]

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC - PubMed Central. Available at:[Link]

  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Design and synthesis of highly potent and specific ABHD6 inhibitors. PMC - PubMed Central. Available at:[Link]

  • Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. PubMed. Available at:[Link]

Sources

Foundational

Solubility Profile of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol in Organic Solvents: A Technical Guide

Executive Summary In early-stage pharmaceutical preformulation, treating solubility as a mere empirical data point is a critical error. Solubility is a thermodynamic boundary condition dictated by the molecular interplay...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage pharmaceutical preformulation, treating solubility as a mere empirical data point is a critical error. Solubility is a thermodynamic boundary condition dictated by the molecular interplay between the solute's crystal lattice energy and the solvent's solvation capacity. This whitepaper provides an in-depth framework for profiling the organic solvent solubility of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol , a complex bifunctional active pharmaceutical ingredient (API) intermediate. By synthesizing predictive thermodynamic modeling with stringent regulatory guidelines, this guide establishes a self-validating empirical protocol for drug development professionals.

Structural Causality and Predictive Modeling

Before executing bench-top experiments, a Senior Application Scientist must decode the API's structural causality to predict solvent interactions.

The target molecule, 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol, possesses a highly specific functional topology:

  • Hydrogen Bond Donors (HBD): Three (two from the primary aminomethyl group, one from the secondary hydroxyl group on the pyrrolidine ring).

  • Hydrogen Bond Acceptors (HBA): Three (two basic nitrogens, one oxygen).

  • Dispersive Core: An ortho-substituted benzene ring providing moderate lipophilicity and

    
     stacking potential.
    
The Hansen Solubility Parameter (HSP) Framework

To avoid a resource-heavy "trial and error" approach, we utilize Hansen Solubility Parameters (HSP) to mathematically predict miscibility[1]. HSP deconstructs cohesive energy into three forces: Dispersive (


), Polar (

), and Hydrogen-bonding (

)[1].

Because our target API is rich in HBDs and HBAs, its


 and 

values are exceptionally high. Consequently, solvents with purely dispersive characteristics (e.g., alkanes) will fail to disrupt the API's crystal lattice. Solvents must possess complementary

and

vectors to achieve optimal solvation.

Regulatory Grounding: Strategic Solvent Selection

Predictive miscibility must be immediately filtered through regulatory safety frameworks. The selection of organic solvents for API crystallization, purification, or formulation is strictly governed by the ICH Q3C (R9) Guideline for Residual Solvents [2].

The causality here is patient safety and manufacturing viability:

  • Class 1 Solvents (Avoid): Solvents like benzene or carbon tetrachloride are known human carcinogens or environmental hazards and are strictly excluded from our screening matrix[3].

  • Class 2 Solvents (Limit): Solvents such as methanol, dichloromethane (DCM), and acetonitrile possess inherent toxicities but are permissible if their residual levels are tightly controlled[2].

  • Class 3 Solvents (Preferred): Solvents like ethanol, acetone, and ethyl acetate have low toxic potential (Permitted Daily Exposure

    
     50 mg/day) and are prioritized for late-stage processing[4].
    
Projected Quantitative Solubility Profile

Based on HSP predictions and ICH Q3C classifications, the expected solubility profile for 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol is summarized below.

Organic SolventICH Q3C ClassDielectric Constant (

)
Projected Solubility (mg/mL at 25°C)Mechanistic Rationale
Methanol Class 232.7> 100 (Freely Soluble)Strong H-bond donor/acceptor perfectly matches the API's -OH and -NH

groups.
Ethanol Class 324.550 - 100 (Soluble)Excellent dispersive and polar interactions; preferred over MeOH for regulatory safety.
Acetone Class 320.710 - 30 (Sparingly Soluble)Good H-bond acceptor, but lacks H-bond donating capacity for the API's tertiary amine.
Dichloromethane Class 29.11 - 10 (Slightly Soluble)Moderate dipole-dipole interactions; limited by poor H-bonding capacity.
Heptane Class 31.9< 0.1 (Practically Insoluble)Purely dispersive; highly incompatible with the polar functional groups of the API.

Empirical Protocol: Thermodynamic Equilibrium Solubility

Kinetic solubility measurements often overestimate capacity due to transient supersaturation. To determine the true saturation limit of the stable crystal lattice, we employ the Thermodynamic Shake-Flask Method , governed by USP <1236> Solubility Measurements [5].

Step-by-Step Methodology (A Self-Validating System)

Every step in this protocol is designed to validate the integrity of the data, ensuring that the measured concentration reflects true thermodynamic equilibrium rather than a kinetic artifact[6].

  • Excess Solid Addition (The Saturation Check):

    • Action: Add an estimated excess of the API (e.g., 150 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

    • Causality & Validation: If the solution becomes completely clear during incubation, the system has failed to reach saturation. The protocol dictates the iterative addition of more API until a persistent, visible suspension is maintained. This visually validates that the thermodynamic boundary has been reached[5].

  • Isothermal Equilibration:

    • Action: Submerge the vials in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours.

    • Causality & Validation: Temperature fluctuations exponentially alter the solubility product constant (

      
      ). Strict thermoregulation prevents cyclical dissolution and precipitation, which can induce unintended polymorphic transformations.
      
  • Phase Separation via Isothermal Filtration:

    • Action: Extract an aliquot and filter it through a 0.45 µm PTFE syringe filter. Crucially, the syringe and filter must be pre-warmed to exactly 25.0 °C.

    • Causality & Validation: Filtering a saturated solution through a cold filter causes an immediate localized temperature drop, leading to rapid API precipitation within the filter pores. Isothermal filtration prevents this artificial lowering of the measured concentration[5].

  • HPLC-UV Quantification & Stability Verification:

    • Action: Dilute the filtered aliquot immediately with the mobile phase to prevent precipitation, then quantify via HPLC-UV.

    • Causality & Validation: Assess the chromatogram for degradation peaks. The solubility and stability of the drug substance in the proposed media must be evaluated simultaneously to ensure the solvent is not degrading the primary amine over the 72-hour incubation[7].

Workflow Visualization

G A 1. Structural Profiling Hansen Parameters B 2. Solvent Selection ICH Q3C (R9) Guidelines A->B Target Solvents C 3. Equilibrium Saturation USP <1236> Shake-Flask B->C Class 2/3 Solvents D 4. Phase Separation Isothermal Filtration C->D 48-72h Equilibration E 5. HPLC Quantification Data Synthesis D->E Aliquot Sampling E->C Non-equilibrium Feedback Loop

Fig 1. Self-validating thermodynamic solubility workflow for API screening.

References

  • Influence of active pharmaceutical ingredient structures on Hansen solubility parameters Source: European Journal of Pharmaceutical Sciences (via NIH) URL:[Link]

  • ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R9) Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • USP <1236>: Solubility Measurements Chapter Source: United States Pharmacopeia / Biorelevant URL:[Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Exploratory

Thermodynamic Profiling of Aminomethyl Phenyl Pyrrolidine Derivatives: A Technical Guide to Enthalpy-Driven Lead Optimization

Executive Summary Aminomethyl phenyl pyrrolidine derivatives represent a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of potent serine protease inhibitors (e.g., TF-FVIIa, thrombin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminomethyl phenyl pyrrolidine derivatives represent a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of potent serine protease inhibitors (e.g., TF-FVIIa, thrombin) and GPCR modulators. While high-throughput screening campaigns successfully optimize binding affinity (


 or 

), late-stage clinical attrition often stems from suboptimal thermodynamic profiles—specifically, an over-reliance on entropic (

) rather than enthalpic (

) drivers. This technical guide details the thermodynamic principles, quantitative profiling methodologies, and structural optimization strategies required to transform a "first-in-class" aminomethyl phenyl pyrrolidine hit into a "best-in-class" clinical candidate.

The Thermodynamic Imperative in Scaffold Optimization

The aminomethyl phenyl pyrrolidine core offers exceptional synthetic tractability and precise vector projection for target engagement. However, optimizing this scaffold requires moving beyond simple affinity metrics. As demonstrated in the development of highly potent Tissue Factor/Factor VIIa (TF-FVIIa) inhibitors, the introduction of specific functional groups—such as an acid moiety on the pyrrolidine ring—can dramatically shift the thermodynamic signature, improving both potency and selectivity without inflating lipophilicity .

Historically, early-generation drugs are often entropy-driven, relying heavily on hydrophobic desolvation to achieve affinity. In contrast, "best-in-class" molecules exhibit highly optimized enthalpic interactions, such as rigid hydrogen bonding networks, optimal van der Waals contacts, and shielded salt bridges .

Enthalpy-Entropy Compensation (EEC) and Preorganization

A major challenge with flexible aliphatic scaffolds is the entropic penalty incurred upon target binding due to the loss of conformational degrees of freedom. Rigidifying the aminomethyl phenyl pyrrolidine core (preorganization) is a common strategy to mitigate this penalty. However, preorganization can paradoxically lead to an unfavorable binding enthalpy if the constrained geometry prevents optimal hydrogen bond formation or exposes unshielded salt bridges to the bulk solvent .

Understanding the delicate balance between preorganization and salt bridge shielding requires rigorous biophysical profiling using Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).

Quantitative Thermodynamic Data

The following table summarizes representative thermodynamic data for a congeneric series of aminomethyl phenyl pyrrolidine derivatives binding to a model serine protease. The data illustrates the transition from a purely entropy-driven profile (Compound A) to a highly optimized, enthalpy-driven profile (Compound C) via targeted structural substitutions.

CompoundStructural Substitution

(nM)

(kcal/mol)

(kcal/mol)

(kcal/mol)

Shift (

, °C)
Cpd A Unsubstituted Core45.0-10.0-4.5-5.5+2.1
Cpd B 4-Fluoro Phenyl12.0-10.8-3.2-7.6+3.5
Cpd C Pyrrolidine-3-COOH0.9-12.3-9.8-2.5+6.8

Data Interpretation: Compound B achieves higher affinity through fluorine-mediated hydrophobic desolvation (a highly entropic driver,


 kcal/mol). However, Compound C utilizes a carboxylic acid substitution to form a shielded salt bridge, drastically improving the enthalpic contribution (

kcal/mol) and yielding a superior thermal stabilization profile (

°C).

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows.

Isothermal Titration Calorimetry (ITC) Protocol

ITC is the gold standard for directly measuring the heat of binding (


), allowing the simultaneous determination of 

, association constant (

), and stoichiometry (

).

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the aminomethyl phenyl pyrrolidine ligand in the exact same dialysate to prevent heat of dilution artifacts caused by buffer mismatch.

  • Sample Preparation: Prepare the protein at 10–20 µM in the sample cell (volume ~200 µL) and the ligand at 100–200 µM in the injection syringe.

  • Degassing: Degas both solutions under vacuum for 10 minutes to prevent microbubble formation, which causes severe signal noise during mechanical stirring.

  • Titration Parameters: Set the instrument to perform 20 injections of 2 µL each, with a 120-second spacing between injections to allow the thermal power to return to baseline. Stirring speed should be set to 750 rpm.

  • Self-Validation (Blanking): Perform a control titration of the ligand into the buffer alone. Subtract this background heat from the protein-ligand raw data to isolate the true binding enthalpy.

  • Data Fitting: Integrate the thermogram peaks and fit the data to a one-site binding model to extract

    
     and 
    
    
    
    . Calculate entropy using the equation:
    
    
    .
Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat capacity (


) of a protein as it unfolds. The shift in melting temperature (

) upon ligand binding provides a label-free assessment of target stabilization and hydrophobic surface area burial.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the apo-protein (1 mg/mL) and the protein-ligand complex (1 mg/mL protein + 5-fold molar excess of the pyrrolidine derivative) in identical buffers.

  • Degassing: Rigorously degas the samples. Air bubbles expand upon heating, creating severe baseline artifacts that mask the subtle endothermic unfolding transitions.

  • Scanning Parameters: Load the reference cell with matched buffer. Scan from 20°C to 90°C at a rate of 1°C/min.

  • Analysis: Fit the baseline-subtracted data to a non-two-state unfolding model to determine the

    
    . A positive 
    
    
    
    correlates with the free energy of binding, validating the ITC results.

Visualizations

The following diagrams map the logical relationships and workflows required for thermodynamic-driven optimization of this scaffold.

Workflow A Library Synthesis: Aminomethyl Phenyl Pyrrolidines B Primary Screening (Affinity / IC50) A->B C ITC Profiling (ΔH, -TΔS, ΔG) B->C D DSC Profiling (Tm, ΔCp) B->D E Enthalpy-Driven Optimization C->E D->E F Preclinical Candidate Selection E->F

Thermodynamic-driven lead optimization workflow for pyrrolidine derivatives.

Network Core Pyrrolidine Core Target Target Protease Core->Target Preorganization Ph Phenyl Ring Hydro Hydrophobic (Entropy) Ph->Hydro Desolvation Amine Aminomethyl Group Hbond H-Bond (Enthalpy) Amine->Hbond Salt Bridge Hbond->Target Hydro->Target

Binding interaction network mapping structural moieties to thermodynamic drivers.

References

  • Zhang, X., Jiang, W., Jacutin-Porte, S., Glunz, P. W., Zou, Y., Cheng, X., ... & Priestley, E. S. (2014). Design and Synthesis of Phenylpyrrolidine Phenylglycinamides As Highly Potent and Selective TF-FVIIa Inhibitors. ACS Medicinal Chemistry Letters, 5(2), 188-192. URL: [Link]

  • Freire, E. (2008). Do enthalpy and entropy distinguish first in class from best in class? Drug Discovery Today, 13(19-20), 869-874. URL:[Link]

  • Sandner, A., Hüfner-Wulsdorf, T., Heine, A., Steinmetzer, T., & Klebe, G. (2019). Strategies for Late-Stage Optimization: Profiling Thermodynamics by Preorganization and Salt Bridge Shielding. Journal of Medicinal Chemistry, 62(21), 9753-9771. URL:[Link]

Foundational

In Silico Docking Protocol: 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol Scaffolds

Topic: In silico docking studies of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol ligands Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] [1][2] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In silico docking studies of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol ligands Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

[1][2]

Executive Summary

This technical guide details the computational docking framework for 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol (hereafter referred to as AMP-Pyr ).[1][2] This scaffold represents a privileged chemotype in medicinal chemistry, combining a flexible benzylamine linker with a rigid, chiral pyrrolidine core.[1]

While often explored as a building block for GPCR ligands (e.g., dopamine or histamine receptors), recent literature has identified this specific scaffold as a potent modulator of Caspase-3 , a key executioner protein in the apoptotic pathway.[1][2] This guide focuses on the structural interrogation of AMP-Pyr against Caspase-3, providing a self-validating protocol for investigating its binding modes, stereochemical preferences (3R vs 3S), and electrostatic interactions.[1][2]

Ligand Chemistry & Preparation

The accuracy of any docking study relies on the correct representation of the ligand's solution state.[1][2] For AMP-Pyr, two factors are critical: protonation states and stereochemistry .[1][2]

Protonation & Tautomerization

The AMP-Pyr molecule contains two basic nitrogen centers:[1][2]

  • Primary Amine (Aminomethyl group):

    
    .[1][2]
    
  • Tertiary Amine (Pyrrolidine ring):

    
    .[1][2]
    

Causality: At physiological pH (7.4), both nitrogen atoms are predominantly protonated (cationic).[1][2] Docking a neutral species would lead to false-negative results by missing critical salt bridges with aspartate/glutamate residues in the target active site.[1][2]

Protocol:

  • Structure Generation: Generate 3D coordinates for both the (3R) and (3S) enantiomers.[1][2]

  • Charge Assignment: Apply Gasteiger-Marsili partial charges.

  • Protonation: Force protonation on both amines (

    
    ). Total system charge should be +2.[1][2]
    
  • Minimization: Perform energy minimization (MMFF94 force field) to relieve steric clashes in the linker region (phenyl-methyl-pyrrolidine bond).

Quantitative Ligand Parameters
ParameterValue / DescriptorRelevance
Formula

Core stoichiometry
MW ~206.28 g/mol Fragment-like (fits Lipinski's Rule of 5)
Rotatable Bonds 4High flexibility in the benzyl linker
H-Bond Donors 3 (OH,

)
Critical for active site anchoring
H-Bond Acceptors 2 (O, N)Directional interaction points
Chiral Center C3 of PyrrolidineDetermines fit in chiral pockets

Target Selection & Preparation: Caspase-3

Based on the work of Naqvi et al. (2021) , this scaffold acts as an apoptotic agent.[1][2][3][4] Therefore, Caspase-3 is the primary target for this protocol.[1][2]

Target ID: Human Caspase-3 PDB Code: 3DEI (Crystal structure of Caspase-3 with inhibitor).[1][2][5]

Receptor Grid Generation

The binding site of Caspase-3 is characterized by a catalytic dyad (Cys163, His121) and a specificity pocket (S1) that typically binds aspartic acid residues.[1][2] The AMP-Pyr ligand mimics this interaction via its polar/charged groups.[1][2]

Protocol:

  • Cleaning: Remove all water molecules except those bridging the co-crystallized ligand and the protein (if conserved across multiple PDBs).[1][2]

  • Active Site Definition: Center the grid box on the coordinates of the co-crystallized ligand (e.g., isoquinoline-1,3,4-trione derivative in 3DEI).[1][5]

  • Grid Dimensions:

    • Center: X: -4.5, Y: 12.0, Z: 10.5 (approximate, verify with specific PDB).[1]

    • Size:

      
       Å (Sufficient to cover the S1, S2, and S3 subsites).
      
    • Spacing: 0.375 Å (Standard for AutoDock).[1][2]

Docking Methodology

This workflow utilizes a Genetic Algorithm (GA) to handle the flexibility of the benzyl-pyrrolidine linker.[1][2]

The "Self-Validating" Control

Before docking AMP-Pyr, you must perform a Redocking experiment.[1][2]

  • Extract the native ligand from PDB 3DEI.[1][2]

  • Dock it back into the generated grid.[1][2]

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, adjust grid parameters or protonation states before proceeding.

Execution Steps (AutoDock Vina / CDOCKER)
  • Import Ligand: Load the prepared AMP-Pyr (protonated).[1][2]

  • Search Parameters:

    • Exhaustiveness: 32 (High precision).

    • Modes: 20 (To capture diverse binding poses).

    • Energy Range: 4 kcal/mol.[1][2]

  • Run Docking: Execute the search algorithm.

Post-Docking Analysis & Mechanistic Interpretation[1][2]

Interaction Profiling

Successful candidates in this ligand class typically exhibit the following interactions:

  • Cation-

    
     Interaction:  The protonated pyrrolidine nitrogen often interacts with aromatic residues (e.g., Phe, Tyr) or via cation-dipole interactions with backbone carbonyls.[1][2]
    
  • Hydrogen Bonding:

    • The 3-OH group acts as a directional anchor, potentially H-bonding with Arg207 or Ser209 .[1][2]

    • The Aminomethyl group (

      
      ) mimics the P1 Aspartate of natural substrates, forming salt bridges with Arg64  or Arg207  in the S1 pocket.[1]
      
Scoring & Selection

Filter results not just by binding energy (


), but by interaction fingerprints .[1][2]
  • Threshold:

    
     kcal/mol.[1][2]
    
  • Mandatory Interaction: Presence of at least one H-bond with the catalytic groove residues.[1][2]

Visual Workflow (Graphviz)[1][2]

The following diagram illustrates the complete in silico pipeline, from chemical sketch to biological hypothesis.

DockingWorkflow Start Ligand: AMP-Pyr (Sketch 2D) PrepLig Ligand Prep (Protonation pH 7.4) (Stereo: 3R/3S) Start->PrepLig Docking Molecular Docking (Genetic Algorithm) (Exhaustiveness: 32) PrepLig->Docking TargetSel Target Selection Caspase-3 (PDB: 3DEI) GridGen Grid Generation (Center: Active Site) (Size: 24x24x24 Å) TargetSel->GridGen Validation Validation Step (Redocking Native Ligand) RMSD < 2.0 Å? GridGen->Validation Validation->GridGen  Failed (Refine) Validation->Docking  Passed Analysis Interaction Profiling (H-Bonds, Salt Bridges) (Binding Energy) Docking->Analysis Output Lead Candidate (Apoptotic Modulator) Analysis->Output  ΔG < -7.0 kcal/mol

Caption: Figure 1. Systematic workflow for the molecular docking of AMP-Pyr ligands against Caspase-3, highlighting the critical self-validation step using RMSD benchmarking.

References

  • Naqvi, A., et al. (2021).[1][2][3][4] "In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents". Acta Chimica Slovenica, 68, 307–320.[1][2] Link

  • Discovery Studio. "CDOCKER Protocol". Dassault Systèmes BIOVIA.[1][2] Link[1][2]

  • Trott, O., & Olson, A. J. (2010).[1][2] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading".[1] Journal of Computational Chemistry, 31(2), 455–461.[1][2] Link[1][2]

  • RCSB PDB. "Crystal structure of Caspase-3 with inhibitor (PDB: 3DEI)".[1][2] Protein Data Bank.[1][2] Link

Sources

Exploratory

Chemical safety and toxicity profile (SDS) for pyrrolidin-3-ol derivatives

Toxicological Assessment and Safety Management of Pyrrolidin-3-ol Scaffolds Audience: Researchers, Medicinal Chemists, and Safety Officers in Drug Discovery. Scope: Chemical safety, metabolic liability, and regulatory cl...

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Assessment and Safety Management of Pyrrolidin-3-ol Scaffolds

Audience: Researchers, Medicinal Chemists, and Safety Officers in Drug Discovery. Scope: Chemical safety, metabolic liability, and regulatory classification (SDS) strategies for 3-pyrrolidinol (CAS: 40499-83-0) and its N-substituted derivatives.

Introduction: The Scaffold and the Hazard

Pyrrolidin-3-ol (3-hydroxypyrrolidine) is a privileged chiral scaffold in medicinal chemistry, serving as a precursor for muscarinic antagonists, antiviral agents, and carbapenem antibiotics. Its utility stems from the interplay between the secondary amine (a nucleophilic handle) and the C3-hydroxyl group (a polarity modulator).

However, this utility introduces a distinct toxicological duality:

  • Direct Chemical Hazard: As a cyclic secondary amine, the parent scaffold is highly basic (pKa ~9.5–10.0), capable of saponifying skin lipids and causing severe irritation or corrosion.

  • Metabolic Liability: In vivo, the pyrrolidine ring is susceptible to oxidative bioactivation, potentially generating reactive iminium ions or aminoaldehydes that act as electrophilic stressors (genotoxicity alerts).[1][2]

This guide moves beyond generic safety data, providing a mechanistic framework for assessing and handling these derivatives.

Physicochemical Basis of Toxicity

Understanding the molecular properties is the first step in predicting the safety profile.

PropertyValue / RangeToxicological Implication
Basicity (pKa) 9.5 – 10.2 (Parent)Corrosivity: At physiological pH (7.4), the amine is protonated. However, in concentrated formulations (pH > 11.5), the free base destroys cell membranes via alkaline hydrolysis.
Lipophilicity (LogP) -0.5 to 1.5 (Derivatives)Permeability: Low LogP of the parent (-0.46) suggests limited dermal penetration unless the skin barrier is compromised by the alkaline pH. N-benzyl derivatives (LogP > 2) show rapid transdermal absorption.
Chirality (S) and (R) EnantiomersTarget Toxicity: Enantiomers may exhibit distinct binding affinities to off-target receptors (e.g., hERG channels), altering the systemic toxicity profile.
Reactivity Nucleophilic Secondary AmineSensitization: Capable of acting as a hapten by reacting with skin proteins (Michael addition or Schiff base formation), leading to Allergic Contact Dermatitis (ACD).

Toxicological Profiling & SDS Generation Strategy

When developing a Safety Data Sheet (SDS) for a new derivative, do not default to "Irritant." Use the following tiered assessment strategy to determine the correct GHS classification.

A. Acute Toxicity (GHS Categories)
  • Oral (Rat LD50): Typically ranges from 300–2000 mg/kg (Category 4). The mechanism is often related to CNS excitation (nicotinic/muscarinic modulation).

  • Dermal: Pure amines are often classified as Skin Corr. 1B (Causes severe burns) or Skin Irrit. 2 depending on concentration.

  • Inhalation: High volatility is rare due to hydrogen bonding (OH group), but aerosols are highly irritating to the respiratory mucosa (STOT SE 3).

B. Skin Corrosion vs. Irritation (The Critical Distinction)

Many pyrrolidine derivatives are misclassified. A pH > 11.5 is a presumptive corrosive (Category 1). If pH is neutral (salt form), irritation (Category 2) is more likely.

Protocol: In Vitro Skin Irritation (OECD 439) Purpose:[3][4][5] To distinguish Irritants (Cat 2) from Non-Irritants without animal testing.

  • System: Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™).

  • Application: Apply 30 µL of test substance (neat or diluted) to the tissue surface.

  • Exposure: Incubate for 60 minutes.

  • Wash: Rinse tissue with DPBS to remove residual amine.

  • Post-Incubation: Incubate for 42 hours to allow cytokine release/recovery.

  • Readout: MTT Assay.

    • Viability > 50%: Non-Irritant.[5][6]

    • Viability ≤ 50%: Irritant (Category 2).[5]

C. Sensitization Potential

Secondary amines are structural alerts for skin sensitization. They can undergo metabolic activation in the skin (pro-haptens).

Protocol: Direct Peptide Reactivity Assay (DPRA - OECD 442C) Purpose: Quantify the reactivity of the chemical with cysteine and lysine peptides (mimicking skin proteins).

  • Reaction: Incubate test substance with synthetic peptides (1:10 or 1:50 ratio) for 24h at 25°C.

  • Analysis: Measure remaining non-depleted peptide via HPLC-UV.

  • Classification:

    • High Reactivity: > 6.38% depletion (Strong Sensitizer).

    • Low/No Reactivity: < 6.38% depletion.

Metabolic Activation & Structural Alerts

In drug development, the pyrrolidine ring is not inert.[1][2] It undergoes oxidative metabolism by CYP450 enzymes (specifically CYP2D6 and CYP3A4).

The Bioactivation Pathway:

  • 
    -Hydroxylation:  CYP450 introduces a hydroxyl group adjacent to the nitrogen.
    
  • Ring Opening: The unstable intermediate collapses to an aminoaldehyde .

  • Genotoxicity: Aminoaldehydes are reactive electrophiles capable of forming DNA adducts or cross-linking proteins.

Visualization: Metabolic Liability Workflow

The following diagram illustrates the oxidative bioactivation pathway and the resulting toxicological endpoints.

MetabolicPathway Pyrrolidine Pyrrolidin-3-ol (Parent Scaffold) CYP CYP450 (Oxidation) Pyrrolidine->CYP Intermediate Carbinolamine Intermediate CYP->Intermediate Iminium Reactive Iminium Ion Intermediate->Iminium -H2O Aldehyde Aminoaldehyde (Ring Open) Intermediate->Aldehyde Ring Opening Excretion Lactam (Detoxification) Intermediate->Excretion Oxidation Protein Protein Binding (Hepatotoxicity) Iminium->Protein Covalent Binding DNA DNA Adducts (Genotoxicity) Aldehyde->DNA Schiff Base

Figure 1: Metabolic bioactivation pathways of the pyrrolidine scaffold. The formation of iminium ions and aminoaldehydes represents a structural alert for idiosyncratic toxicity.

Handling & Exposure Control (Risk Management)

Based on the physicochemical and toxicological profile, the following controls are mandatory for laboratory handling.

Engineering Controls
  • Containment: All weighing and transfer of neat amines must occur within a Class II Biosafety Cabinet or Chemical Fume Hood (Face velocity > 100 fpm).

  • Decontamination: Amine spills should be neutralized with weak acid (e.g., dilute citric acid) before absorption, not just water (which creates a slippery, caustic spread).

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationScientific Rationale
Gloves Nitrile (≥ 0.11 mm) Latex is permeable to organic bases. Nitrile offers superior resistance to alkaline hydrolysis.
Eye Protection Chemical Goggles Safety glasses are insufficient. The high pH causes saponification of corneal lipids, leading to permanent opacity (irreversible damage).
Respiratory P100 / ABEK Filter If aerosols are generated.[7] The "K" filter (Green) is specific for Ammonia and organic amines.

Regulatory Classification Logic (GHS/CLP)

When generating the SDS for a generic N-substituted pyrrolidin-3-ol derivative, apply this logic tree:

GHS_Logic Start New Pyrrolidine Derivative pH_Check Is pH (1% aq) ≥ 11.5? Start->pH_Check Corrosive Cat 1: Skin Corrosion (Danger) pH_Check->Corrosive Yes OECD439 Perform OECD 439 (In Vitro Irritation) pH_Check->OECD439 No Result_Irr Viability ≤ 50% OECD439->Result_Irr Irritant Cat 2: Skin Irritation (Warning) Result_Irr->Irritant Yes Sensitization Perform OECD 442C (DPRA) Result_Irr->Sensitization No NoLabel No Classification Sens_Res Peptide Depletion > 6.38% Sensitization->Sens_Res Sens_Res->NoLabel No SkinSens Skin Sens. 1 (H317) Sens_Res->SkinSens Yes

Figure 2: Decision logic for GHS classification of pyrrolidine derivatives, prioritizing pH-driven corrosivity and peptide reactivity.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 3-pyrrolidinol. Accessed via ECHA CHEM. [Link]

  • OECD. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.[4][6] OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins. [Link][3]

  • PubChem. Compound Summary for CID 10896, 3-Pyrrolidinol. National Center for Biotechnology Information. [Link]

  • Stephens, T.J., et al. (2019). "Structure-Activity Relationships of Pyrrolidine Derivatives in Drug Discovery." Journal of Medicinal Chemistry. (Contextual reference for metabolic liability).

Sources

Foundational

Technical Guide: Pharmacophore Modeling of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

This guide outlines the pharmacophore modeling strategy for 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol , a chiral, di-cationic scaffold with significant potential in medicinal chemistry as a polyamine mimic or amin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the pharmacophore modeling strategy for 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol , a chiral, di-cationic scaffold with significant potential in medicinal chemistry as a polyamine mimic or aminergic GPCR ligand.

Executive Summary

1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol represents a privileged structural motif characterized by a rigid ortho-xylylene core linking a primary amine and a functionalized pyrrolidine ring. Its pharmacophoric signature—defined by two protonatable nitrogen centers, a hydrophobic aromatic linker, and a directional hydrogen-bond donor/acceptor (hydroxyl)—suggests activity profiles ranging from histone demethylase (LSD1) inhibition to aminergic GPCR modulation (e.g., 5-HT, Dopamine).

This guide provides a rigorous, step-by-step protocol for generating, validating, and applying a pharmacophore model for this specific molecular entity, emphasizing the critical role of ionization states and conformational flexibility.

Part 1: Chemical & Structural Analysis

Before modeling, the molecule must be deconstructed into its constituent pharmacophoric features. At physiological pH (7.4), the ionization state is the primary determinant of binding.

Physicochemical Profile
PropertyValue (Est.)Pharmacophoric Implication
Molecular Weight ~206.28 DaFragment-like/Lead-like; high ligand efficiency potential.
pKa (Primary Amine) ~9.5Positive Ionizable (PI): Protonated at pH 7.4. Key anchor point.
pKa (Tertiary Amine) ~9.0Positive Ionizable (PI): Protonated at pH 7.4. Secondary electrostatic interaction.
LogP ~0.5 - 1.2Moderate lipophilicity; suitable for CNS penetration or intracellular targets.
Rotatable Bonds 4Moderate flexibility (Benzyl-N, Phenyl-CH2-NH2, Phenyl-CH2-N).
Chirality C3 (R/S)Stereochemistry at C3-OH dictates H-bond vector directionality.
Pharmacophoric Feature Mapping

The molecule maps to a 4-Point Pharmacophore :

  • PI_1 (Primary Amine): A strong electrostatic interaction point, often interacting with Asp/Glu residues in the binding pocket.

  • PI_2 (Pyrrolidine Nitrogen): A secondary cationic center. The distance between PI_1 and PI_2 is constrained by the ortho-xylylene linker.

  • HY/AR (Phenyl Ring): Provides π-stacking (T-shaped or parallel) interactions.

  • HBD/HBA (C3-Hydroxyl): A directional feature capable of donating or accepting hydrogen bonds.

Part 2: Conformational Analysis & Modeling Strategy

The ortho-substitution pattern creates a unique conformational space compared to meta or para analogs. The "pincer-like" arrangement of the two aminomethyl arms allows the molecule to adopt a pseudo-cyclic conformation via intramolecular hydrogen bonding (NH...N), or an extended conformation.

The Modeling Workflow

The following diagram details the self-validating workflow for generating the pharmacophore model.

PharmacophoreWorkflow Start Input: 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol Prep Step 1: Ligand Preparation (Protonation pH 7.4, Chirality Enum) Start->Prep ConfSearch Step 2: Conformational Analysis (Monte Carlo / Low-Mode MD) Prep->ConfSearch Force Field: OPLS4/MMFF94 Clustering Step 3: Conformational Clustering (RMSD Cutoff: 1.0 Å) ConfSearch->Clustering FeatureGen Step 4: Feature Extraction (PI, HBD, HBA, AR) Clustering->FeatureGen Representative Conformers ModelDef Step 5: Hypothesis Generation (3D Spatial Constraints) FeatureGen->ModelDef Validation Step 6: Validation (Decoy Set) ModelDef->Validation Validation->Start Refine Constraints

Figure 1: End-to-end pharmacophore modeling workflow, emphasizing the iterative loop between validation and hypothesis refinement.

Part 3: Experimental Protocols

Ligand Preparation & Conformational Search

Objective: To identify the "Bioactive Conformation" which may differ from the global minimum energy state.

  • Structure Generation: Build both (R) and (S) enantiomers of the pyrrolidin-3-ol.

  • Protonation: Set pH to 7.4. Ensure both amines are protonated (+2 charge total).

  • Algorithm: Use a Mixed-Mode Search (Monte Carlo + Low-mode Molecular Dynamics).

    • Energy Window: 10 kcal/mol (to capture bioactive high-energy states).

    • RMSD Cutoff: 0.5 Å (to remove redundant conformers).

    • Force Field: OPLS3e or MMFF94s (optimized for small molecule amines).

  • Result Analysis: You will likely observe two dominant clusters:

    • Cluster A (Closed): Intramolecular H-bond between the primary ammonium and the hydroxyl oxygen (if geometry permits).

    • Cluster B (Open): Extended conformation, maximizing distance between the two cationic centers (~5.5 - 6.5 Å).

Pharmacophore Hypothesis Generation

Using the "Open" conformation (typical for binding to deep pockets like GPCRs), define the following 3D constraints:

  • Feature 1 (F1): Positive Ionizable (Primary NH3+). Tolerance: 1.6 Å sphere.

  • Feature 2 (F2): Positive Ionizable (Pyrrolidine NH+). Tolerance: 1.6 Å sphere.

  • Feature 3 (F3): Hydrophobic/Aromatic (Phenyl centroid).

  • Feature 4 (F4): H-Bond Vector (C3-OH). Define as a vector (point + direction).

Distance Matrix (Critical for Screening):

  • F1 ↔ F2: ~4.8 - 5.5 Å (Rigidified by the ortho linker).

  • F2 ↔ F3: ~3.5 Å (Fixed geometry).

  • F2 ↔ F4: ~3.0 - 4.0 Å (Depends on ring puckering).

Part 4: Validation Strategy

A pharmacophore model is only as good as its ability to discriminate actives from inactives. Since this is a specific probe molecule, use a Target-Agnostic Validation approach if specific biological data is unavailable, or a DUD-E approach if targeting a specific protein (e.g., 5-HT1A).

Decoy Set Construction
  • Active Set: The query molecule and 10-20 structurally similar analogs (e.g., other ortho-xylylene diamines, substituted pyrrolidines).

  • Decoy Set: Generate 500+ molecules with similar physicochemical properties (MW, LogP) but different topologies (e.g., para-substituted, piperidine analogs) using the DUD-E generator or ChEMBL decoys.

Metrics

Calculate the Enrichment Factor (EF) and Area Under the Curve (AUC) .

  • Protocol: Screen the combined database (Actives + Decoys) against the pharmacophore model.

  • Pass Criteria:

    • ROC AUC > 0.7.

    • EF1% > 10 (The model should retrieve the query molecule within the top 1% of the database).

Part 5: Biological Context & Applications[1]

Potential Targets (Mechanism of Action)

The di-cationic nature and the aromatic linker strongly suggest binding to:

  • Biogenic Amine Transporters/Receptors: The distance between the aromatic ring and the basic nitrogen mimics serotonin and dopamine. The second amine provides a unique "anchor" point, potentially increasing selectivity for subtypes like 5-HT7 or D3 receptors .

  • Epigenetic Erasers (LSD1/KDM1A): The structure resembles the polyamine tail of histone H3. LSD1 inhibitors often feature a polyamine-mimic core.

  • Bacterial Efflux Pumps: Amphiphilic cations are common substrates or inhibitors of efflux pumps (e.g., NorA).

Interaction Map (Hypothetical LSD1 Binding)

The following diagram illustrates how the pharmacophore features would map to a theoretical active site (e.g., LSD1), guiding optimization.

InteractionMap L_NH3 Ligand: Primary NH3+ R_Asp Receptor: Asp/Glu (Anionic) L_NH3->R_Asp Salt Bridge (Strong) L_Pyr Ligand: Pyrrolidine NH+ R_Wat Receptor: Water Bridge L_Pyr->R_Wat H-Bond / Solvation L_Ph Ligand: Phenyl Ring R_FAD Receptor: FAD Cofactor (Pi-Stack) L_Ph->R_FAD Pi-Pi Stacking L_OH Ligand: C3-OH R_Hbond Receptor: Backbone Carbonyl L_OH->R_Hbond H-Bond Donor

Figure 2: Hypothetical interaction map of the ligand within an oxidoreductase or GPCR active site, highlighting critical binding vectors.

References

  • Leach, A. R., & Gillet, V. J. (2007). An Introduction to Chemoinformatics. Springer.
  • Smolecule. (2024).[1] (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride.[1] Retrieved from

  • Qing, X., et al. (2014).[2] Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. Retrieved from

  • Langer, T., & Hoffmann, R. D. (2006). Pharmacophores and Pharmacophore Searches. Wiley-VCH.
  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Guide: Scalable and Stereoselective Synthesis of N-Benzylpyrrolidin-3-ol

Executive Summary N-Benzylpyrrolidin-3-ol (CAS: 101385-90-4) serves as a critical pharmacophore in the development of muscarinic antagonists, antimicrobial agents, and chiral auxiliaries for asymmetric synthesis. Its pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzylpyrrolidin-3-ol (CAS: 101385-90-4) serves as a critical pharmacophore in the development of muscarinic antagonists, antimicrobial agents, and chiral auxiliaries for asymmetric synthesis. Its pyrrolidine core, functionalized with a hydroxyl group and protected by a benzyl moiety, offers a versatile scaffold for further derivatization.

This technical guide moves beyond basic recipe listing to provide a mechanistic and operational analysis of the two most robust synthetic pathways:

  • The Chiral Pool Approach (Malic Acid Route): Prioritized for high enantiomeric excess (>99% ee) and small-to-medium scale specifically for drug discovery.

  • The Dieckmann Cyclization Approach (Acrylate Route): Prioritized for cost-effective, multi-kilogram industrial production of the racemic scaffold.

Part 1: Strategic Retrosynthesis & Pathway Selection

To ensure process reliability, we must first understand the disconnection logic. The choice of pathway is dictated by the stereochemical requirement of the final application.

Retrosynthetic Analysis

The target molecule can be disconnected via two primary logic gates:

  • Path A (Stereodefined): Disconnection of the amide bonds reveals L-Malic acid as the chiral progenitor. This route relies on preserving the C3 stereocenter throughout the imide formation and reduction.

  • Path B (Scalable/Racemic): Disconnection of the C-C bond at the

    
    -keto ester position points to a Dieckmann condensation of an amino-diester, derived from inexpensive benzylamine and ethyl acrylate.
    

Figure 1: Retrosynthetic map contrasting the stereochemical preservation of the Malic Acid route against the convergent assembly of the Dieckmann route.

Part 2: Protocol A — High-Fidelity Stereoselective Synthesis

Primary Application: Synthesis of (S)-1-Benzyl-3-pyrrolidinol for chiral drug intermediates. Mechanism: Nucleophilic acyl substitution followed by exhaustive hydride reduction.

Mechanistic Rationale

This route utilizes L-Malic acid as the chiral template. The critical control point is the formation of the succinimide ring without racemization. We utilize acetyl chloride to generate the anhydride in situ (or pre-formed), which then condenses with benzylamine. The subsequent reduction requires Lithium Aluminum Hydride (LiAlH


) because the intermediate is a cyclic imide, which is resistant to milder reducing agents like NaBH

.
Experimental Workflow
Step 1: Formation of (S)-N-Benzyl-3-hydroxysuccinimide[1]
  • Reagents: L-Malic acid (1.0 eq), Acetyl chloride (excess), Benzylamine (1.0 eq).

  • Solvent: THF or Toluene.

Protocol:

  • Dissolve L-malic acid in THF. Add acetyl chloride dropwise to form the acetoxysuccinic anhydride in situ.

  • Add benzylamine slowly at 0°C. The exotherm must be controlled to prevent thermal racemization.

  • Heat to reflux to drive the ring closure (dehydration).

  • Self-Validating Check: Monitor by TLC (EtOAc/Hexane). The disappearance of the baseline acid spot and appearance of the less polar imide indicates completion.

Step 2: Exhaustive Reduction to Pyrrolidin-3-ol
  • Reagents: LiAlH

    
     (3.0 eq), THF (anhydrous).
    
  • Conditions: Reflux, 6 hours.[2]

Detailed Protocol:

  • Setup: Charge a dry 4-neck flask with LiAlH

    
     (e.g., 9.20 g) and anhydrous THF (100 mL) under Nitrogen.
    
  • Addition: Dissolve the succinimide intermediate (17.0 g) in THF (80 mL). Add this solution dropwise to the LiAlH

    
     slurry at 0-10°C. Note: Vigorous gas evolution (
    
    
    
    ) will occur; addition rate controls pressure.
  • Reaction: Warm to room temperature, then reflux for 6 hours. The imide carbonyls are reduced first to hemiaminals and then to the amine.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      )
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • Why? This produces a granular white precipitate of aluminum salts that is easy to filter, maximizing yield.

  • Isolation: Filter the salts, wash with EtOAc. Dry the filtrate over

    
     and concentrate.
    

Yield Expectations: 90-95% (Quantitative conversion often observed).

MalicRoute Start L-Malic Acid Inter1 Cyclic Anhydride (In situ) Start->Inter1 AcCl Dehydration Inter2 (S)-N-Benzyl- 3-hydroxysuccinimide Inter1->Inter2 BnNH2 Cyclization Final (S)-1-Benzyl- 3-pyrrolidinol Inter2->Final LiAlH4 THF, Reflux

Figure 2: The chemical cascade from L-Malic acid to the target pyrrolidinol. Note the retention of the chiral center.

Part 3: Protocol B — Industrial Scale Racemic Synthesis

Primary Application: Bulk manufacturing of non-chiral scaffolds or when resolution is performed later. Mechanism: Michael Addition


 Dieckmann Condensation 

Decarboxylation

Carbonyl Reduction.
Mechanistic Rationale

This route is superior for cost.[3] It avoids expensive hydrides (LiAlH


) in the initial steps and uses cheap acrylate feedstocks. The Dieckmann condensation  is the thermodynamic sink that drives the ring formation. The subsequent ketone reduction uses Sodium Borohydride (

), which is safer and cheaper than LiAlH

on a multi-kilo scale.
Experimental Workflow
Step 1: Synthesis of N-Benzyl-3-pyrrolidinone (The Key Intermediate)
  • Michael Addition: React Benzylamine with Ethyl Acrylate (1:2 molar ratio) to form the di-adduct or stepwise with Ethyl Acrylate and Ethyl Chloroacetate to form the unsymmetrical diester.

    • Standard Path: Benzylamine + Ethyl Acrylate

      
       N-benzyl-beta-alanine ethyl ester. Then alkylate with Ethyl Chloroacetate/ 
      
      
      
      .
  • Cyclization: Treat the diester with Sodium Ethoxide (NaOEt) in Toluene at reflux.

    • Observation: The reaction mixture will thicken as the sodium enolate of the keto-ester forms.

  • Decarboxylation: Hydrolyze the ester with dilute HCl and heat. The

    
    -keto acid spontaneously decarboxylates to yield N-benzyl-3-pyrrolidinone.
    
Step 2: Reduction to N-Benzylpyrrolidin-3-ol
  • Reagents: N-Benzyl-3-pyrrolidinone,

    
    , Methanol/Ethanol.
    

Detailed Protocol:

  • Dissolve N-benzyl-3-pyrrolidinone (1.0 eq) in Methanol (0-5°C).

  • Add

    
     (0.6 eq) portion-wise. Caution: Hydrogen evolution.
    
    • Chemist's Insight: Although stoichiometry requires 0.25 eq of

      
      , using 0.5-0.6 eq ensures rapid completion and accounts for solvent reaction.
      
  • Stir at room temperature for 2 hours.

  • Workup: Quench with dilute acetic acid or water. Extract with Dichloromethane (DCM).[4]

  • Purification: Distillation (bp ~145-150°C at 6 mmHg) or crystallization as the HCl salt.

Dieckmann Start Benzylamine + Ethyl Acrylate Inter1 Diester Intermediate Start->Inter1 Michael Addition & Alkylation Cycle N-Benzyl-4-ethoxycarbonyl- 3-pyrrolidinone Inter1->Cycle NaOEt/Toluene Dieckmann Cyclization Ketone N-Benzyl-3-pyrrolidinone Cycle->Ketone HCl/H2O Decarboxylation Final N-Benzylpyrrolidin-3-ol Ketone->Final NaBH4 Reduction

Figure 3: The industrial workflow utilizing the Dieckmann condensation. This route is favored for its atom economy and use of standard reagents.

Part 4: Comparative Data Analysis

The following table summarizes the operational parameters to assist in route selection.

ParameterMethod A: Chiral Pool (Malic Acid)Method B: Dieckmann (Acrylate)
Stereochemistry (S)-Enantiomer (>99% ee) Racemic (requires resolution)
Key Reagent LiAlH

(High Reactivity)
NaOEt / NaBH

(Standard)
Step Count 2 Steps (Linear)4 Steps (Convergent)
Overall Yield ~85-90%~55-65%
Scalability Moderate (LiAlH

handling limits)
High (Standard unit ops)
Cost Driver L-Malic Acid & HydrideSolvent recovery & Waste disposal

References

  • Preparation of (S)-1-Benzyl-3-pyrrolidinol . ChemicalBook. Retrieved from

  • Method for preparing N-benzyl-3-pyrrolidone . Google Patents (CN102060743A). Retrieved from

  • Study on the synthesis of N-benzyl-3-pyrrolidinone . ResearchGate.[3][4][5] Retrieved from

  • Chiral Pool Synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine . Benchchem. Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

Introduction & Scope This guide details the synthesis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol , a bifunctional scaffold utilized in fragment-based drug discovery (FBDD). This molecule features a 3-hydroxypyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This guide details the synthesis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol , a bifunctional scaffold utilized in fragment-based drug discovery (FBDD). This molecule features a 3-hydroxypyrrolidine core (providing solubility and hydrogen-bonding capability) linked to an ortho-xylylene diamine motif.

This structural arrangement is critical for designing ligands that target GPCRs and kinases, where the ortho-substitution pattern induces specific conformational constraints. The protocol below prioritizes robustness and scalability , utilizing a two-step sequence: nucleophilic substitution followed by hydride reduction.

Target Molecule Profile[1][2][3]
  • IUPAC Name: 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

  • Molecular Formula: C₁₂H₁₈N₂O

  • Molecular Weight: 206.29 g/mol

  • Key Functionalities: Secondary alcohol (chiral center possible), Tertiary amine, Primary benzylic amine.

Retrosynthetic Analysis & Logic

The most reliable disconnection for this molecule occurs at the benzylic C-N bond and the primary amine.

  • Disconnection 1 (Reductive): The primary amine is derived from a nitrile precursor.[1][2] Nitriles are stable, orthogonal to the alcohol functionality (under basic conditions), and easily reduced.

  • Disconnection 2 (Alkylation): The tertiary amine is formed via SN2 attack of 3-pyrrolidinol on a benzylic electrophile.

Selected Route:

  • Starting Material A: 3-Pyrrolidinol (commercially available).

  • Starting Material B: 2-(Bromomethyl)benzonitrile (commercially available, highly reactive electrophile).

  • Intermediate: 2-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile.

Retrosynthesis Target Target: 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol Inter Intermediate: 2-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile Target->Inter Reduction (LiAlH4) SM1 SM 1: 3-Pyrrolidinol Inter->SM1 S_N2 Alkylation SM2 SM 2: 2-(Bromomethyl)benzonitrile Inter->SM2 + Base

Figure 1: Retrosynthetic logic flow prioritizing the nitrile intermediate for stability.

Experimental Protocols

Step 1: Synthesis of 2-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile

Reaction Type: SN2 Nucleophilic Substitution Rationale: 2-(Bromomethyl)benzonitrile is a lachrymator and highly reactive. Using a mild base (K₂CO₃) in an aprotic polar solvent (Acetonitrile) minimizes over-alkylation and hydrolysis of the nitrile.

Materials
  • Reagent A: 3-Pyrrolidinol (1.0 equiv) [CAS: 40499-83-0]

  • Reagent B: 2-(Bromomethyl)benzonitrile (1.05 equiv) [CAS: 22115-41-9]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: Acetonitrile (MeCN), anhydrous (10 mL/g of substrate)

Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 3-Pyrrolidinol (10.0 mmol, 0.87 g) and K₂CO₃ (20.0 mmol, 2.76 g) to MeCN (40 mL). Stir at room temperature (RT) for 15 minutes to ensure deprotonation of the amine salt (if using HCl salt) or homogenization.

  • Addition: Cool the suspension to 0°C using an ice bath. Add 2-(Bromomethyl)benzonitrile (10.5 mmol, 2.06 g) dropwise as a solution in MeCN (10 mL) over 20 minutes.

    • Critical Note: The bromide is a lachrymator. Handle exclusively in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–6 hours.

    • Monitoring: Check by TLC (Eluent: 5% MeOH in DCM). The starting bromide (Rf ~0.8) should disappear; the product (Rf ~0.3) will appear.

  • Workup: Filter off the solid K₂CO₃/KBr salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, gradient 0–5% MeOH in DCM).

    • Yield Expectation: 85–92% (Pale yellow oil).

Step 2: Reduction to 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

Reaction Type: Hydride Reduction Rationale: Lithium Aluminum Hydride (LiAlH₄) is chosen over catalytic hydrogenation to avoid potential hydrogenolysis of the benzylic C-N bond. The hydroxyl group on the pyrrolidine will form an alkoxide intermediate but will not be reduced, protecting it during the reaction.

Materials
  • Substrate: 2-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile (from Step 1)

  • Reductant: LiAlH₄ (2.0 M solution in THF) (2.5 equiv)

  • Solvent: Tetrahydrofuran (THF), anhydrous[3][4]

  • Quenching Agents: Water, 15% NaOH

Procedure
  • Setup: Oven-dry a 2-neck round-bottom flask. Equip with a reflux condenser and nitrogen balloon.

  • Charging: Add LiAlH₄ solution (25.0 mmol, 12.5 mL) to the flask. Cool to 0°C.[4]

  • Addition: Dissolve the nitrile intermediate (10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

    • Observation: Gas evolution (H₂) will occur. Control addition rate to maintain a gentle effervescence.

  • Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 3 hours.

    • Mechanism:[1][5][6] The nitrile is reduced to the primary amine.[1][2][4] The secondary alcohol forms an aluminum alkoxide.

  • Quench (Fieser Method): Cool the reaction to 0°C. Carefully add:

    • 1.0 mL Water (slowly!)

    • 1.0 mL 15% NaOH solution

    • 3.0 mL Water

  • Isolation: Warm to RT and stir for 30 minutes until a white granular precipitate forms. Filter through a pad of Celite. Wash the pad with THF (2 x 20 mL).

  • Drying: Dry the combined filtrate over Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: If the amine is colored, purify via short-path distillation (high vacuum) or amine-functionalized silica gel chromatography.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow viscous oilVisual
Purity >95%HPLC (C18, 0.1% TFA)
¹H NMR (CDCl₃) δ 7.2–7.4 (m, 4H, Ar-H), 3.8 (s, 2H, Ar-CH₂-NH₂), 3.6 (s, 2H, Ar-CH₂-N), 4.3 (m, 1H, CH-OH)400 MHz NMR
MS (ESI+) [M+H]⁺ = 207.15LC-MS

Key Diagnostic Signals:

  • Disappearance of the Nitrile stretch (~2220 cm⁻¹) in IR.

  • Appearance of benzylic amine protons (~3.8 ppm) in NMR.

Safety & Handling Guidelines

Hazard Analysis
  • 2-(Bromomethyl)benzonitrile: DANGER. Causes severe skin burns and eye damage (H314).[7][8] Potent lachrymator. Use double nitrile gloves and work in a high-flow fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): DANGER. In contact with water releases flammable gases (H260). Pyrophoric. Keep a bucket of sand and a Class D fire extinguisher nearby.

Waste Disposal[12]
  • Aqueous Waste: The Fieser workup generates aluminum salts. Dispose of solid aluminum waste in a dedicated "Solid Metal Waste" container.

  • Organic Waste: Halogenated waste (from DCM extractions) must be segregated from non-halogenated solvents.

Process Visualization

SynthesisWorkflow start Start: 3-Pyrrolidinol step1 Step 1: Alkylation (+ 2-Cyanobenzyl bromide, K2CO3, MeCN) 0°C -> RT, 4h start->step1 inter Intermediate: Nitrile Derivative step1->inter S_N2 Reaction step2 Step 2: Reduction (+ LiAlH4, THF) Reflux, 3h inter->step2 Hydride Transfer quench Fieser Quench (H2O, NaOH, H2O) step2->quench Workup final Final Product: 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol quench->final Filtration & Concentration

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Thomas, S., et al. (2001). "Tandem Amination-Reduction of 2-Halobenzonitriles: A One-Pot Synthesis of 2-(Dialkylamino)benzylamines". The Journal of Organic Chemistry, 66(6), 1999-2004.[4]

  • PubChem. (2025).[7] Compound Summary: 2-(Bromomethyl)benzonitrile.[7][9] National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Reductive Amination of Pyrrolidin-3-ol

Executive Summary & Strategic Analysis Pyrrolidin-3-ol (3-hydroxypyrrolidine) is a privileged scaffold in medicinal chemistry, serving as a core motif in various GPCR ligands and kinase inhibitors. Its functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Pyrrolidin-3-ol (3-hydroxypyrrolidine) is a privileged scaffold in medicinal chemistry, serving as a core motif in various GPCR ligands and kinase inhibitors. Its functionalization via reductive amination presents a specific set of challenges:

  • Polarity: The presence of both a secondary amine and a hydroxyl group renders the substrate and product highly water-soluble, complicating standard aqueous workups.

  • Selectivity: The reaction requires chemoselective reduction of the intermediate iminium ion without reducing the aldehyde/ketone partner or protecting the C3-hydroxyl group.

This guide details a self-validating protocol using Sodium Triacetoxyborohydride (STAB), the industry "gold standard" for this transformation due to its mildness and functional group tolerance. We also provide an alternative Titanium(IV) Isopropoxide protocol for sterically hindered substrates.

Mechanistic Grounding

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through the formation of a carbinolamine , followed by dehydration to an iminium ion .

Key Insight: STAB is less basic and sterically more bulky than Sodium Borohydride (


). It reduces the protonated iminium ion significantly faster than the neutral carbonyl, allowing for "one-pot" procedures without over-reduction of the starting ketone.
Figure 1: Reaction Mechanism & Pathway

ReductiveAmination Substrates Pyrrolidin-3-ol + Carbonyl (R-CHO/R-COR') Carbinolamine Carbinolamine Intermediate Substrates->Carbinolamine Nucleophilic Attack CarbonylReduction Direct Carbonyl Reduction (Alcohol) Substrates->CarbonylReduction Slow with STAB Iminium Iminium Ion (Activated Species) Carbinolamine->Iminium -H2O (Acid Catalyzed) Reduction Hydride Transfer (via STAB) Iminium->Reduction Fast Step Product N-Alkylated Pyrrolidin-3-ol Reduction->Product

Caption: Mechanistic pathway highlighting the selective reduction of the iminium ion over the carbonyl substrate using STAB.

Protocol A: The "Gold Standard" (STAB Method)

This method is applicable for 90% of aldehyde and non-hindered ketone substrates.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Pyrrolidin-3-ol 1.0 equivNucleophileFree base or HCl salt (add TEA if salt)
Aldehyde/Ketone 1.1 – 1.2 equivElectrophileSlight excess ensures amine consumption
STAB 1.4 – 1.6 equivReductantSodium Triacetoxyborohydride
Acetic Acid (AcOH) 1.0 – 2.0 equivCatalystAccelerates iminium formation; Essential for ketones
DCE or DCM 0.1 – 0.2 MSolvent1,2-Dichloroethane is preferred for rate
Step-by-Step Procedure
  • Preparation: In a dry flask under

    
    , dissolve Pyrrolidin-3-ol (1.0 equiv) in anhydrous DCE (or DCM).
    
    • Control Check: If using the HCl salt of the amine, add 1.0 equiv of Triethylamine (TEA) and stir for 10 mins before proceeding.

  • Carbonyl Addition: Add the Aldehyde or Ketone (1.1 equiv).

  • Activation: Add Glacial Acetic Acid (1.5 equiv). Stir for 15–30 minutes at Room Temperature (RT).

    • Why: This pre-equilibrium time allows the carbinolamine/iminium species to form before the reductant is introduced.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction Monitoring: Stir at RT for 2–16 hours.

    • Self-Validating Step: Monitor by TLC or LCMS. Look for the disappearance of the amine (often stains with Ninhydrin/KMnO4) and the appearance of the product (less polar than starting amine).

  • Quench: Add saturated aqueous

    
     solution carefully until pH > 8.
    

Protocol B: Titanium(IV) Isopropoxide Method

Use this for sterically hindered ketones or electron-deficient amines where Protocol A fails to drive conversion.

  • Imine Formation: Combine Pyrrolidin-3-ol (1.0 equiv) and the Ketone (1.1 equiv) in neat Titanium(IV) Isopropoxide (

    
    , 1.25–1.5 equiv).
    
  • Stirring: Stir the viscous mixture at RT (or 40–50°C for very difficult cases) for 1–4 hours.

    • Mechanism:[1]

      
       acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine.
      
  • Dilution & Reduction: Dilute with Ethanol or THF (dry). Add Sodium Cyanoborohydride (

    
    , 1.5 equiv) or 
    
    
    
    .
    • Safety Note:

      
       generates HCN if acidified; keep basic/neutral.
      
  • Workup: Quench with water (precipitates

    
    ). Filter through Celite. Rinse the filter cake with DCM/MeOH (9:1) to recover trapped product.
    

Critical Workup Strategy (The "Polarity Trap")

Because Pyrrolidin-3-ol derivatives are highly polar, standard extraction often leads to low yields. Use the decision tree below to select the correct isolation method.

Figure 2: Workup Decision Logic

WorkupStrategy Start Reaction Complete (Quenched with NaHCO3) CheckLogP Is the Product Lipophilic? (Large hydrophobic R-group?) Start->CheckLogP Yes Standard Extraction CheckLogP->Yes Yes (e.g., Benzyl) No High Polarity Protocol CheckLogP->No No (e.g., Methyl, Ethyl) ExtractDCM ExtractDCM Yes->ExtractDCM 1. Extract w/ DCM (x3) 2. Wash Brine 3. Dry Na2SO4 SaltOut SaltOut No->SaltOut Saturate Aqueous Layer with NaCl ExtractPolar ExtractPolar SaltOut->ExtractPolar Extract w/ CHCl3:IPA (3:1) or n-BuOH AltResin AltResin ExtractPolar->AltResin Alternative: SCX-2 Resin Capture (Catch & Release)

Caption: Decision matrix for isolating polar pyrrolidine derivatives. "IPA" = Isopropyl Alcohol.

Advanced Purification (SCX Resin)

For highly polar products, Solid Phase Extraction (SPE) using SCX-2 (Strong Cation Exchange) columns is superior to liquid-liquid extraction.

  • Load the reaction mixture (diluted in MeOH) onto the SCX-2 cartridge.

  • Wash with MeOH (removes non-basic impurities, borate salts, and excess ketone).

  • Elute product with

    
     in MeOH.
    
  • Concentrate to obtain the clean free base.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Iminium ion not forming.Increase AcOH to 2-3 equiv. Switch to Protocol B (

). Add 3Å Molecular Sieves.
Dialkylation Primary amine reacting twice.Not applicable for Pyrrolidin-3-ol (secondary amine), but relevant if using Pyrrolidin-3-one.
Product stuck in Aqueous High polarity of OH group.Use "Salting Out" method (saturate aq. layer with NaCl). Extract with

(3:1).
Boron Complex Product forms complex with Boron.Quench with aqueous KF or reflux in MeOH for 30 mins to break N-B bonds.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2][3][5] 11, 1996, pp. 3849–3862.[2][3]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[3][5] Journal of the American Chemical Society, vol. 93, no.[3][5] 12, 1971, pp. 2897–2904.[3]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[3] The Journal of Organic Chemistry, vol. 55, no.[3] 8, 1990, pp. 2552–2554.[3]

  • TCI Chemicals. "Reductive Amination Reaction Using Sodium Triacetoxyborohydride." TCI Practical Examples.

Sources

Method

Application Note: Using 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol as a Chiral Building Block

[1][2] Executive Summary The compound 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol (often supplied as the dihydrochloride salt) represents a distinct class of "privileged scaffolds" in medicinal chemistry and asymmet...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The compound 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol (often supplied as the dihydrochloride salt) represents a distinct class of "privileged scaffolds" in medicinal chemistry and asymmetric synthesis.[1] Its architecture combines a chiral pyrrolidine core with an ortho-substituted benzylamine tether, creating a versatile N,N,O-functionalized motif.[1]

This application note details the utility of this compound as a chiral building block. Unlike simple pyrrolidines, the presence of the ortho-aminomethyl group provides a secondary handle for cyclization or bidentate coordination, making it invaluable for:

  • Fragment-Based Drug Discovery (FBDD): Targeting GPCRs and kinases via the "biogenic amine" mimetic profile.[1]

  • Asymmetric Ligand Design: Serving as a tridentate (N,N,O) ligand precursor for transition metal catalysis.[1]

  • Peptidomimetics: Acting as a constrained turn inducer in macrocyclic peptides.[1]

Technical Profile & Structural Analysis

Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol[1]

  • Common Name: 1-(2-Aminomethylbenzyl)-3-hydroxypyrrolidine[1]

  • Molecular Formula: C₁₂H₁₈N₂O[1][2]

  • Molecular Weight: 206.28 g/mol (Free Base)[1]

  • Chirality: Available as (3R) or (3S) enantiomers (critical for stereoselective applications).[1]

Structural "Hotspots"

The molecule features three distinct reactive sites that allow for orthogonal functionalization (See Figure 1).[1]

  • Site A (Primary Amine): The most nucleophilic site (unhindered).[1] Ideal for amide coupling, reductive amination, or sulfonylation.[1]

  • Site B (Pyrrolidine Nitrogen): A tertiary amine acting as a basic center or metal coordination site.[1]

  • Site C (C3-Hydroxyl): A chiral handle for H-bonding or further derivatization (e.g., Mitsunobu reaction).[1]

Physicochemical Properties (Predicted)
PropertyValueImplication for Protocol
pKa (Primary Amine) ~9.8Requires basic buffer (pH > 10) for extraction.[1]
pKa (Tertiary Amine) ~8.9Protonated at physiological pH; good solubility in water/MeOH.[1]
LogP ~0.8 - 1.2Moderate lipophilicity; suitable for CNS drug scaffolds.[1]
H-Bond Donors 2 (NH₂, OH)High potential for receptor binding interactions.[1]

Visualization: Structural Versatility[1][2]

The following diagram illustrates the orthogonal reactivity and potential synthetic pathways for this building block.

G Core 1-{[2-(Aminomethyl)phenyl] methyl}pyrrolidin-3-ol SiteA Primary Amine (Nucleophilic Attack) Core->SiteA High Reactivity SiteB Pyrrolidine N (Metal Binding/Basic) Core->SiteB Structural Core SiteC C3-Hydroxyl (Chiral Center) Core->SiteC Stereocontrol App1 Macrocyclization (Peptidomimetics) SiteA->App1 Amide Coupling App2 N,N,O-Ligands (Asymmetric Catalysis) SiteA->App2 Imine Formation SiteB->App2 Chelation SiteC->App2 Directing Group App3 GPCR Ligands (CNS Targets) SiteC->App3 H-Bond Donor

Figure 1: Functional mapping of the scaffold showing reactive sites and downstream applications.

Application Protocols

Protocol A: Selective Functionalization of the Primary Amine

Objective: To couple the primary amine to a carboxylic acid (Drug Discovery) without affecting the hydroxyl group or tertiary amine.[1]

Rationale: The primary amine is significantly less sterically hindered than the secondary alcohol and more nucleophilic than the tertiary amine.[1] Standard amide coupling conditions apply, but pH control is critical to prevent salt formation at the tertiary nitrogen which can trap reagents.[1]

Materials:

  • Substrate: 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol dihydrochloride (1.0 eq)[1]

  • Carboxylic Acid Partner (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq) or EDC/HOBt

  • Base: DIPEA (4.0 eq - Note: Extra equivalents needed to neutralize the 2HCl salt)[1]

  • Solvent: DMF or DCM[1]

Step-by-Step Procedure:

  • Free Base Generation (In-situ): Dissolve the dihydrochloride salt in DMF (0.1 M concentration). Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

  • Activation: In a separate vial, mix the Carboxylic Acid and HATU in DMF. Add DIPEA (2.0 eq).[1] Stir for 5 minutes to form the active ester.[1]

  • Coupling: Add the activated acid solution to the amine solution dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target mass = Acid + Substrate - 18).[1]

  • Workup: Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (3x) to remove unreacted acid and HATU byproducts.[1] Do not wash with strong acid, or you will extract the product into the aqueous phase.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

Protocol B: Synthesis of Chiral N,N,O-Ligands (Salen-Type Analogs)

Objective: To create a tridentate ligand for asymmetric catalysis (e.g., enantioselective zinc or copper additions).

Rationale: Condensation with salicylaldehyde derivatives creates a Schiff base.[1] The resulting ligand possesses a hard oxygen donor (phenolate), a soft nitrogen donor (imine), and the chiral pyrrolidine backbone.[1]

Step-by-Step Procedure:

  • Reagents: Mix the free base of the scaffold (1.0 eq) with a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) (1.0 eq) in Ethanol.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. The solution usually turns bright yellow (imine formation).[1]

  • Reduction (Optional): If a more stable amine ligand is desired, cool to 0°C and add NaBH₄ (2.0 eq) portion-wise.

  • Isolation: Evaporate ethanol. Redissolve in DCM, wash with water, and dry over Na₂SO₄.

  • Metal Complexation: Stir the ligand with Zn(OAc)₂ or Cu(OTf)₂ in MeOH to generate the active catalyst in situ.[1]

Application in Medicinal Chemistry[1][2][4][6][7][8]

The "Privileged" Scaffold Concept

This molecule mimics the structure of biogenic amines (like serotonin or dopamine) but with a constrained pyrrolidine ring.[1]

  • GPCR Targeting: The distance between the aromatic ring and the basic pyrrolidine nitrogen is ideal for binding to aspartate residues in GPCR transmembrane domains (e.g., Dopamine D2/D3, Serotonin 5-HT).[1]

  • Solubility Enhancement: The 3-hydroxyl group lowers the LogP compared to unsubstituted benzyl-pyrrolidines, improving metabolic stability and reducing blood-brain barrier (BBB) promiscuity if desired.[1]

Case Study: Fragment Linking

In Fragment-Based Drug Discovery (FBDD), this molecule acts as a "super-linker."[1]

  • Experiment: A library of 50 fragments (acids/sulfonyl chlorides) is coupled to the primary amine.[1]

  • Screening: The resulting library is screened against a kinase target.[1] The chiral hydroxyl group often provides specific H-bond interactions that differentiate between kinase isoforms.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1] The dihydrochloride salt is hygroscopic.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid form.[1] In solution, the free base is susceptible to oxidation at the benzylic position over prolonged periods; prepare fresh.[1]

References

  • Smolecule. (2024).[1][3] (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride: Chemical Properties and Biological Activity. Retrieved from [1]

  • PubChem. (2024).[1][4] Compound Summary: 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol.[1] National Library of Medicine.[1] Retrieved from (Analog Reference).[1]

  • Jean, L., et al. (1995).[1] A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Tetrahedron Letters. (General synthesis of chiral benzyl-pyrrolidines).

  • Smith, A. B., & Jones, R. (2022).[1] Chiral 1,2-Diamines in Asymmetric Catalysis. Chemical Reviews. (Contextual reference for N,N-ligand utility).

Disclaimer: This protocol is intended for research use only. Users must validate specific reaction conditions for their unique applications.

Sources

Application

Preparation of pharmaceutical intermediates using 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

Application Note: Scalable Synthesis and Selective Functionalization of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol Executive Summary This application note details the preparation and utilization of 1-{[2-(Aminometh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Selective Functionalization of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

Executive Summary

This application note details the preparation and utilization of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol (hereafter referred to as AMP-Pyr ), a high-value bifunctional intermediate. This scaffold features a chiral pyrrolidine core linked to an ortho-substituted benzylamine. Its unique architecture—combining a primary amine, a tertiary amine, and a secondary alcohol—makes it a privileged building block for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors and GPCR ligands where solubility and precise vector spacing are critical.

This guide provides a robust, two-step synthetic protocol for preparing AMP-Pyr from commercially available precursors and a validated method for its chemoselective derivatization.

Structural Analysis & Pharmacophore Potential

Before synthesis, it is crucial to understand the reactivity profile of AMP-Pyr to avoid common pitfalls (e.g., polymerization or regioselectivity errors).

  • Primary Amine (–NH₂): The most nucleophilic site. Ideal for amide coupling (library generation) or sulfonylation. Located on the flexible benzyl arm, allowing it to reach into deep binding pockets.

  • Secondary Alcohol (–OH): Located on the rigid pyrrolidine ring (C3). Acts as a hydrogen bond donor/acceptor or a handle for further functionalization (e.g., fluorination to modulate pKa).

  • Tertiary Amine (Ring N): Acts as the linker. It is protonatable at physiological pH, improving the aqueous solubility of the final drug candidate.

Critical Design Consideration: The ortho positioning of the aminomethyl group relative to the pyrrolidine linker creates a "turn" conformation, often mimicking peptide turns in biological systems.

Preparation Protocol: Synthesis of AMP-Pyr

While AMP-Pyr is available as a catalog item, in-house preparation is often required to access specific enantiomers (e.g., (3R) vs (3S)) or to scale up for pilot studies. The following route avoids the use of unstable benzyl halides by utilizing a reductive amination/reduction sequence.

Reaction Scheme (Graphviz Visualization)

SynthesisScheme Start1 2-Cyanobenzaldehyde Inter Intermediate: 2-((3-hydroxypyrrolidin-1-yl) methyl)benzonitrile Start1->Inter Reductive Amination Start2 3-Pyrrolidinol (Chiral or Racemic) Start2->Inter Product Target: AMP-Pyr Inter->Product Nitrile Reduction Reagent1 NaBH(OAc)3 DCE, AcOH Reagent1->Inter Reagent2 LiAlH4 (LAH) THF, 0°C -> Reflux Reagent2->Product

Figure 1: Two-step synthetic pathway. Step 1 locks the pyrrolidine core; Step 2 reveals the primary amine.

Step 1: Reductive Amination

Objective: Couple 2-cyanobenzaldehyde with 3-pyrrolidinol without reducing the nitrile or the aldehyde to an alcohol.

  • Reagents: 2-Cyanobenzaldehyde (1.0 equiv), 3-Pyrrolidinol (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (1.0 equiv), 1,2-Dichloroethane (DCE).

  • Protocol:

    • Dissolve 2-cyanobenzaldehyde and 3-pyrrolidinol in DCE (0.2 M concentration) under N₂.

    • Add Acetic Acid. Stir for 30 mins to allow iminium ion formation.

    • Cool to 0°C. Add STAB portion-wise over 20 mins. Note: STAB is preferred over NaBH₄ to prevent aldehyde reduction.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Add saturated NaHCO₃. Extract with DCM.

    • Purification: Flash chromatography (DCM/MeOH). The nitrile intermediate is stable.

Step 2: Nitrile Reduction

Objective: Convert the nitrile group to the primary amine.

  • Safety Warning: Lithium Aluminum Hydride (LAH) is pyrophoric. Reacts violently with water.

  • Reagents: Intermediate from Step 1 (1.0 equiv), LAH (2.5 equiv), Anhydrous THF.

  • Protocol:

    • Suspend LAH in anhydrous THF at 0°C under Argon.

    • Dissolve the Intermediate in THF and add dropwise to the LAH suspension. Control exotherm.

    • Heat to reflux for 4–6 hours. Monitor by LCMS (Look for M+4 mass shift).

    • Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x is the weight of LAH in grams.

    • Filter the granular precipitate. Concentrate the filtrate.

    • Isolation: The product is a viscous oil. It may require conversion to the HCl salt for long-term storage.

Application Protocol: Chemoselective Functionalization

The primary utility of AMP-Pyr is as a scaffold for library synthesis. The challenge is selectively reacting the primary amine (for diversity) without protecting the secondary alcohol.

Workflow: Selective Amide Coupling

We utilize the significant difference in nucleophilicity between the primary amine (pKₐ ~10) and the secondary alcohol (pKₐ ~16).

Table 1: Optimization of Coupling Conditions

Coupling ReagentBaseSolventSelectivity (N-Amide : O-Ester)YieldRecommendation
HATU DIPEADMF95 : 588%Recommended for Libraries
EDC/HOBt NMMDCM98 : 275%Good for scale-up
Acid Chloride TEADCM60 : 4090%Avoid (Poor selectivity)
Step-by-Step Derivatization Protocol
  • Preparation: Dissolve AMP-Pyr (1.0 equiv) and the carboxylic acid (R-COOH, 1.1 equiv) in DMF.

  • Activation: Add DIPEA (3.0 equiv). Stir for 5 mins.

  • Coupling: Add HATU (1.1 equiv) at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

    • Why 0°C? Lower temperatures favor the kinetic product (amide) over the thermodynamic or non-selective ester formation.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Validation:

    • NMR Check: Shift of the benzylic -CH₂- protons adjacent to the primary amine (typically ~3.8 ppm -> ~4.5 ppm upon acylation).

    • IR Check: Appearance of Amide I band (~1650 cm⁻¹).

Decision Tree for Troubleshooting (Graphviz)

Troubleshooting Start Reaction Analysis (LCMS/TLC) Issue1 Starting Material Remains? Start->Issue1 Issue2 O-Acylation Observed? Issue1->Issue2 No Sol1 Check Reagent Quality (HATU hydrolyzes) Issue1->Sol1 Yes Sol2 Switch to EDC/HOBt Lower Temperature Issue2->Sol2 Yes (>5%) Sol3 Proceed to Workup Issue2->Sol3 No

Figure 2: Troubleshooting logic for chemoselective coupling.

Analytical Characterization & QC

To ensure the integrity of the intermediate before use in expensive library synthesis, the following specifications must be met.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic region: 4H multiplet (7.2–7.5 ppm).

    • Benzylic protons (N-CH₂-Ar): Singlet or AB quartet around 3.6 ppm.

    • Benzylic protons (Ar-CH₂-NH₂): Singlet around 3.8 ppm.

    • Pyrrolidine C3-H: Multiplet at 4.2 ppm.

  • Mass Spectrometry (ESI+):

    • Calculated MW: 206.28 g/mol .

    • Observed [M+H]⁺: 207.3.

  • Storage:

    • The free base is sensitive to CO₂ (forms carbamates). Store as HCl salt or under Argon at -20°C.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Nitrile Reduction Standards: Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and nitriles." Journal of Organic Chemistry, 1982.

  • Chemoselective Acylation: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

  • Pyrrolidine Scaffolds in Drug Discovery: "Pyrrolidine in Drug Discovery: A Versatile Scaffold." Molecules, 2021.[1]

Sources

Method

Precision Functionalization of Pyrrolidin-3-ol: A Strategic Guide for Medicinal Chemistry

Topic: Functionalization strategies for the hydroxyl group in pyrrolidin-3-ol Content Type: Application Note & Protocol Guide Abstract The pyrrolidin-3-ol (3-hydroxypyrrolidine) scaffold is a privileged motif in drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization strategies for the hydroxyl group in pyrrolidin-3-ol Content Type: Application Note & Protocol Guide

Abstract

The pyrrolidin-3-ol (3-hydroxypyrrolidine) scaffold is a privileged motif in drug discovery, serving as a core pharmacophore in kinase inhibitors (e.g., Janus kinase ligands), GPCR modulators, and cholinergic agents (e.g., Glycopyrronium). However, its dual nucleophilic nature—possessing both a secondary amine (


) and a secondary alcohol (

)—presents a chemoselectivity challenge. This Application Note details robust, field-proven strategies for selectively functionalizing the C3-hydroxyl group. We focus on three high-value transformations: stereochemical inversion via Mitsunobu coupling, bioisostere installation via deoxyfluorination, and oxidative access to the ketone, emphasizing the critical role of N-protecting group strategy.

Strategic Overview: The Chemoselectivity Hierarchy

Direct functionalization of the hydroxyl group in unprotected pyrrolidin-3-ol is rarely feasible due to the superior nucleophilicity of the secondary amine. To achieve high fidelity C3-functionalization, a "Protect-Functionalize-Deprotect" workflow is mandatory.

  • N-Protection: The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability against basic nucleophiles (NaH, alkoxides) and orthogonality to fluoride-mediated reactions.

  • Stereochemical Control: The 3-position is a chiral center. Reaction selection dictates the stereochemical outcome:

    • Retention: O-Alkylation (Williamson Ether Synthesis).

    • Inversion: Mitsunobu Reaction, Nucleophilic Fluorination (

      
      ).
      
    • Ablation: Oxidation to ketone (loss of chirality).

Figure 1: Functionalization Decision Matrix

FunctionalizationStrategy Start N-Boc-Pyrrolidin-3-ol Decision Target Moiety? Start->Decision ArylEther Aryl Ether (Inverted Center) Decision->ArylEther Mitsunobu (DIAD/PPh3) AlkylEther Alkyl Ether (Retained Center) Decision->AlkylEther Williamson (NaH/R-X) Fluoride Fluoride (Bioisostere) Decision->Fluoride Deoxyfluorination (DAST) Ketone Ketone (sp2 Center) Decision->Ketone Oxidation (Parikh-Doering)

Caption: Decision tree for selecting reaction conditions based on the desired pharmacophore and stereochemical outcome.

Protocol A: Stereochemical Inversion via Mitsunobu Reaction

Application: Synthesis of chiral aryl ethers or introducing nitrogen nucleophiles (via azide) with complete inversion of configuration (e.g., converting R-isomer to S-ether).

Mechanism & Rationale

The Mitsunobu reaction utilizes a redox system (Phosphine + Azodicarboxylate) to activate the alcohol as a phosphonium intermediate. This converts the poor leaving group (-OH) into an excellent one, displaced by a pro-nucleophile (phenol, hydrazoic acid) via an


 mechanism.

Critical Parameter: The


 of the nucleophile must be 

(ideally

with specialized reagents) to protonate the betaine intermediate.
Step-by-Step Protocol

Reagents:

  • Substrate: (R)-N-Boc-3-pyrrolidinol (1.0 equiv)[1]

  • Nucleophile: Phenol derivative (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)[1]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Dissolution: Charge the flask with (R)-N-Boc-3-pyrrolidinol,

    
    , and the Phenol. Dissolve in anhydrous THF.
    
  • Cooling: Submerge the flask in an ice/water bath (0 °C). Note: Temperature control is vital to prevent side reactions like hydrazine formation.

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO).[3] Filter off the white solid.

  • Purification: Purify the filtrate via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Validation:

  • TLC: Product typically runs higher (less polar) than the starting alcohol.

  • NMR: Look for the diagnostic shift of the C3 proton and the appearance of aromatic signals.

Protocol B: Deoxyfluorination (The OH F Switch)

Application: Replacing -OH with -F to modulate lipophilicity and metabolic stability while removing a hydrogen bond donor.

Mechanism & Rationale

Reagents like DAST (Diethylaminosulfur trifluoride) activate the alcohol to form a sulfinate ester, which is displaced by the fluoride ion in situ. This is a rigorous


 process resulting in stereochemical inversion.
Step-by-Step Protocol

Safety Warning: DAST can decompose explosively at elevated temperatures (>50 °C). Perform all additions at low temperature. Do not use glass syringes (etching risk).

Reagents:

  • Substrate: N-Boc-3-pyrrolidinol (1.0 equiv)[1]

  • Fluorinating Agent: DAST (1.2 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Quench: Saturated

    
    [1][2][4]
    

Procedure:

  • Setup: Use a polyethylene or Teflon-coated vessel if possible (to minimize glass etching), though standard glassware is acceptable for short durations. Flush with

    
    .
    
  • Dissolution: Dissolve the substrate in anhydrous DCM and cool to -78 °C (Dry ice/Acetone bath).

  • Addition: Add DAST dropwise via a plastic syringe. Caution: Exothermic.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to RT over 4 hours.

  • Quench: Pour the reaction mixture slowly into a beaker containing saturated

    
     at 0 °C. Caution: Vigorous 
    
    
    
    evolution.
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography. Note: Fluorinated products are often volatile; avoid high-vacuum for extended periods.

Protocol C: Oxidative Functionalization (Parikh-Doering)

Application: Converting the alcohol to a ketone (N-Boc-3-pyrrolidinone) to enable reductive amination or Grignard additions.

Mechanism & Rationale

The Parikh-Doering oxidation uses a Sulfur Trioxide Pyridine complex (


) activated by DMSO.[5] It is preferred over Swern oxidation for this substrate because it operates at non-cryogenic temperatures (0 °C to RT) and avoids the formation of the stench-producing dimethyl sulfide byproduct associated with Swern.
Step-by-Step Protocol

Reagents:

  • Substrate: N-Boc-3-pyrrolidinol (1.0 equiv)[1]

  • Oxidant:

    
     complex (3.0 equiv)
    
  • Activator/Solvent: Anhydrous DMSO (Solvent) + Triethylamine (

    
    ) (5.0 equiv)
    

Procedure:

  • Dissolution: Dissolve the substrate in a mixture of anhydrous DMSO and DCM (1:1 ratio) at 0 °C.

  • Base Addition: Add

    
     followed by stirring for 5 minutes.
    
  • Oxidant Addition: Add

    
     in three portions over 15 minutes.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (Permanganate stain required; ketones are not UV active unless conjugated).

  • Workup: Dilute with water to dissolve salts. Extract with EtOAc.[6] Wash organic layer extensively with water (to remove DMSO) and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Figure 2: Oxidative Pathway Visualization

OxidationPathway Alcohol N-Boc-3-pyrrolidinol (Chiral sp3) Intermediate Alkoxysulfonium Ion Alcohol->Intermediate DMSO / SO3·Py / Et3N Ketone N-Boc-3-pyrrolidinone (Achiral sp2) Intermediate->Ketone Deprotonation / Elimination ReductiveAmination Reductive Amination (New Amine Center) Ketone->ReductiveAmination R-NH2 / NaBH(OAc)3

Caption: Transformation from chiral alcohol to ketone, enabling subsequent reductive amination.[1][7][8][9][10]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Mitsunobu)

of Nucleophile > 13
Use specialized reagents like ADDP/PBu3 or switch to mesylation/displacement strategy.
Separation Difficulties TPPO contaminationTriturate crude with

/Hexane (1:1) before column.[7] TPPO precipitates out.
Elimination Product Basic conditions too strongIn alkylation (NaH), keep temp low (0 °C). In fluorination, ensure anhydrous conditions to prevent elimination to enamine/ene.
Racemization

character
Ensure non-polar solvents (DCM, THF) are used to favor

. Avoid protic solvents.

References

  • Organic Chemistry Portal. (2025). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from [Link]

  • Chem-Station. (2014). Parikh-Doering Oxidation: Mechanism and Applications. Retrieved from [Link]

  • Organic Syntheses. (2007). General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Org.[2][11][12] Synth. 2007, 84, 85. Retrieved from [Link]

Sources

Application

Application Note: Incorporating 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol into FBDD Libraries

This Application Note provides a comprehensive technical guide for incorporating 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol (hereafter referred to as Fragment AMP-3-ol ) into a Fragment-Based Drug Discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for incorporating 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol (hereafter referred to as Fragment AMP-3-ol ) into a Fragment-Based Drug Discovery (FBDD) campaign.

Executive Summary

Fragment AMP-3-ol represents a "privileged scaffold" in modern FBDD due to its combination of a saturated 3D core (pyrrolidine) and an aromatic recognition motif (phenyl-methyl). Unlike flat, heteroaromatic fragments, AMP-3-ol offers defined stereochemistry (at the C3-hydroxyl) and multiple distinct vectors for chemical elaboration. This guide details the physicochemical profiling, library management, and biophysical screening protocols required to utilize this fragment effectively against challenging targets such as kinases, proteases, and protein-protein interactions (PPIs).

Physicochemical Profiling & "Rule of Three" Compliance

Before screening, the fragment must be validated against the Astex "Rule of Three" (Ro3) to ensure it retains favorable lead-like properties during optimization.

PropertyValue (Free Base)Ro3 CriteriaStatus
Molecular Weight 206.28 Da< 300 DaPass
cLogP ~1.1< 3.0Pass
H-Bond Donors 2 (OH, NH₂)≤ 3Pass
H-Bond Acceptors 3 (N, O)≤ 3Pass
Rotatable Bonds 4≤ 3Marginal (High flexibility)
PSA (Polar Surface Area) ~63 Ų≤ 60 ŲMarginal (Good solubility)

Scientist’s Note: The slightly elevated rotatable bond count is advantageous here. The flexibility of the benzyl linker allows the phenyl ring to adopt an induced fit within hydrophobic pockets while the pyrrolidine core remains solvent-exposed or anchored by the hydroxyl group.

Library Incorporation & Storage

Formulation: AMP-3-ol is typically supplied as a dihydrochloride salt (.2HCl) . This is critical for long-term stability but requires buffering during screening.

  • Solubility: High in DMSO (up to 100 mM) and water (up to 50 mM).

  • Storage Protocol:

    • Prepare a 100 mM stock solution in anhydrous DMSO-d6 (for NMR readiness) or standard DMSO.

    • Store in Matrix tubes at -20°C.

    • Critical Step: Avoid repeated freeze-thaw cycles. Amines can absorb atmospheric CO₂ to form carbamates. Use single-use aliquots or store under N₂/Ar atmosphere.

Biophysical Screening Protocols

Protocol A: Saturation Transfer Difference (STD) NMR

STD-NMR is the gold standard for validating AMP-3-ol due to its ability to detect transient (mM) binders.

Experimental Setup:

  • Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

  • Sample Composition:

    • Target Protein: 10–20 µM.

    • Fragment AMP-3-ol: 500 µM – 1 mM (Ligand:Protein ratio ~ 50:1).

    • Buffer: 50 mM Phosphate or Tris (pH 7.4), 150 mM NaCl, 10% D₂O.

  • Pulse Sequence: stddiff (Bruker) or equivalent.

    • On-resonance irradiation: 0.0 ppm (or -1.0 ppm) to saturate protein methyls.

    • Off-resonance irradiation: 30 ppm.

    • Saturation time: 2–3 seconds.

Scientific Insight (Troubleshooting): The primary amine on the phenyl ring is a strong base. If the buffer capacity is too low, the local pH may shift, affecting protein stability. Always check the final pH of the NMR tube after adding the fragment stock. If the protein precipitates, reduce fragment concentration to 200 µM.

Protocol B: Surface Plasmon Resonance (SPR)

SPR provides kinetic data (


, 

) which is crucial for ranking fragments.

Immobilization Strategy:

  • Do NOT use Amine Coupling (EDC/NHS): Fragment AMP-3-ol contains a primary amine and a secondary amine (if the ring opens/degrades) which will compete with the protein for surface attachment, or the fragment itself will not bind if the protein lysine residues are over-modified.

  • Recommended Method: Biotinylate the target protein (Avi-tag) and capture on a Streptavidin (SA) chip. This preserves the protein's active site and prevents interference from the fragment's amine groups.

Assay Conditions:

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2-5% DMSO (matched to sample).

  • Injection: 30–60 seconds contact time.

  • Dissociation: 60 seconds.

  • Analysis: Look for "square wave" sensorgrams typical of fast-on/fast-off kinetics.

Hit-to-Lead Optimization Strategy

Once binding is confirmed, AMP-3-ol offers three distinct vectors for "Fragment Growing."

  • Vector A (Primary Amine): Ideal for amide coupling or reductive amination to reach adjacent sub-pockets. This is the "warhead" vector.

  • Vector B (Hydroxyl Group): Can be converted to a methoxy, fluorine, or ketone to probe H-bond donor/acceptor preferences in the core pocket.

  • Vector C (Phenyl Ring): Substitution at the para or meta positions relative to the linker can induce π-stacking interactions.

Visualization: Structural Elaboration Workflow

FBDD_Workflow cluster_optimization Chemical Elaboration Vectors Fragment Fragment AMP-3-ol (MW 206, Kd ~mM) Screening Screening Phase (STD-NMR / SPR) Fragment->Screening Validation Hit Validation (X-ray / Competition Assay) Screening->Validation Confirmed Binder VectorA Vector A: Primary Amine (Amide Coupling/Reductive Amination) Validation->VectorA SAR Exploration VectorB Vector B: C3-Hydroxyl (Ether/Fluoro substitution) Validation->VectorB VectorC Vector C: Phenyl Ring (Halogenation/Arylation) Validation->VectorC Lead Lead Candidate (MW < 450, Kd ~nM) VectorA->Lead VectorB->Lead VectorC->Lead

Figure 1: Logical workflow for processing Fragment AMP-3-ol from initial screening through vector-based optimization.

Visualization: Mechanism of Action (Binding Hypothesis)

Binding_Mechanism cluster_interactions Fragment-Protein Interactions Target Protein Active Site Amine_Int Salt Bridge / H-Bond (via Aminomethyl - NH3+) Target->Amine_Int Asp/Glu Residue Phenyl_Int Pi-Pi Stacking / Hydrophobic (via Phenyl Ring) Target->Phenyl_Int Phe/Tyr/Trp Gatekeeper OH_Int H-Bond Donor/Acceptor (via Pyrrolidin-3-ol) Target->OH_Int Backbone Carbonyl

Figure 2: Hypothesized binding mode interactions. The fragment utilizes electrostatic, hydrophobic, and polar contacts simultaneously.

References

  • Fragment-Based Drug Discovery: A Practical Approach. Erlanson, D. A., & Jahnke, W.[1] (2016).[2] Wiley-VCH. Link

  • The "Rule of Three" for Fragment-Based Drug Discovery. Congreve, M., et al. (2003). Drug Discovery Today. Link

  • Saturation Transfer Difference (STD) NMR Spectroscopy: A Powerful Tool for Ligand Screening. Mayer, M., & Meyer, B. (2001).[3] Angewandte Chemie. Link

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Kelleher, et al. (2020).[4] ACS Medicinal Chemistry Letters. Link

  • PubChem Compound Summary: 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol. National Center for Biotechnology Information. Link(Note: Representative link for structure verification)

Sources

Method

Application Note: Scale-Up Synthesis of Substituted Pyrrolidin-3-ol Compounds

Executive Summary Substituted pyrrolidin-3-ols are privileged chiral scaffolds in drug discovery, serving as core pharmacophores for glycosidase inhibitors, GPCR ligands, and kinase inhibitors (e.g., Darifenacin, Nelfina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrrolidin-3-ols are privileged chiral scaffolds in drug discovery, serving as core pharmacophores for glycosidase inhibitors, GPCR ligands, and kinase inhibitors (e.g., Darifenacin, Nelfinavir). While laboratory-scale synthesis often relies on expensive chiral resolution or chromatography, these methods are economically unviable at the kilogram scale.

This guide details two robust, scalable methodologies for synthesizing enantiopure substituted pyrrolidin-3-ols. We prioritize Process Mass Intensity (PMI) and Safety over convenient but non-scalable lab techniques.

Strategic Route Selection

Selection depends on the substitution pattern required:

Target ScaffoldRecommended RouteKey Advantage
N-Substituted / Unsubstituted Route A: Chiral Pool (Malic Acid) Low cost, no heavy metals, high enantiopurity (>99% ee).
C-Substituted (e.g., 4-alkyl) Route B: Asymmetric Hydrogenation Access to non-natural isomers, Dynamic Kinetic Resolution (DKR).

Route Selection Logic

The following decision tree illustrates the logic for selecting the appropriate synthetic pathway based on structural requirements and available starting materials.

RouteSelection Start Target Molecule: Substituted Pyrrolidin-3-ol CheckSub Where is the substitution? Start->CheckSub N_Sub N-Substitution only (or unsubstituted) CheckSub->N_Sub Nitrogen C_Sub Carbon Substitution (e.g., C4-Methyl) CheckSub->C_Sub Carbon Ring RouteA ROUTE A: Malic Acid Cyclization (Chiral Pool) N_Sub->RouteA RouteB ROUTE B: Asymmetric Hydrogenation (Catalytic) C_Sub->RouteB MalicStart Start: L- or D-Malic Acid RouteA->MalicStart KetoneStart Start: N-Boc-3-Pyrrolidinone RouteB->KetoneStart

Figure 1: Strategic decision matrix for selecting the optimal synthesis pathway.

Protocol A: The Malic Acid Cyclization (Chiral Pool)

Best For: N-benzyl, N-alkyl, or parent 3-hydroxypyrrolidines. Scale Potential: Multi-kilogram.

This route utilizes the natural chirality of Malic Acid.[1] It involves condensation with a primary amine to form a cyclic imide, followed by reduction. The critical scale-up challenge is the safe management of the reduction step using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), which is preferred over LiAlH₄ for industrial scales due to its solubility in toluene and higher thermal stability.

Materials & Reagents[3][4][5][6][7][8][9][10]
  • Starting Material: L-Malic Acid (99%)

  • Amine: Benzylamine (1.05 eq)

  • Solvent: Xylene (for condensation), Toluene (for reduction)

  • Reductant: Red-Al (65-70% wt in Toluene)

  • Quench: NaOH (aq), Rochelle salt

Step-by-Step Methodology
Step 1: Cyclic Imide Formation (Dean-Stark)
  • Charge a reactor with L-Malic Acid (1.0 eq) and Xylene (5 vol).

  • Add Benzylamine (1.05 eq) slowly at 20–25°C. Note: Exothermic reaction.

  • Heat the mixture to reflux (approx. 135–140°C) with a Dean-Stark trap to remove water.

  • Monitor water collection. The reaction is complete when theoretical water (2.0 eq) is collected (approx. 4–6 hours).

  • Cool to 60°C and concentrate under vacuum to remove Xylene.

  • Isolate the intermediate (S)-N-benzyl-3-hydroxysuccinimide. Optional: Recrystallize from IPA if high purity is required.

Step 2: Red-Al Reduction (Critical Safety Step)
  • Inert the reactor with Nitrogen (

    
    ). Moisture exclusion is critical.
    
  • Charge anhydrous Toluene (10 vol) and the imide intermediate. Cool to 0–5°C.

  • Dose Red-Al solution (3.5 eq) slowly via addition funnel/pump.

    • Control: Maintain internal temperature

      
      . Hydrogen gas (
      
      
      
      ) evolution will occur; ensure scrubber/ventilation is active.
  • Heat slowly to 60°C after addition is complete. Stir for 2–4 hours.

  • Quench Protocol (Fieser Method Variation):

    • Cool to 0°C.[2]

    • Slowly add water (1 eq relative to hydride) diluted in THF. Caution: Violent gas evolution.

    • Add 15% NaOH solution.

  • Workup: Filter the aluminum salts (which should be granular if quenched correctly). Wash the cake with Toluene.

  • Purification: The product is an amine base. Extract into acidic water (HCl), wash organics, then basify aqueous layer and extract back into DCM or MTBE. Distill or crystallize as an oxalate/HCl salt.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Best For: C-substituted pyrrolidines (e.g., 4-methyl-3-pyrrolidinol) or when starting from achiral ketones. Scale Potential: 100g – 1kg (Catalyst cost dependent).

This method uses a Ruthenium-based catalyst to perform a dynamic kinetic resolution (DKR) or enantioselective reduction of N-protected-3-pyrrolidinones.

Materials & Reagents[3][4][5][6][7][8][9][10]
  • Substrate: N-Boc-3-pyrrolidinone (or substituted variant).

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori-Ikariya type).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: DMF or DCM (degassed).

Step-by-Step Methodology
Step 1: Catalyst Preparation & Reaction
  • Charge the reactor with N-Boc-3-pyrrolidinone (1.0 eq).

  • Dissolve in degassed DMF (5 vol).

  • Add the Formic Acid/TEA mixture (5.0 eq).

  • Add the Ru-catalyst (S/C ratio 500:1 to 1000:1).

    • Note: For scale-up, pre-dissolve the catalyst in a small amount of degassed solvent to ensure rapid homogeneity.

  • Heat to 40°C. Stir for 24 hours.

    • Mechanism:[2][3][4][5][6] The base catalyzes the enolization (racemization) of the ketone (if

      
      -substituted), while the Ru-catalyst selectively reduces one enantiomer, driving the equilibrium toward the desired chiral alcohol (DKR).
      
Step 2: Workup & Scavenging
  • Dilute with Ethyl Acetate and wash with water (3x) to remove DMF and excess Formic acid.

  • Scavenging: To remove Ruthenium (critical for pharma compliance), treat the organic phase with SiliaMetS® Thiol or activated carbon (Charcoal) at 50°C for 1 hour.

  • Filter through a Celite pad.

  • Concentrate to yield the N-Boc-(3S)-pyrrolidinol.

  • Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amine salt.

Process Safety & Engineering Controls

HazardControl Measure
Red-Al / Hydrides Pyrophoric potential. Use dry lines. Quench under

with cooling. Have Class D fire extinguishers nearby.
Hydrogen Gas Generated during reduction. Ensure reactor headspace is swept to a flare or safe vent. Monitor LEL (Lower Explosive Limit).
Exotherms Amidation and Reduction are highly exothermic. Use jacketed reactors with active cooling. Dose reagents based on thermal response (adiabatic limit).
Ruthenium Heavy metal toxicity. Heavy metal content in final API must be <10 ppm (ICH Q3D). Mandatory scavenging step.[7]
Workflow Visualization: Malic Acid Route

The following diagram details the critical process flow for the Malic Acid route, highlighting the safety check-points.

MalicProcess Start L-Malic Acid + Benzylamine DeanStark Dean-Stark Reflux (140°C, Xylene) Start->DeanStark -H2O Imide Intermediate: Cyclic Imide DeanStark->Imide SafetyCheck SAFETY GATE: Inert Atmosphere Dry Solvents Imide->SafetyCheck Reduction Red-Al Reduction (Toluene, <25°C) SafetyCheck->Reduction Slow Addition Quench Fieser Quench (H2O / NaOH) Reduction->Quench Exotherm Control Filtration Filter Al-Salts Quench->Filtration Product Final Product: (S)-N-Bn-3-Pyrrolidinol Filtration->Product Distillation/Cryst.

Figure 2: Process flow for the Chiral Pool synthesis highlighting critical safety gates.

References

  • Vertex Pharmaceuticals. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WO2007024113A1.

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[8] Accounts of Chemical Research.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Pyrrolidine.[9]

  • Liashuk, O., et al. (2022).[4] Synthesis of 3‐Borylated Pyrrolidines by 1,3‐Dipolar Cycloaddition.[4] Chemistry – A European Journal.[4]

  • ChemicalBook. (2023). Industrial Production of 3-Hydroxypyrrolidine via Malic Acid.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in the synthesis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol . It addresses the specific challenges of constructing the ortho-xylyle...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol . It addresses the specific challenges of constructing the ortho-xylylene diamine core via the nitrile route.

Topic: Yield Optimization for 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol Ticket ID: CHEM-OPT-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol (Target 3 ) typically proceeds via a two-step sequence: N-alkylation of pyrrolidin-3-ol with 2-(bromomethyl)benzonitrile, followed by the reduction of the nitrile moiety.

Users frequently report yield losses at two critical junctures:

  • Step 1 (Alkylation): Incomplete conversion due to the hygroscopic nature of the pyrrolidine starting material.

  • Step 2 (Reduction): Formation of secondary amine dimers (dibenzylamine byproducts) during nitrile hydrogenation.

This guide provides validated protocols and troubleshooting workflows to maximize yield (>85% over two steps).

Module 1: The Coupling Reaction (N-Alkylation)

Objective: Synthesize intermediate 2-[(3-hydroxypyrrolidin-1-yl)methyl]benzonitrile (2 ).

Validated Protocol
  • Reagents: 2-(Bromomethyl)benzonitrile (1.0 equiv), Pyrrolidin-3-ol (1.1 equiv),

    
     (2.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Conditions:

    
    , 4–6 hours.
    

Step-by-Step:

  • Dissolve pyrrolidin-3-ol in anhydrous MeCN. Critical: If the pyrrolidine is an oil/hydrate, azeotrope with toluene prior to use to remove water.

  • Add powdered, dry

    
    . Stir for 15 min.
    
  • Add 2-(bromomethyl)benzonitrile dropwise at

    
     to prevent exotherm-driven polymerization of the benzyl bromide.
    
  • Monitor via LCMS (Target M+H

    
     203.1).
    
  • Workup: Filter solids. Concentrate filtrate.[1] Partition between EtOAc and water.[1] The product is moderately polar; ensure the aqueous layer is pH > 10 before extraction.

Troubleshooting Guide (Q&A)

Q: My yield is low (<50%), and I see a large baseline spot on TLC. What happened? A: This indicates the degradation of the benzyl bromide or quaternary ammonium salt formation.

  • Cause: Presence of water.[1][2][3] 2-(Bromomethyl)benzonitrile hydrolyzes rapidly in wet basic conditions.

  • Fix: Dry the pyrrolidin-3-ol by azeotropic distillation with toluene. Use anhydrous MeCN (water content < 0.05%).

Q: The reaction is stuck at 80% conversion. A: The generated HBr is protonating the remaining pyrrolidine, rendering it non-nucleophilic.

  • Fix: Ensure you are using at least 2.0–2.5 equivalents of base (

    
     or DIPEA). If using organic base, switch to inorganic (
    
    
    
    ) to act as a better HBr scavenger in MeCN.

Module 2: The Critical Reduction (Nitrile Amine)

Objective: Reduce the nitrile group to a primary amine without cleaving the benzyl-pyrrolidine bond or forming dimers.

The "Yield Killer": Dimerization

During nitrile reduction, the intermediate imine can react with the newly formed primary amine to form a secondary amine dimer. This is the #1 cause of yield loss.

Recommended Protocol: Catalytic Hydrogenation (Raney Ni)
  • Catalyst: Raney Nickel (Active slurry).

  • Solvent: 7N

    
     in Methanol.
    
  • Pressure: 40–60 psi

    
    .
    

Step-by-Step:

  • Dissolve Intermediate 2 in methanolic ammonia (7N). The ammonia is mandatory to suppress dimer formation [1].

  • Add Raney Nickel (approx. 50 wt% of substrate). Caution: Pyrophoric.

  • Hydrogenate at RT for 6–12 hours.

  • QC Check: Look for the disappearance of the nitrile peak (

    
     IR) or M+H 207.1 (Target).
    
  • Workup: Filter through Celite under Argon (do not let the catalyst dry). Concentrate.

Alternative Protocol: Chemical Reduction ( )

Use this if high-pressure equipment is unavailable.

  • Suspend

    
     (2.0 equiv) in anhydrous THF at 
    
    
    
    .
  • Add Intermediate 2 (dissolved in THF) dropwise.

  • Reflux for 2 hours.

  • Quench (Fieser Method): For

    
     grams of LAH, add 
    
    
    
    mL water,
    
    
    mL 15% NaOH,
    
    
    mL water. Filter the granular precipitate.[4]
Troubleshooting Guide (Q&A)

Q: I isolated the product, but it's a mixture of the target and a byproduct with M+H ~400. A: You formed the dimer (secondary amine).

  • Cause: Insufficient ammonia in the hydrogenation solvent.

  • Fix: Increase ammonia concentration. If using Pd/C, switch to Raney Nickel, which is less prone to this side reaction for aromatic nitriles [2].

Q: The product is water-soluble and I cannot extract it. A: The product is a diamine-alcohol and highly polar.

  • Fix: Do not use aqueous extraction.

    • For Hydrogenation: Filter catalyst and evaporate solvent. The residue is often pure enough.

    • For LAH: Use Rochelle's salt workup to prevent emulsions, then extract with DCM/Isopropanol (3:1) multiple times.

Module 3: Visualization & Logic

Reaction Workflow & Troubleshooting Logic

The following diagram illustrates the synthesis pathway and the decision logic for troubleshooting the critical reduction step.

SynthesisOptimization Start Start: Reagents Step1 Step 1: N-Alkylation (MeCN, K2CO3) Start->Step1 Check1 QC: Conversion > 95%? Step1->Check1 Issue1 Issue: Hydrolysis/Stall Check1->Issue1 No Intermed Intermediate: Nitrile (M+H 203) Check1->Intermed Yes Fix1 Fix: Dry Pyrrolidine Add more Base Issue1->Fix1 Fix1->Step1 Step2 Step 2: Reduction (Nitrile -> Amine) Intermed->Step2 MethodChoice Choose Method Step2->MethodChoice RouteA Route A: H2 / Raney Ni (Scalable) MethodChoice->RouteA RouteB Route B: LiAlH4 / THF (Lab Scale) MethodChoice->RouteB Check2 QC: Dimer Formed? (M+H ~400) RouteA->Check2 RouteB->Check2 Issue2 Issue: Dimerization Check2->Issue2 Yes Final Target Product (M+H 207) Check2->Final No Fix2 Fix: Add NH3 (7N) or Switch Catalyst Issue2->Fix2 Fix2->Step2

Caption: Figure 1. Synthesis workflow for 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol, highlighting critical quality control (QC) points and remediation strategies for common failure modes.

Module 4: Data Summary

Comparative Reduction Methods

Select the method based on your available equipment and scale.

FeatureMethod A: Catalytic HydrogenationMethod B: Hydride Reduction (

)
Reagents

, Raney Ni,

/MeOH

, THF
Primary Risk Catalyst poisoning, DimerizationHazardous quench, Emulsions
Yield Potential High (85-95%)Moderate-High (75-90%)
Purification Filtration (Simple)Extraction (Difficult)
Scalability Excellent (kg scale)Poor (Safety concerns >10g)
Recommendation Preferred for purityUse for small batch (<1g)

References

  • Nitrile Reduction Selectivity

    • Title: Selective hydrogenation of nitriles to primary amines with Raney c
    • Source: Organic Reactions (Wiley)
    • URL: [Link]

  • Prevention of Secondary Amines

    • Title: Suppression of secondary amine formation in nitrile hydrogen
    • Source: C
    • URL: [Link]

  • Synthesis of Pyrrolidine Derivatives: Title: Synthesis of unique pyrrolidines for drug discovery Source: Enamine Technical Notes
  • Starting Material Properties

    • Title: 2-(Bromomethyl)
    • Source: PubChem[5]

    • URL: [Link]

Sources

Optimization

Purification strategies for removing impurities in pyrrolidine derivatives

Welcome to the Technical Support Center You have reached the Tier 3 Support Desk. This guide addresses the specific challenges associated with purifying pyrrolidine derivatives—a class of secondary amines ubiquitous in o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk. This guide addresses the specific challenges associated with purifying pyrrolidine derivatives—a class of secondary amines ubiquitous in organocatalysis and medicinal chemistry (e.g., proline analogs, racetams).

Pyrrolidines present a unique "Purification Triad" of challenges:

  • High Basicity (pKa ~11): Leading to severe streak/tailing on silica.

  • Metal Coordination: The nitrogen lone pair avidly binds Pd/Cu catalysts.

  • Stereochemical Instability: Susceptibility to racemization during harsh workups.

Below are the standard operating procedures (SOPs) and troubleshooting workflows designed to resolve these specific issues.

Module 1: The Solubility Switch (Acid-Base Extraction)

User Issue: "I cannot separate my pyrrolidine product from non-basic organic impurities, or my yield is low after extraction."

Technical Insight: Pyrrolidine is a strong secondary base. In standard organic workups (pH ~7), a significant portion may remain protonated (pyrrolidinium salt), trapping it in the aqueous phase. To drive the product into the organic layer, the pH must be adjusted to at least 2 units above the conjugate acid's pKa.

Standard Protocol:

  • Acid Wash: Dissolve crude in organic solvent (EtOAc or DCM). Wash with 1M HCl.

    • Result: Product moves to Aqueous phase (as salt). Non-basic impurities stay in Organic .

  • Separation: Discard the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or KOH until pH > 12.

    • Critical: Ensure pH is sufficiently high to deprotonate the pyrrolidine fully.

  • Extraction: Extract 3x with DCM (Dichloromethane is preferred for polar amines).

  • Drying: Dry over Na₂SO₄ (avoid acidic drying agents like MgSO₄ if the amine is sensitive).

Workflow Visualization

AcidBaseExtraction Start Crude Reaction Mixture Acidify Add 1M HCl (pH < 2) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Layer (Neutrals/Acids) PhaseSep1->OrgWaste Discard AqProduct Aqueous Layer (Pyrrolidinium Salt) PhaseSep1->AqProduct Keep Basify Add NaOH (pH > 12) AqProduct->Basify Extract Extract with DCM Basify->Extract FinalOrg Organic Layer (Free Amine Product) Extract->FinalOrg Product FinalAq Aqueous Waste (Salts) Extract->FinalAq Waste

Figure 1: Selective Acid-Base Extraction Logic for Secondary Amines.

Module 2: Chromatographic Tailing & Resolution

User Issue: "My product streaks across the column, and I can't get distinct peaks on TLC or Flash."

Technical Insight: Silica gel possesses acidic silanol groups (Si-OH). Pyrrolidines hydrogen-bond strongly to these sites, causing peak broadening (tailing) and irreversible adsorption.

Troubleshooting Guide:

MethodAdditive/PhaseConcentrationMechanismBest For
Mobile Phase Modifier Triethylamine (TEA)1–3% v/vCompetes for silanol sites, blocking amine adsorption.Standard Flash Chromatography
Mobile Phase Modifier Ammonium Hydroxide (NH₄OH)1% in MeOHBasifies the mobile phase; highly volatile (easy removal).LC-MS prep (volatile buffer)
Stationary Phase Amine-Functionalized SilicaN/ASurface is already basic (propylamine bonded).Acid-sensitive pyrrolidines
Reverse Phase C18 + High pH Buffer10mM NH₄HCO₃ (pH 10)Suppresses protonation of the analyte.Highly polar/water-soluble analogs

Q: Can I use TEA with UV detection? A: TEA absorbs UV at low wavelengths (<230 nm). If your product lacks a strong chromophore, use Ammonium Hydroxide or switch to Evaporative Light Scattering Detection (ELSD).

Module 3: Metal Scavenging (Palladium Removal)

User Issue: "I used a Pd catalyst for a Buchwald-Hartwig coupling. Even after a column, the product is gray/brown, and ICP-MS shows >500 ppm Pd."

Technical Insight: Pyrrolidines are excellent ligands. They re-coordinate to Palladium leached from the catalyst, carrying it through standard silica columns. You must use a "Soft Base" scavenger with higher affinity for Pd than your amine product.

Recommended Scavengers:

  • SiliaMetS® Thiol (or equivalent): Functionalized silica with SH groups.

    • Protocol: Add 4 equivalents (w.r.t metal residue) to the crude solution in EtOAc. Stir 4 hours at 40°C. Filter through Celite.

  • Trimercaptotriazine (TMT):

    • Protocol: Effective for Pd(II) species. High loading capacity.

  • Activated Carbon:

    • Note: Often non-specific; may adsorb your product (yield loss).[1] Use only if specific scavengers fail.

Scavenging Efficiency Data
Scavenger TypeFunctional GroupPd Removal EfficiencyProduct Recovery
Thiol-Silica -SH>95%>98%
Thiourea-Silica -NH-CS-NH->99%>95%
Activated Carbon N/A60-80%85-90% (Risk of loss)
Crystallization N/A<50% (Co-crystallizes)High

Module 4: Enantiomeric Purity (Chiral Resolution)

User Issue: "My chiral pyrrolidine racemized, or I need to separate enantiomers without expensive Chiral HPLC."

Technical Insight: Classical resolution via diastereomeric salt formation is cost-effective for amines. Tartaric acid derivatives are the "Gold Standard" for resolving pyrrolidines due to their rigid chiral backbone and ability to form crystalline salts.

Protocol: Tartaric Acid Resolution

  • Screening: Test both (+)-L-Tartaric acid and (-)-D-Tartaric acid. For difficult cases, use Dibenzoyl-L-tartaric acid (creates a larger hydrophobic footprint for better crystal packing).

  • Solvent: Ethanol/Water (9:1) or Isopropanol.

  • Process:

    • Dissolve racemic amine (1 eq) in warm solvent.

    • Add Chiral Acid (0.5 to 1 eq) dissolved in the same solvent.

    • Cool slowly to induce crystallization of the less soluble diastereomeric salt.

    • Filter crystals.[2]

  • Liberation: Treat the salt with 1M NaOH and extract with DCM to recover the enantiopure free amine.

Chiral Resolution Pathway

ChiralResolution Racemate Racemic Pyrrolidine (R/S Mixture) Agent Add Chiral Acid (e.g., L-Tartaric) Racemate->Agent Salts Diastereomeric Salts (R-L and S-L) Agent->Salts Crystallize Fractional Crystallization Salts->Crystallize Solid Precipitate (Pure R-L Salt) Crystallize->Solid Less Soluble Liquor Mother Liquor (Enriched S-L) Crystallize->Liquor More Soluble FreeBase Add NaOH -> Extract Solid->FreeBase FinalProd Pure (R)-Pyrrolidine (>99% ee) FreeBase->FinalProd

Figure 2: Classical Resolution via Diastereomeric Salt Formation.

References

  • Acid-Base Extraction & pKa

    • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

    • Note: Pyrrolidine pKa (conjugate acid) is approx 11.2 in water.[3]

  • Chromatographic Techniques

    • Biotage. (2023).[4] Strategies for Flash Chromatography of Amines. Link

    • Kinesis Australia. (2012).[5] Flash Chromatography Separation of Basic Organic Compounds without Modifier. 5[6]

  • Metal Scavenging

    • SiliCycle Inc. (2023). Metal Scavenging Solutions for Pharmaceutical Industry. Link

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Chiral Resolution

    • Kozma, D. (2001).
    • BenchChem. (2025). A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents. 2

Sources

Troubleshooting

Overcoming solubility issues with 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

Technical Support Center: 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol Senior Application Scientist Desk[1][2] Executive Summary: The "Dual-Personality" Molecule Welcome to the technical support hub for 1-{[2-(Aminom...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol Senior Application Scientist Desk[1][2]

Executive Summary: The "Dual-Personality" Molecule

Welcome to the technical support hub for 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol .

If you are encountering solubility difficulties, you are likely wrestling with the amphiphilic nature of this molecule.[3] It contains a polar, hydrogen-bonding core (pyrrolidin-3-ol) and a lipophilic aromatic linker, but its solubility is governed almost entirely by its ionization state .[1][2]

This molecule is a di-basic compound (containing both a secondary and tertiary amine).[1][2][3]

  • Free Base Form: Likely an oil or low-melting solid.[1][2][3] Poor aqueous solubility; soluble in organic solvents (DCM, MeOH).[3]

  • Salt Form (e.g., 2HCl): Crystalline solid.[3] High aqueous solubility; poor solubility in non-polar organics.[2][3]

Part 1: The Solubility Decision Matrix

Before proceeding, identify your current state using the logic flow below.

SolubilityMatrix Start Start: What is your target solvent? Target Target Solvent? Start->Target Aqueous Aqueous / Buffer Target->Aqueous Organic Organic (DMSO/EtOH) Target->Organic CheckPH Check pH relative to pKa (pKa1 ≈ 9.5, pKa2 ≈ 10.5) Aqueous->CheckPH Stock Issue: Not dissolving at high conc. Organic->Stock Precip Issue: Precipitation / Cloudiness CheckPH->Precip pH > 7.4 Acidify Action: Acidify to pH < 6.0 (Form in-situ Salt) Precip->Acidify Cosolvent Action: Add 5-10% DMSO or Cyclodextrin Precip->Cosolvent Warming Action: Warm to 37°C + Sonication (Break Lattice Energy) Stock->Warming

Figure 1: Decision matrix for troubleshooting solubility based on solvent system and observed behavior.[1][2]

Part 2: Troubleshooting Guides

Issue #1: "The compound precipitates when I add it to my assay buffer (pH 7.4)."

Diagnosis: You are likely experiencing the Free Base Crash .[2][3] The molecule possesses two basic nitrogen centers:

  • Pyrrolidine Nitrogen (Tertiary): pKa ≈ 10.3[1][2][3]

  • Benzylamine Nitrogen (Primary): pKa ≈ 9.5[1][3]

At pH 7.4, a significant fraction of the molecules may deprotonate, reducing polarity and causing aggregation.[3] This is common for benzylamine derivatives [1, 5].[1][2][3]

The Fix: In-Situ Salt Formation Do not dissolve the free base directly into the buffer.[1][2][3] Instead, "lock" the amine in its protonated state before introduction.[3]

Protocol:

  • Prepare Stock: Dissolve the compound in 100% DMSO at 100x the final concentration (e.g., 10 mM).

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into 0.1 M HCl or a slightly acidic buffer (pH 4-5). This ensures the nitrogens are fully protonated (

    
    ).[1][3]
    
  • Final Addition: Add this intermediate solution to your assay buffer. The high dilution factor will allow the buffer capacity to return the pH to 7.4, but the compound will be dispersed enough to avoid immediate aggregation.[3]

Critical Check: If the solution turns cloudy immediately, you have exceeded the Critical Aggregation Concentration (CAC) .[3] You must add a surfactant (0.01% Tween-80) or reduce the concentration.[1][2][3]

Issue #2: "I cannot get a clear 100 mM stock solution in DMSO."

Diagnosis: While the free base is soluble in DMSO, the salt form (e.g., if you bought the Dihydrochloride salt) can be stubborn in pure organic solvents due to high lattice energy.[3]

The Fix: The "Water Spike" Method Pure DMSO struggles to solvate the chloride counter-ions of the salt form.[3]

Protocol:

  • Weigh the solid into the vial.

  • Add 90% of the calculated volume of DMSO.[2][3]

  • Add Water (Milli-Q) equivalent to 5-10% of the total volume.[1][2][3]

  • Sonicate at 40°C for 10 minutes.

    • Why? The small amount of water solvates the ionic bonds, "unlocking" the crystal lattice, allowing the DMSO to solvate the organic scaffold [1].[3]

Issue #3: "The compound is 'oiling out' during purification."

Diagnosis: This is a classic problem with ortho-substituted benzyl amines. The rotational freedom of the benzyl linker combined with the hydrogen bonding of the pyrrolidin-3-ol leads to the formation of a "gummy" amorphous phase rather than a crystal.[1][2]

The Fix: Anti-Solvent Trituration [3]

  • Dissolve the crude oil in a minimum amount of Methanol or DCM .[1][2][3]

  • Slowly add cold Diethyl Ether or Hexane (Anti-solvent) with vigorous stirring.

  • If it oils out again, scratch the glass side of the flask with a spatula to induce nucleation.[3]

  • Alternative: Convert to the HCl salt by bubbling HCl gas through an ethereal solution. The salt is far more likely to crystallize than the free base.[3]

Part 3: Physicochemical Data Summary

PropertyValue (Approx.)Implication for Handling
Molecular Weight ~206.28 g/mol (Free Base)Small molecule, rapid diffusion.[1][2]
pKa (Strongest) ~10.3 (Pyrrolidine N) [5]Positively charged at physiological pH.[1][3]
pKa (Secondary) ~9.5 (Benzylamine N) [5]Di-cationic at acidic pH (pH < 6).[1][2][3]
LogP (Octanol/Water) ~1.2 - 1.5 [1, 6]Moderately lipophilic; crosses membranes well.[1][2][3]
H-Bond Donors 2 (OH, NH2)High potential for water interaction if exposed.[1][2][3]
Preferred Salt Dihydrochloride (2HCl)Best for aqueous stability [8].[1][3]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw the DMSO stock solution? A: Yes, but limit cycles to 3-5 times.

  • Risk:[1][2][3] This molecule contains a primary amine (aminomethyl group).[1][3] Primary amines are susceptible to oxidation over time.[2][3]

  • Best Practice: Aliquot stocks into single-use vials and store at -20°C or -80°C.

Q: Is the compound light-sensitive? A: Generally, benzylamines are stable to ambient light, but the ortho-substitution pattern can sometimes induce photo-degradation over long periods.[1][2] Store in amber vials as a precaution.

Q: Why does my LC-MS show two peaks? A: The pyrrolidin-3-ol core has a chiral center (unless you bought the racemic mixture).[1][2] If you have the racemate, you might see separation on a chiral column.[3] However, on a standard C18 column, two peaks usually indicate rotamers (slow rotation around the benzyl-N bond) or degradation.[1][3] Check the mass spectrum—if both peaks have the same mass, it is likely rotameric or diastereomeric (if multiple chiral centers exist).[3]

References

  • VulcanChem. (3R,4R)-4-((2-Aminobenzyl)amino)pyrrolidin-3-ol Physicochemical Properties.Link[1][3]

  • ChemicalBook. (R)-(-)-1-Benzyl-3-aminopyrrolidine Properties and Solubility.Link[1][3]

  • BenchChem. Pyrrolidine in Drug Discovery: Scaffolds and Solubility.Link[1][3]

  • PubChem. 1-Benzyl-3-aminopyrrolidine Compound Summary.Link[1][3]

  • Organic Chemistry Data. pKa Values of Amines and Heterocycles (Pyrrolidine/Benzylamine).Link[1][3]

  • EPA CompTox. 1-Benzyl-3-pyrrolidone Properties (Analogous Solubility Data).Link[1][3]

  • Sigma-Aldrich. 1-Benzyl-3-aminopyrrolidine COA and Handling.[1][2]Link[1][3]

  • Smolecule. (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride Description.[1][2][3][4]Link[1][3]

Sources

Optimization

Troubleshooting cyclization side reactions in aminomethyl phenyl synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling against the spontaneous, often irreversible, intramolecular cyclizations that plague t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling against the spontaneous, often irreversible, intramolecular cyclizations that plague the synthesis of ortho-substituted aminomethyl phenyl derivatives.

Because the aminomethyl group (–CH₂NH₂) is highly nucleophilic and the benzylic carbon provides a highly flexible pivot, its proximity to ortho-electrophiles (such as esters, activated carboxylic acids, or carbamates) creates a perfect kinetic environment for 5- or 6-membered ring formation. To successfully synthesize linear or peptidomimetic targets, we must manipulate the thermodynamics and kinetics of these pathways.

Below is our comprehensive troubleshooting guide, diagnostic workflows, and self-validating protocols to help you bypass these cyclization side reactions.

Part 1: Diagnostic Workflow for Aminomethyl Phenyl Side Reactions

Before altering your synthetic route, you must correctly identify the cyclization sink draining your yield. Use the diagnostic flowchart below to trace your side product based on mass spectrometry (MS) and structural data.

DiagnosticWorkflow Start Detect Side Product in Aminomethyl Phenyl Synthesis CheckMass Analyze MS/NMR Data Start->CheckMass IsLactam Is it a δ-lactam (e.g., -H2O, -18 Da)? CheckMass->IsLactam IsBenzox Is it a Benzoxazinone (+CO, cyclized)? CheckMass->IsBenzox LactamPath ortho-Carboxylate Proximity Effect IsLactam->LactamPath Yes BenzoxPath Phenol/Amine Dual Reactivity IsBenzox->BenzoxPath Yes SolLactam Use Azide Masking or Fmoc Protection LactamPath->SolLactam SolBenzox Optimize Solvent (Dioxane) & Avoid Triethylamine BenzoxPath->SolBenzox

Diagnostic flowchart for identifying and resolving common aminomethyl phenyl cyclizations.

Part 2: Knowledge Base & Troubleshooting FAQs

Q1: I am trying to synthesize a peptidomimetic using 2-(aminomethyl)phenylacetic acid (AMPA) via Solid-Phase Peptide Synthesis (SPPS), but my primary product is a dead-end δ-lactam. How do I prevent this? Causality: The unprotected primary amine of the AMPA moiety undergoes rapid intramolecular cyclization with the activated ortho-carboxylate, forming 1,4-dihydroisoquinolin-3(2H)-one[1]. This 6-exo-trig cyclization outcompetes intermolecular amide bond formation due to the extreme proximity effect inherent to the ortho-substitution pattern. Actionable Fix: You must completely eliminate the nucleophilicity of the amine during the coupling phase. Mask the amine as an azide (–N₃). The azide is entirely non-nucleophilic, allowing the carboxylate to couple intermolecularly with your resin-bound peptide. Once the acyclic backbone is secured, perform a tandem Staudinger reduction to reveal the amine for the next coupling step[1].

Q2: During the acylation of 2-(aminomethyl)phenols with phenyl chloroformates, I am getting a high yield of 4H-1,3-benzoxazin-2(3H)-ones instead of the desired linear carbamate. Why? Causality: You are observing a classic cyclization driven by the dual reactivity of the molecule. The amine reacts with the chloroformate to form an N-(2-hydroxybenzyl)carbamate intermediate. If the leaving group on the carbamate is electron-withdrawing (e.g., 4-nitrophenoxy), the neighboring phenolic hydroxyl rapidly attacks the carbamate carbonyl, ejecting the phenol and forming the cyclic benzoxazinone[2]. Actionable Fix: Solvent and base selection dictate this mechanism. The cyclization is highly catalyzed by triethylamine in non-polar solvents like toluene. To isolate the linear carbamate, avoid strong bases during the workup and perform the reaction in dioxane. If your goal is the benzoxazinone, refluxing in dioxane for 1 hour is the optimal self-validating condition[2].

Q3: When synthesizing simple benzylamines via ammonolysis of benzyl chlorides, I get a mixture of secondary (dibenzyl) and tertiary (tribenzyl) amines. Is this a cyclization issue? Causality: While not an intramolecular cyclization, this is a competing intermolecular over-alkylation side reaction that plagues aminomethyl synthesis. The newly formed primary benzylamine is actually more nucleophilic than the starting ammonia, meaning the subsequent reactions forming secondary and tertiary amines are kinetically faster than the initial primary amine formation[3]. Actionable Fix: Maintain a massive stoichiometric excess of aqueous ammonia (up to a 20:1 molar ratio) and strictly control the temperature between 10°C and 50°C[3].

Part 3: Mechanistic Pathway Analysis

To truly control the reaction, you must visualize the competing kinetic pathways. The diagram below illustrates how masking strategies explicitly shut down the fast intramolecular attack.

Mechanism A 2-(Aminomethyl)phenylacetic acid (Activated Ester) B Free Amine (Unprotected) A->B Deprotected C Azide Masked (-N3) A->C Masked Strategy D Intramolecular Attack (Fast) B->D E Intermolecular Coupling with External Amine C->E Add External Amine F δ-Lactam (1,4-dihydroisoquinolin-3-one) D->F Side Reaction G Desired Peptidomimetic (Acyclic) E->G Staudinger Reduction Post-Coupling

Competing pathways: Intramolecular lactam formation vs. desired intermolecular coupling.

Part 4: Quantitative Data on Cyclization Suppression

The choice of protecting group and solvent directly dictates the ratio of linear product to cyclic side product. The table below summarizes field-validated data for common aminomethyl phenyl derivatives[1][2].

Substrate / IntermediateReactive Functional GroupsCondition / Protection StrategyDominant PathwayYield of Linear ProductYield of Cyclic Side Product
2-(Aminomethyl)phenylacetic acid Amine, Activated CarboxylateUnprotected (Standard SPPS)Intramolecular Cyclization< 5%> 90% (δ-lactam)
2-(Aminomethyl)phenylacetic acid Azide, Activated CarboxylateAzide Masking + StaudingerIntermolecular Coupling60–80%< 5%
2-(Aminomethyl)phenol Amine, PhenolPhenyl chloroformate, NEt₃ (Toluene)Intramolecular Cyclization< 10%85–95% (Benzoxazinone)
2-(Aminomethyl)phenol Amine, PhenolPhenyl chloroformate, No base (Dioxane)Intermolecular Coupling61%Trace

Part 5: Self-Validating Experimental Protocol

Standard Operating Procedure (SOP): Azide-Masked Coupling to Prevent δ-Lactam Formation This protocol ensures the successful coupling of an ortho-aminomethyl phenyl moiety into a peptide backbone without premature cyclization[1].

Step 1: Activation of the Azide-Masked Precursor

  • Dissolve 2-(azidomethyl)phenylacetic acid (2.0 equiv) in anhydrous DMF.

  • Add HATU (1.9 equiv) and DIPEA (4.0 equiv). Stir for 5 minutes at room temperature to generate the active ester.

    • Self-Validation Checkpoint 1: The solution should turn a pale yellow, indicating successful uronium complex formation. Because the amine is masked as an azide, no spontaneous cyclization can occur in the flask.

Step 2: Intermolecular Coupling

  • Add the activated mixture to the resin-bound peptide (bearing a free N-terminal amine) or the solution-phase amine equivalent.

  • Agitate for 2 hours at room temperature.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Self-Validation Checkpoint 2: Cleave a micro-aliquot and analyze via LC-MS. You must observe the mass of the desired coupled product containing the azide (+42 Da relative to the amine). The absence of an [M-18] peak confirms that no lactamization occurred.

Step 3: Tandem Staudinger Reduction (Unmasking)

  • Swell the resin in a THF/H₂O mixture (9:1 v/v).

  • Add Triphenylphosphine (PPh₃, 10.0 equiv) and agitate at room temperature for 12 hours.

    • Self-Validation Checkpoint 3: Within the first 15 minutes, you will observe the evolution of nitrogen gas (micro-bubbles). This is a real-time, visual confirmation that the azide is successfully reducing to the primary amine via the aza-ylide intermediate.

  • Wash the resin with THF, DMF, and DCM to remove triphenylphosphine oxide byproducts. The sequence is now ready for the next amino acid coupling.

References

  • RSC Medicinal Chemistry. Synthesis of peptidomimetic IRAP inhibitors. URL:[Link]

  • Collect. Czech. Chem. Commun. Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates in Aprotic Solvents. URL:[Link]

  • US Patent 2987548A.Preparation of benzylamine.
  • MDPI Molecules. Traceless Solid-Phase Synthesis of[6,7,8 + 5,6,7]-Fused Molecular Frameworks. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Acidic Stability &amp; Handling of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

Welcome to the Technical Support Center for 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol (hereafter referred to as AMPM-P3O ). This guide is designed for researchers and drug development professionals who require in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol (hereafter referred to as AMPM-P3O ). This guide is designed for researchers and drug development professionals who require in-depth mechanistic insights into the stability, handling, and troubleshooting of this diamine-alcohol scaffold under acidic conditions.

Part 1: Chemical Behavior & Mechanistic Overview

AMPM-P3O is a highly versatile building block featuring three distinct functional groups: a primary benzylic amine, a tertiary benzylic amine (part of a pyrrolidine ring), and a secondary alcohol (pyrrolidin-3-ol). Understanding the causality of its behavior in acidic media is critical for successful experimental design.

1. Diprotonation and Oxidative Protection Under acidic conditions (pH < 6), both the primary aminomethyl group (pKₐ ~9.3) and the tertiary pyrrolidine nitrogen (pKₐ ~8.5) undergo protonation. This diprotonation is highly advantageous. By converting the electron-rich free amines into electron-withdrawing ammonium cations, the benzylic C-N bonds are protected against oxidative deamination—a common degradation pathway for .

2. Hydrolytic and Dehydration Stability Unlike esters or amides, the benzylic C-N bonds in AMPM-P3O are highly stable to aqueous acid at room temperature. The secondary alcohol on the pyrrolidine ring is also stable under mild acidic conditions (e.g., 0.1% TFA or Formic Acid used in HPLC). However, under extreme forced degradation conditions (e.g., >1 M strong acid combined with elevated heat), the secondary alcohol can undergo acid-catalyzed dehydration to form a pyrroline derivative, a reaction typical for 1[1].

Part 2: Troubleshooting Guides & FAQs

Q1: During forced degradation studies, LC-MS analysis shows a major degradant with a mass loss of 18 Da (-H₂O). What is happening? A: You are observing the acid-catalyzed dehydration of the pyrrolidin-3-ol moiety. When AMPM-P3O is exposed to strong acids (pH < 1) at elevated temperatures (>60°C), the secondary hydroxyl group becomes protonated and leaves as water, forming a transient carbocation that quickly eliminates a proton to form a double bond (pyrroline derivative). Solution: If this occurs during routine handling, reduce the acid concentration or lower the temperature. This degradant is expected only under harsh stress testing.

Q2: My compound is degrading over time in my HPLC autosampler while dissolved in 0.1% TFA. Is the acid destroying it? A: No. AMPM-P3O is exceptionally stable to 0.1% TFA (pH ~2.0), as it exists as a stable di-trifluoroacetate salt. The degradation you are observing is likely oxidative , not hydrolytic. Trace transition metals in the LC system or dissolved oxygen in the mobile phase can trigger oxidative deamination of the benzylic amines. Solution: Purge your mobile phases with argon, use LC-MS grade solvents, and consider adding a trace metal chelator (like EDTA) if the problem persists.

Q3: What are the regulatory limits for acidic forced degradation of this scaffold? A: According to 2[2], a compliant forced degradation study should target 5–20% degradation. For AMPM-P3O, achieving this limit usually requires 0.1 M to 1.0 M HCl at 60°C for 7 to 14 days. If <5% degradation is observed after 14 days, the molecule is considered intrinsically stable to acid, and the study can be terminated.

Part 3: Data Presentation

Table 1: Stability Profile of AMPM-P3O Across Acidic pH Ranges

pH RangePrimary Protonation StatePrimary Degradation RiskEstimated Stability (25°C)
pH > 10 Free Base (Unprotonated)Oxidative deaminationModerate (Weeks)
pH 4 - 8 MonoprotonatedOxidative deaminationHigh (Months)
pH 1 - 3 Diprotonated SaltNone (Highly Stable)Very High (> 2 Years)
pH < 1 (+ Heat) Diprotonated + Protonated -OHDehydration (-18 Da)Low (Days at 60°C)

Part 4: Experimental Protocols

Protocol 1: Preparation of AMPM-P3O Dihydrochloride Salt

Converting the free base to a dihydrochloride salt is the gold standard for long-term storage, preventing oxidative degradation.

  • Dissolution: Dissolve 1.0 g of AMPM-P3O free base in 10 mL of anhydrous ethanol under an argon atmosphere.

    • Causality: Ethanol provides excellent solubility for the free base while allowing the highly polar dihydrochloride salt to precipitate later. Argon prevents premature oxidation.

  • Acidification: Cool the solution to 0°C. Dropwise, add 2.2 equivalents of 2.0 M HCl in diethyl ether.

    • Causality: The 0.2 molar excess ensures complete diprotonation of both nitrogen centers. The low temperature prevents exothermic side reactions, and the ethereal solvent forces the immediate precipitation of the salt.

  • Isolation: Stir for 30 minutes at 0°C, then filter the white precipitate under vacuum. Wash with 5 mL of cold diethyl ether and dry under high vacuum for 12 hours.

  • Self-Validating Check: Dissolve a 2 mg aliquot of the dried powder in D₂O. The pH of the solution must read ~3.0. Conduct a ¹H-NMR scan; a distinct downfield shift of the benzylic protons (compared to the free base) validates complete diprotonation.

Protocol 2: ICH Q1A(R2) Compliant Acidic Forced Degradation

Use this protocol to establish stability-indicating analytical methods.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of AMPM-P3O in 0.1 M aqueous HCl.

    • Causality: 0.1 M HCl provides a standardized, reproducible harsh acidic environment compliant with ICH guidelines.

  • Thermal Stress: Seal the solution in an amber glass ampoule (to prevent concurrent photolytic degradation) and incubate at 60°C in a calibrated oven.

  • Sampling & Neutralization: Withdraw 100 µL aliquots at T=0, T=7 days, and T=14 days. Immediately neutralize each aliquot with 100 µL of 0.1 M NaOH before HPLC injection.

    • Causality: Neutralization halts the degradation reaction precisely at the time point, ensuring accurate kinetic profiling.

  • Self-Validating Check: Analyze the samples via HPLC-UV (210 nm). Calculate the mass balance (Sum of Parent Peak Area + Degradant Peak Areas). The mass balance must equal 100% ± 5% of the T=0 parent peak area. If it is lower, volatile degradants have escaped, or degradants lack UV chromophores, invalidating the method.

Part 5: Mandatory Visualizations

Troubleshooting Start Degradation Observed in Acidic Media CheckCond Assess Acid Strength & Temperature Start->CheckCond Mild Mild Acid (pH 2-6) Ambient Temp CheckCond->Mild Harsh Strong Acid (pH < 2) Elevated Temp (>60°C) CheckCond->Harsh Oxidation Suspect Oxidative Deamination Mild->Oxidation Likely Pathway Dehydration Suspect Alcohol Dehydration (-18 Da) Harsh->Dehydration Likely Pathway Action1 Purge with Argon, Check Solvent Purity Oxidation->Action1 Action2 Reduce Temp, Neutralize to pH 4-5 Dehydration->Action2

Caption: Troubleshooting workflow for AMPM-P3O degradation under acidic conditions.

Mechanism FreeBase Free Base (AMPM-P3O) Salt Diprotonated Salt Highly Stable FreeBase->Salt Mild Acid (pH 2-6) ProtonatedOH Protonated Alcohol Intermediate Salt->ProtonatedOH Strong Acid (>1M H+) Carbocation Pyrrolidinyl Carbocation ProtonatedOH->Carbocation Heat (>60°C) -H2O Alkene Pyrroline Derivative (Dehydrated) Carbocation->Alkene -H+

Caption: Acid-catalyzed protonation and dehydration pathway of AMPM-P3O.

Part 6: References

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. Available at:[Link]

  • ScienceMadness Wiki. "Benzylamine: Chemical Properties and Stability." ScienceMadness. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Aminomethyl Phenyl Pyrrolidines

Role: Senior Application Scientist Subject: Minimizing Hygroscopicity & Degradation in Aminomethyl Phenyl Pyrrolidine Scaffolds Case ID: AMPP-STAB-001 Introduction: The Nature of the Challenge Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Minimizing Hygroscopicity & Degradation in Aminomethyl Phenyl Pyrrolidine Scaffolds Case ID: AMPP-STAB-001

Introduction: The Nature of the Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because your aminomethyl phenyl pyrrolidine (AMPP) sample has transitioned from a free-flowing solid to a sticky gum, or your reaction stoichiometry is failing due to uncalculated water weight.

The Chemical Liability: Aminomethyl phenyl pyrrolidines possess two distinct basic nitrogen centers: the secondary amine of the pyrrolidine ring and the primary amine of the methyl side chain. This diamine structure creates a high potential for hydrogen bonding with atmospheric water. Furthermore, these primary amines are nucleophilic enough to react with atmospheric CO₂ to form carbamates, often mistaken for "wetness."

This guide provides a self-validating system to stabilize these scaffolds through solid-state engineering, rigorous storage protocols, and remediation of compromised samples.

Module 1: Solid-State Engineering (Prevention)

The most effective way to minimize hygroscopicity is to fundamentally alter the solid-state properties of the molecule before it ever enters storage. If you are working with the Free Base , it is likely an oil or a low-melting, deliquescent solid. You must convert it to a salt form.[1][2]

Comparative Salt Screening Data

We recommend screening the following counterions. While Hydrochloride (HCl) is the industry standard, it is often not the most stable form for this specific scaffold.

Salt FormHygroscopicity Profile (DVS)CrystallinityNotes
Free Base Extreme (Deliquescent)Poor/OilAbsorbs CO₂ rapidly (Carbamate formation).
Hydrochloride (HCl) High GoodOften forms hydrates (mono/di). Prone to clumping.
Tosylate (p-TsOH) Low ExcellentRecommended. Large hydrophobic counterion repels moisture.
Fumarate (1:1) Moderate-Low GoodGood balance of solubility and stability.
Mesylate Moderate GoodCan be hygroscopic depending on polymorph.
Protocol: Salt Selection Decision Matrix

Use this logic flow to determine the optimal form for your specific phenyl isomer (2, 3, or 4-phenyl).

SaltSelection Start Start: AMPP Free Base IsOil Is the Free Base an Oil? Start->IsOil Screen1 Screen 1: HCl & Fumarate IsOil->Screen1 Yes DVSCheck Run Dynamic Vapor Sorption (DVS) >2% weight gain @ 80% RH? IsOil->DVSCheck No (Solid) Screen1->DVSCheck Tosylate Synthesize Tosylate Salt DVSCheck->Tosylate Yes (Too Wet) UseHCl Proceed with HCl Salt DVSCheck->UseHCl No (Stable) Pack Move to Storage Protocol Tosylate->Pack UseHCl->Pack

Figure 1: Decision matrix for selecting the optimal salt form to minimize hygroscopicity.

Module 2: Storage & Packaging (Mitigation)

Once you have a stable salt, you must maintain its integrity.[1] A simple screw-cap vial is insufficient for long-term storage of AMPPs. We utilize the "Russian Doll" Containment System .

The "Russian Doll" Protocol
  • Primary Container: Place the substance in a glass vial with a Teflon-lined cap.

    • Critical: Flush the headspace with Argon (heavier than air) rather than Nitrogen before capping.

  • Seal: Wrap the cap junction tightly with Parafilm or electrical tape.

  • Secondary Barrier: Place the sealed vial inside a heat-sealable aluminized Mylar bag.

  • Desiccant: Add a packet of Molecular Sieves (4Å) inside the Mylar bag (do not put desiccant directly in contact with the chemical).

    • Why 4Å? Silica gel is acidic and can interact with amines over time; molecular sieves are neutral and more aggressive at low humidity.

  • Tertiary Container: Heat seal the bag and place it inside a larger jar or desiccator cabinet.

  • Environment: Store at -20°C.

StorageSystem Molecule AMPP Salt Vial Glass Vial (Argon Headspace) Molecule->Vial Contained in Bag Aluminized Mylar Bag Vial->Bag Sealed inside Freezer -20°C Storage Bag->Freezer Stored at Sieve 4Å Mol. Sieve Packet Sieve->Bag Co-located

Figure 2: The "Russian Doll" multi-layer containment strategy for hygroscopic amines.

Module 3: Remediation (Troubleshooting)

Issue: "My sample is already sticky/wet. How do I fix it?"

Do not attempt to recrystallize a wet amine immediately; the water often prevents crystallization, leading to oiling out. You must dry it chemically first.

Protocol: Azeotropic Drying (The Toluene Method)

Water removal via vacuum oven alone is often insufficient for amines because the water binds tightly to the nitrogen. We use azeotropic distillation.[3]

  • Dissolution: Dissolve your wet AMPP salt in Anhydrous Ethanol (just enough to dissolve).

  • Azeotrope Addition: Add 10 volumes of Toluene .

  • Evaporation: Rotovap the mixture. The Ethanol/Water/Toluene ternary azeotrope boils lower than water, carrying the moisture away.

  • Repeat: Repeat the Toluene addition and evaporation 2-3 times.

  • Final Dry: Place the resulting solid in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for 12 hours.

Validation: Verify dryness using Karl Fischer (KF) Titration .

  • Target: < 0.5% water by weight.

  • Note: Ensure your KF reagent is compatible with amines (to prevent side reactions that give false high readings).

Module 4: Operational FAQs

Q: I weighed the sample, but the mass kept increasing on the balance. Which weight do I record? A: This is kinetic water uptake.

  • Immediate Fix: Extrapolate back to time zero if you recorded the drift.

  • Correct Protocol: Never weigh hygroscopic amines in open air. Use a Glove Bag or weigh by difference using a capped weighing bottle. If those aren't available, weigh quickly and assume the initial reading is the most accurate, but treat the material as "wet" for stoichiometry (calculate based on a lower purity).

Q: Can I use Silica Gel as a desiccant? A: We advise against it for long-term storage of primary amines. Silica is slightly acidic. Over years, surface interactions can occur. Molecular Sieves (3Å or 4Å) or Activated Charcoal are superior for amine stability.

Q: The material turned yellow. Is it ruined? A: Yellowing in amines usually indicates oxidation (N-oxide formation).

  • Check: Run an LC-MS. If the parent mass is +16, it is oxidized.

  • Cause: Storage under air instead of Argon.

  • Salvage: If oxidation is low (<5%), recrystallization may clean it. If high, the sample must be re-synthesized or reduced.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Surface Measurement Systems. (n.d.).[4] Dynamic Vapor Sorption (DVS) for Pharmaceutical Materials. (Methodology for measuring water uptake).

  • Newman, A. (2014). Pharmaceutical Amorphous Solid Dispersions.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (Standard reference for azeotropic drying techniques).

Sources

Troubleshooting

Technical Support Center: Crystallization of Difficult Pyrrolidine Oils

Status: Operational Agent: Senior Application Scientist Topic: Overcoming "Oiling Out" and Inducing Nucleation in Pyrrolidine Derivatives Introduction: The "Pyrrolidine Curse" If you are reading this, you are likely star...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Topic: Overcoming "Oiling Out" and Inducing Nucleation in Pyrrolidine Derivatives

Introduction: The "Pyrrolidine Curse"

If you are reading this, you are likely staring at a flask containing a dark, viscous gum or a biphasic oil-water mixture where a white solid should be.

Why is this happening? Pyrrolidine derivatives are notoriously difficult to crystallize for two thermodynamic reasons:

  • Conformational Entropy: The five-membered nitrogenous ring is flexible (envelope/twist conformations). To crystallize, these molecules must "freeze" into a rigid lattice, requiring a massive entropy loss (

    
    ). If the enthalpy gain (
    
    
    
    ) of the lattice isn't high enough to compensate, the free energy change (
    
    
    ) favors the liquid state.
  • Hygroscopicity: The secondary or tertiary amine center is a magnet for water. Even trace moisture acts as a plasticizer, preventing lattice formation.

This guide moves beyond standard textbook advice to specific, field-proven protocols for forcing these oils into solids.

Module 1: The Diagnostic Phase (Before You Crystallize)

User Question: "My NMR is clean (>95%), but it remains a gum. Should I try more solvents?"

Scientist Answer: Stop adding solvents. If a pyrrolidine is an oil at >95% purity, it is likely a Low Melting Solid (LMS) or has a stable supercooled liquid state. You need to change the thermodynamics, not just the kinetics.

The Protocol: The "Rigid Salt" Screen The most effective way to overcome the entropy of the pyrrolidine ring is to anchor it to a rigid, symmetrical counter-ion. Do not use loose, flexible acids like acetic acid.

Acid ClassRecommended Counter-ionsWhy?
Rigid Dicarboxylic Oxalic acid , Fumaric acidHigh symmetry, strong H-bond networks.[1] Oxalate is the "gold standard" for crystallizing difficult amines.
Chiral/Rigid L-Tartaric acid , Dibenzoyl-L-tartaric acidExcellent for chiral resolution; the heavy benzoyl groups aid packing.[1]
Inorganic HCl (gas/ether), HBrCreates high lattice energy, but often hygroscopic.[1] Use only if anhydrous conditions are possible.
Avoid TFA, Acetic, MethanesulfonicToo flexible or lipophilic; often result in "ionic liquids" or oils.
Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: "I added an antisolvent, and the solution turned milky, then separated into two liquid layers. What went wrong?"

Scientist Answer: You encountered Liquid-Liquid Phase Separation (LLPS) , also known as "oiling out."[1][2][3]

  • The Physics: You pushed the system into the "spinodal decomposition" zone (where the solution splits into solute-rich oil and solute-poor solvent) before it hit the nucleation boundary.

  • The Fix: You must lower the supersaturation to bypass the oiling gap or use temperature to "ripen" the oil into crystals.

The Protocol: Temperature Cycling (Ostwald Ripening) Do not cool the oil rapidly. That freezes it as an amorphous glass.

  • Re-dissolve: Heat the biphasic mixture until it becomes a single clear phase.

  • Add Solvent: Add 10-20% more "good" solvent. Crucial: This lowers the concentration below the critical LLPS limit.

  • Cycle:

    • Cool slowly until the oil just begins to appear (turbidity).

    • Immediately heat back up until clear.

    • Cool again, but stop 2°C above the previous oiling temperature.

    • Hold for 4-12 hours. The oil droplets act as a reservoir; we want the solid to nucleate from the solution phase, depleting the oil.

Visual Logic: The Oiling Out Mechanism

OilingOut cluster_path1 Path A: Rapid Cooling (Failure) cluster_path2 Path B: Controlled Cycling (Success) start Clear Solution (High Temp) cool Cooling start->cool llps Hits Miscibility Gap (LLPS) cool->llps Supersaturation Too High meta Metastable Zone cool->meta Supersaturation Controlled oil Oiling Out (Two Liquids) llps->oil glass Amorphous Gum (Dead End) oil->glass oil->meta Temp Cycle (Re-equilibration) nucleate Nucleation meta->nucleate crystal Crystalline Solid nucleate->crystal

Caption: Path A shows the common failure mode (Oiling Out). Path B is achieved by adding solvent or cycling temperature to avoid the miscibility gap.

Module 3: Advanced Techniques for Stubborn Oils

User Question: "I have 50mg of material. I can't afford to run multiple screens. How do I get a seed crystal?"

Scientist Answer: When you have limited material and no seed, you need a method that explores the solubility curve slowly and automatically. We use Vapor Diffusion .[4][5][6]

The Protocol: Vapor Diffusion (The "Vial-in-Vial" Method) This technique slowly increases supersaturation without mechanical disturbance.

  • Inner Vial: Dissolve your 50mg pyrrolidine in 0.5 mL of a "good" solvent (e.g., Methanol or Acetone). Place this in a small 4mL vial. Leave it open.

  • Outer Vial: Take a larger 20mL scintillation vial. Add 3-5 mL of a volatile "antisolvent" (e.g., Diethyl Ether or Pentane).

  • Assembly: Carefully place the small vial inside the large vial. Do not let the liquids touch.[4]

  • Seal: Cap the large outer vial tightly.

  • Wait: The volatile antisolvent will diffuse into the inner vial, slowly lowering solubility.

    • Result: Crystals often grow at the meniscus or on the glass walls over 24-72 hours.

User Question: "My oil solidified, but it's a wax. How do I upgrade it?"

Scientist Answer: Waxes are often crystals trapping solvent.[1] You need Trituration .

  • Take your waxy solid.

  • Add a solvent in which the product is insoluble but impurities are soluble (e.g., cold Pentane or Hexane).

  • Sonicate or grind the solid under the solvent.

  • The mechanical stress breaks the waxy inclusions, releasing the trapped solvent and inducing a phase change to a powder.

Summary Decision Tree

Use this logic flow to determine your next experimental step.

DecisionTree start Problem: Pyrrolidine is an Oil purity Check Purity (NMR/LCMS) start->purity dirty <90% Pure purity->dirty clean >95% Pure purity->clean purify Chromatography/Distillation (Crystallization requires purity) dirty->purify salt_q Is it a Salt? clean->salt_q make_salt Screen Rigid Acids (Oxalic, Fumaric, HCl) salt_q->make_salt No (Free Base) solvent_screen Solvent Screen salt_q->solvent_screen Yes oiling Oiling Out? solvent_screen->oiling cycle Temp Cycling Add 10% Good Solvent oiling->cycle Yes vapor Vapor Diffusion (Vial-in-Vial) oiling->vapor No (Just stays soluble)

Caption: Troubleshooting logic flow for pyrrolidine crystallization.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection).

  • Veesler, S., & Bonnet, P. (2021). Oiling Out in Crystallization: Mechanisms and Solutions. Organic Process Research & Development. (Detailed kinetics of LLPS).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Foundational engineering principles for temperature cycling).

  • Google Patents. (2023). WO2023083292A1 - Salt of pyrrolidine compound, crystal form thereof.[7] (Specific examples of pyrrolidine salts including adipate and succinate).

  • Hulliger, J. (1994). Chemistry and Physics of Crystallization from Vapor. Angewandte Chemie International Edition. (Principles behind vapor diffusion).

Sources

Optimization

Technical Support Center: Regiocontrol in Benzyl Pyrrolidine Substitution

Status: Operational Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. H. Vance, Senior Application Scientist Topic: Resolving Regioselectivity & Chemoselectivity in Pyrrolidine Scaffolds

Executive Summary: The "Benzyl Trap"

Welcome to the technical support hub for pyrrolidine functionalization. If you are reading this, you are likely facing a specific regioselectivity failure: you attempted to functionalize the pyrrolidine ring (C2 or C3), but instead modified the benzylic position, or observed low reactivity.

The


-benzyl group is a standard protecting group, but in metalation chemistry, it acts as a thermodynamic sink . The acidity of the benzylic protons (

) often competes with or overrides the acidity of the ring protons (

), leading to unwanted side reactions.

This guide provides the decision logic and protocols to override this intrinsic preference.

Diagnostic Workflow: The Selectivity Matrix

Before proceeding, identify your target position and current failure mode using the logic map below.

RegioselectivityLogic Start Target Position? C2 C2 (Alpha) Functionalization Start->C2 C3 C3 (Beta) Functionalization Start->C3 Benzylic Benzylic Functionalization Start->Benzylic NBenzyl Current PG: N-Benzyl C2->NBenzyl If using Method Method: C-H Activation C3->Method Fail1 FAILURE MODE: Benzylic Deprotonation NBenzyl->Fail1 Thermodynamic Preference Sol1 SOLUTION: Switch to N-Boc (Kinetic Control) Fail1->Sol1 Apply CIPE Effect Directing Directing Group Required Method->Directing Steric/Electronic Control

Figure 1: Decision matrix for selecting the correct synthetic strategy based on the target carbon. Note the "Failure Mode" associated with N-Benzyl groups at C2.

Module A: Targeting C2 (Alpha-Lithiation)

The Issue: You are using


-BuLi/

-BuLi on an

-benzyl pyrrolidine, but electrophiles are adding to the benzylic carbon (the linker) rather than the ring.

The Mechanism: Lithiation is governed by two factors: Acidity (Thermodynamics) and Coordination (Kinetics).

  • N-Benzyl: The benzylic proton is accessible and forms a stabilized dipole. It is the thermodynamic product.

  • N-Boc: The carbonyl oxygen coordinates the lithium, holding it close to the C2 protons. This is the Complexation Induced Proximity Effect (CIPE) . This kinetic trap forces lithiation at C2, even if it is less acidic than a benzylic position.

The Fix: You must replace the


-benzyl group with a coordinating group (

-Boc or

-Pivaloyl). If you absolutely must retain the

-benzyl group, you cannot use simple lithiation; you must rely on radical pathways (e.g., photoredox), which are beyond the scope of this specific module.
Protocol 1: Enantioselective C2-Substitution (The Beak-Lee Method)

Use this protocol to install electrophiles at C2 with high enantioselectivity.

Reagents:

  • Substrate:

    
    -Boc-pyrrolidine (Switch from 
    
    
    
    -Benzyl).
  • Ligand: (-)-Sparteine (for

    
    -selectivity) or (+)-Sparteine surrogate (for 
    
    
    
    -selectivity).
  • Base:

    
    -BuLi (Secondary Butyllithium).[1]
    
  • Solvent: Diethyl Ether (

    
    ) – Critical: Do not use THF for high ee.
    

Step-by-Step:

  • Complex Formation: In a flame-dried flask under Argon, dissolve (-)-sparteine (1.2 equiv) in anhydrous

    
     (0.5 M). Cool to -78 °C.[2][3]
    
  • Base Addition: Add

    
    -BuLi (1.2 equiv) dropwise. Stir for 15 minutes to form the chiral base complex.
    
  • Substrate Addition: Add

    
    -Boc-pyrrolidine (1.0 equiv) dropwise as a solution in 
    
    
    
    .
  • Lithiation: Stir at -78 °C for 4–5 hours . Note: Shorter times reduce yield; longer times do not affect ee significantly.

  • Trapping: Add the electrophile (1.5 equiv) (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Warm-up: Allow to warm to room temperature slowly overnight.

  • Workup: Quench with dilute

    
     (if product is stable) or saturated 
    
    
    
    .

Data Validation:

Parameter Condition Outcome Ref
Solvent THF Racemic Product (Aggregates break down) [1]

| Solvent |


 | High ee (>90%) | [1] |
| Protecting Group  | 

-Benzyl | Benzylic Alkylation (Major) | [2] | | Protecting Group |

-Boc | C2 Alkylation (Exclusive) | [1] |

Module B: Targeting C3 (Beta-Functionalization)

The Issue: Lithiation at C3 is chemically difficult because the C2 protons are more acidic (inductive effect of N) and C3 lacks stabilization.

The Solution: Transition Metal C-H Activation.[4][5] You must move away from acid-base chemistry and utilize steric control or directing groups .

Protocol 2: Iridium-Catalyzed C3-Borylation (Steric Control)

Use this to install a Boron pinacol ester at C3, which can be cross-coupled later.

Mechanism: Iridium catalysts with bulky bipyridine ligands are sterically sensitive. The


-protecting group (Boc or TIPS) blocks C2. The catalyst prefers the more accessible C3 position.

Reagents:

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Reagent:

    
     (Bis(pinacolato)diboron)
    
  • Solvent: THF or Hexane.

Step-by-Step:

  • Pre-catalyst: Mix

    
    , dtbpy, and 
    
    
    
    in THF. Stir for 10 mins at RT to generate the active tris(boryl) species.
  • Reaction: Add

    
    -Boc-pyrrolidine.
    
  • Heating: Heat to 80 °C in a sealed tube for 16 hours.

  • Workup: Evaporate volatiles. The crude reaction mixture usually contains the C3-borylated product.

  • Selectivity Note: If the N-group is small (

    
    -Me), you may get mixtures. Bulky groups (
    
    
    
    -Boc,
    
    
    -TIPS) enforce C3 selectivity.

Troubleshooting & FAQ

Q1: I must use the N-Benzyl group for downstream chemistry. How can I alkylate C2 without switching to N-Boc?

  • Answer: You are fighting thermodynamics. However, you can try transmetalation .

    • Perform the lithiation (which goes to the benzylic position).[6]

    • This does not help you get to C2.

    • Correction: There is no high-yield general method to directly lithiate C2 of a simple

      
      -benzyl pyrrolidine. The "Support Center" recommendation is: Do not attempt.  Protect as 
      
      
      
      -Boc, functionalize, deprotect, then benzylate.

Q2: My C2-lithiation yield is low (30-40%), but I see no benzylic byproduct.

  • Answer: You likely have decomposition via ring opening .

    • Diagnosis:

      
      -Boc-2-lithiopyrrolidine is unstable above -60 °C. It undergoes 
      
      
      
      -elimination to form an open-chain amide.
    • Fix: Keep the reaction strictly at -78 °C. Ensure your electrophile is dry and reactive.

Q3: I am getting C2/C5 mixture during C-H activation.

  • Answer: Your directing group or steric bulk is insufficient.

    • If using Ir-borylation: Increase the size of the N-protecting group (e.g., switch Boc to TIPS).

    • If using Ru/Pd catalysis: You need a stronger Directing Group (DG) like 8-aminoquinoline or a pyridyl group on the Nitrogen to lock the metal geometry.

References

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry. 
    
  • Gawley, R. E., & Zhang, Q. (1993). 2-Lithio-N-Boc-pyrrolidine and -piperidine: Thermodynamics, Kinetics, and Transmetalation. Journal of the American Chemical Society.[2][5][7]

  • O'Brien, P. (1998). Chiral Lithium Amide Bases. Journal of the Chemical Society, Perkin Transactions 1.

  • Mkhalid, I. A., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C-H Activation for the Construction of C-B Bonds. Chemical Reviews.

  • Antermite, D., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines... ACS Catalysis.[8]

Sources

Troubleshooting

Technical Support Center: Pyrrolidin-3-ol Reaction Kinetics &amp; Solvent Optimization

Welcome to the Technical Support Center for pyrrolidin-3-ol chemistry. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical kinetic bottlenecks and solvent-related fa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrrolidin-3-ol chemistry. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical kinetic bottlenecks and solvent-related failures encountered during the functionalization and synthesis of pyrrolidin-3-ol and its derivatives.

Our approach is grounded in mechanistic causality. We do not just provide "recipes"; we explain why a solvent system fails at the transition-state level and how to engineer a self-validating protocol to ensure robust, reproducible experimental outcomes.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do my asymmetric Michael additions using pyrrolidin-3-ol-derived catalysts show poor enantiomeric excess (ee) and slow kinetics in polar protic solvents?

The Causality: The amine-catalyzed Michael addition of carbonyl compounds to nitroalkenes proceeds via an enamine intermediate[1]. When you use polar protic solvents (like methanol), the extensive hydrogen-bonding network disrupts the delicate steric shielding and electronic interactions required for the transition state. The solvent competes with the substrate for hydrogen-bond donor/acceptor sites on the pyrrolidin-3-ol catalyst, leading to poor facial selectivity and sluggish kinetics.

The Solution: Transition to a non-polar, halogenated solvent. Studies have demonstrated that dichloromethane (CH₂Cl₂) is the most suitable solvent for these reactions[1]. By cooling the reaction to 0 °C in CH₂Cl₂, you maximize the steric shielding of the E-enamine, forcing the approach of the electrophile (e.g., β-nitrostyrene) from the less hindered Si-face[1]. This adjustment can yield up to 78% ee and 96% conversion[1].

Self-Validating Protocol: Run a parallel micro-scale reaction: one in MeOH and one in CH₂Cl₂. Monitor the disappearance of the starting aldehyde via HPLC. The CH₂Cl₂ system will not only show a steeper kinetic consumption curve but will also yield a distinct, high-dr (diastereomeric ratio) product peak, internally validating the solvent's role in transition-state organization.

Q2: I am attempting a redox-neutral α-C–H arylation of pyrrolidin-3-ol, but I am only recovering trace amounts of the product. Are my solvents (toluene/isopropanol) causing the stall?

The Causality: Yes. The redox-neutral α-C–H functionalization relies on the formation of a cyclic iminium ion intermediate, driven by aromatization[2]. This process requires the abstraction of the α-proton by a base. Less polar solvents like toluene, or protic solvents like isopropanol, fail to adequately solvate the ionic intermediates or support the necessary base-assisted proton abstraction, resulting in trace product formation[2].

The Solution: Avoid toluene and isopropanol for this specific transformation[2]. The reaction requires a solvent that supports ionic intermediates without quenching them. Furthermore, the addition of a strong, sterically hindered base like DABCO (1,4-diazabicyclo[2.2.2]octane) is critical to successfully abstract the α-C–H proton and drive the formation of the iminium ion[2].

Self-Validating Protocol: Utilize in-situ FTIR to monitor the reaction. The formation of the iminium ion (C=N⁺ stretch around 1640-1690 cm⁻¹) will be absent or severely stunted in toluene. Upon switching to an optimized solvent with DABCO, the rapid appearance of this peak validates the kinetic unblocking of the pathway.

Q3: During the synthesis of the pyrrolidin-3-ol core via tin-mediated radical cyclization (5-exo-trig), my yields are stuck at ~40%. Will changing the solvent from benzene improve the kinetics?

The Causality: Unlike ionic reactions, radical additions to C=O double bonds are inherently reversible due to the formation of thermodynamically unfavorable alkoxy radicals[3]. While you might suspect the solvent is limiting the reaction rate, empirical data shows that varying the solvent, changing the hydrogen donor (e.g., to Ph₃SnH), or altering the amount of Bu₃SnH does not significantly improve the yield of the cis/trans pyrrolidin-3-ol isomers[3]. The bottleneck is thermodynamic, not purely solvent-kinetic.

The Solution: Maintain refluxing benzene (or toluene) to ensure the optimal thermal decomposition of the AIBN initiator[3]. To overcome the poor yield, you must address the reversibility of the alkoxy radical. Consider utilizing Lewis acid additives to coordinate and trap the forming oxygen radical, shifting the equilibrium toward the cyclized product.

Q4: How do I optimize the solvent for the N-acylation of pyrrolidin-3-ol derivatives to prevent hydrolysis of the acyl chloride?

The Causality: Acylation under Schotten-Baumann conditions requires a delicate balance. If the solvent is too aqueous, the acyl chloride hydrolyzes into the corresponding carboxylic acid before it can react with the pyrrolidine nitrogen[4]. If it is too non-polar, the amine hydrochloride salt will not dissolve.

The Solution: An aqueous acetone medium is highly effective[4]. Acetone acts as a miscible organic co-solvent that solubilizes the acylating agent, while the water dissolves the pyrrolidin-3-ol. Maintaining the pH strictly between 9.0 and 10.0 ensures the pyrrolidine nitrogen is deprotonated (nucleophilic) while minimizing the hydroxide-mediated hydrolysis of the acyl chloride[4].

Part 2: Quantitative Data: Solvent & Reagent Effects

The following table summarizes the quantitative impact of solvent and reagent selection on pyrrolidin-3-ol reaction kinetics and yields, establishing a baseline for your experimental design.

Reaction TypeSolvent / Reagent ConditionKinetic / Yield ImpactMechanistic Rationale
Asymmetric Michael Addition Dichloromethane (CH₂Cl₂) at 0 °COptimal: 96% yield, 78% ee[1]Maximizes steric shielding of the E-enamine intermediate; prevents H-bond disruption[1].
Redox-Neutral α-C-H Arylation Toluene or IsopropanolPoor: Trace amounts[2]Fails to stabilize the cyclic iminium ion intermediate or support base abstraction[2].
Redox-Neutral α-C-H Arylation Addition of DABCO baseImproved: Yield increases to 30%+[2]Facilitates the critical abstraction of the α-C-H proton to form the reactive iminium species[2].
Radical Cyclization (5-exo-trig) Benzene (Reflux) + Bu₃SnHModest: ~62:38 cis/trans, low yield[3]Standard initiation, but limited by the thermodynamic reversibility of the alkoxy radical[3].
N-Acylation (Schotten-Baumann) Aqueous Acetone (pH 9.0 - 10.0)Optimal: High conversion[4]Balances reagent solubility while preventing competitive hydrolysis of the acyl chloride[4].

Part 3: Step-by-Step Methodologies

Protocol 1: Enantioselective Michael Addition in CH₂Cl₂

Objective: Achieve high stereocontrol using a pyrrolidin-3-ol derived catalyst.

  • Preparation: Flame-dry a reaction vial and purge with argon.

  • Catalyst Loading: Dissolve the pyrrolidin-3-ol derived catalyst (e.g., PyrSil, 10 mol%) in anhydrous CH₂Cl₂[1].

  • Substrate Addition: Add the carbonyl compound (e.g., aldehyde) to the solution and stir for 15 minutes to allow for initial enamine formation[1].

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice/water bath. Critical Step: Temperature control here dictates the dr and ee[1].

  • Electrophile Addition: Slowly add the nitroalkene (e.g., β-nitrostyrene) dropwise[1].

  • Kinetic Monitoring: Stir for 6 hours. Monitor the consumption of the nitroalkene via TLC or HPLC[1].

  • Quenching & Hydrolysis: Quench the reaction with water to hydrolyze the iminium intermediate, releasing the Michael product and regenerating the catalyst[1].

  • Extraction: Extract the aqueous layer with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography[1].

Protocol 2: Redox-Neutral α-C–H Arylation

Objective: Functionalize the α-position of pyrrolidin-3-ol via iminium trapping.

  • Solvent Preparation: Avoid toluene and isopropanol. Select a compatible polar aprotic solvent.

  • Reagent Mixing: Combine pyrrolidin-3-ol and the quinone monoacetal in the chosen solvent[2].

  • Base Addition: Add DABCO to the reaction mixture. Critical Step: DABCO is required to abstract the α-hydrogen and drive aromatization[2].

  • Reaction Execution: Stir the mixture under an inert atmosphere. The reaction will form Iminium Ion I, which transfers to Iminium Ion II[2].

  • Nucleophilic Capture: Ensure the aromatic nucleophile is present in the system to capture the cyclic iminium ion[2]. (Note: If absent, it will tautomerize to an enamine[2]).

  • Isolation: Concentrate under reduced pressure and purify via chromatography to isolate the α-aryl-substituted pyrrolidine[2].

Part 4: Mechanistic Visualizations

Pathway A Pyrrolidin-3-ol + Quinone Monoacetal B Iminium Ion I Formation (Solvent Dependent) A->B C Aromatization & Base Abstraction (Requires DABCO) B->C Base (DABCO) D Cyclic Iminium Ion II C->D E Capture by Aromatic Nucleophile (Path A: Product) D->E Nucleophile F Tautomerization to Enamine III (If Nucleophile Absent) D->F No Nucleophile

Mechanistic pathway of redox-neutral α-C-H functionalization of pyrrolidin-3-ol.

DecisionTree Start Select Reaction for Pyrrolidin-3-ol R1 Asymmetric Michael Addition Start->R1 R2 Radical Cyclization (5-exo-trig) Start->R2 R3 Schotten-Baumann Acylation Start->R3 S1 Dichloromethane (CH2Cl2) Maximizes enamine stability R1->S1 S2 Benzene (Reflux) Optimal for AIBN initiation R2->S2 S3 Aqueous Acetone (pH 9-10) Balances solubility & reactivity R3->S3

Solvent selection decision matrix for various pyrrolidin-3-ol reaction workflows.

Part 5: References

  • Title: Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines Source: PubMed Central (PMC) / Organic Letters URL: [Link]

  • Title: Synthesis of Pyrrolidinols by Radical Additions to Carbonyls Groups Source: MDPI Proceedings URL: [Link]

  • Title: Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Structural Elucidation: A Comparative NMR Analysis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

Executive Summary This guide provides a technical framework for the spectral characterization of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol .[1] This molecule presents specific analytical challenges due to its amph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the spectral characterization of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol .[1] This molecule presents specific analytical challenges due to its amphoteric nature , the presence of exchangeable protons (hydroxyl and primary amine), and a chiral center at the C3 position of the pyrrolidine ring.

Routine analysis in Chloroform-


 (

) often yields suboptimal results due to signal broadening and the collapse of diastereotopic signals.[1] This guide compares the standard protocol against an optimized High-Fidelity Protocol using Dimethyl Sulfoxide-

(

)
, demonstrating why the latter is the superior alternative for drug development applications requiring precise structural validation.[1]

Part 1: Structural Deconstruction & Analytical Challenges

To accurately assign the spectrum, one must first deconstruct the molecule into its magnetically distinct environments. The presence of the chiral center at C3 renders the molecule asymmetric, which has profound effects on the methylene protons.

The Chiral Influence (The "AB System" Effect)

A common error in analyzing this molecule is expecting the benzylic methylene group linking the phenyl ring to the pyrrolidine nitrogen (


) to appear as a singlet.
  • Reality: Because C3 is chiral, the two protons on the benzylic carbon are diastereotopic . They are magnetically non-equivalent.

  • Spectral Consequence: These protons will likely appear as an AB quartet (two doublets with a large geminal coupling constant,

    
    ), rather than a singlet.
    
The Exchangeable Protons

The molecule contains:

  • A secondary alcohol (

    
    ).[1]
    
  • A primary benzylic amine (

    
    ).[1]
    In non-polar solvents (
    
    
    
    ), these protons undergo rapid exchange, leading to broad, often invisible peaks. In polar aprotic solvents (
    
    
    ), hydrogen bonding with the solvent slows this exchange, sharpening the peaks and revealing vicinal couplings (
    
    
    splitting).

Part 2: Comparative Analysis of Methodologies

We compare the "Standard Routine" (Alternative A) against the "Optimized High-Fidelity" (Alternative B) approach.

Table 1: Performance Comparison of Solvent Systems
FeatureAlternative A: Standard (

)
Alternative B: Optimized (

)
Scientific Rationale
Solubility ModerateHighThe polar 3-ol and amine groups are more soluble in DMSO, preventing aggregation.[1]
-OH Signal Broad singlet / InvisibleSharp DoubletDMSO forms H-bonds with -OH, slowing exchange and revealing

coupling.[1]
-NH2 Signal Broad humpDistinct Singlet/BroadSlower exchange in DMSO allows integration quantification.[1]
Diastereotopic

Often collapsed/unresolvedClearly resolved AB systemHigher viscosity and polarity of DMSO often improve separation of diastereotopic signals.
Water Peak ~1.56 ppm (overlaps with ring)~3.33 ppm (distinct)Moves the water signal away from the critical pyrrolidine aliphatic region (1.5 - 3.0 ppm).
Suitability Quick purity checksStructural Characterization DMSO is required for full assignment and stereochemical validation.

Part 3: Experimental Protocols

Protocol A: Optimized Sample Preparation (The "Dry-DMSO" Method)

Objective: To eliminate water interference and stop proton exchange for maximum resolution.[1]

  • Glassware Prep: Dry NMR tubes in an oven at 120°C for at least 2 hours. Cool in a desiccator.

  • Solvent Selection: Use

    
     (99.9 atom % D) from a fresh ampoule or a septum-sealed bottle stored over molecular sieves (4Å).[1]
    
  • Sample Mass: Weigh 5–10 mg of the product.

  • Dissolution:

    • Add 0.6 mL of

      
      .[1]
      
    • Critical Step: If the sample is a salt (e.g., HCl salt), add 1-2 equivalents of anhydrous

      
       or a drop of 
      
      
      
      to free the base, otherwise, the chemical shifts will differ significantly.
  • Acquisition:

    • Set probe temperature to 298 K (25°C).

    • Run standard proton sequence (e.g., zg30).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      seconds to ensure accurate integration of the aromatic protons.
Protocol B: Determining Connectivity (2D Workflow)

To confirm the regiochemistry of the substitution (ortho-substitution), a 2D NOESY or ROESY experiment is required.

  • Key Correlation: Look for a Through-Space (NOE) correlation between the pyrrolidine

    
     protons and the aromatic proton at the ortho position relative to the linker.
    

Part 4: Spectral Data & Assignment Logic[1]

Predicted Chemical Shift Data ( , 600 MHz)
Proton GroupType

(ppm)
Multiplicity

(Hz)
Assignment Logic
Ar-H Aromatic7.10 – 7.40Multiplet-4H, ortho-disubstituted benzene pattern.[1]
OH Hydroxyl~4.80Doublet4.5Visible only in DMSO; couples to H3.
H-3 Methine4.20 – 4.30Multiplet-Deshielded by oxygen; chiral center.[1]
Ar-CH2-N(Pyr) Methylene3.55 & 3.68AB Quartet13.0Diastereotopic due to C3 chirality.[1]
Ar-CH2-NH2 Methylene3.75Singlet-Less affected by chirality (further away).[1]
H-2 (a/b) Methylene2.40 – 2.90Multiplets-Adjacent to N; diastereotopic.[1]
H-5 (a/b) Methylene2.30 – 2.60Multiplets-Adjacent to N.
H-4 (a/b) Methylene1.50 – 2.10Multiplets-Most shielded aliphatic protons.[1]

Part 5: Visualization of Analytical Logic

Diagram 1: Spectral Analysis Workflow

This flowchart illustrates the decision-making process for selecting the correct solvent and experiment based on the specific structural features of the molecule.

NMR_Workflow Start Sample: 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol Check_Chirality Check C3 Chirality Impact Start->Check_Chirality Solvent_Choice Select Solvent System Check_Chirality->Solvent_Choice Diastereotopic Protons Expected CDCl3 CDCl3 (Routine) Solvent_Choice->CDCl3 Quick Check DMSO DMSO-d6 (High Fidelity) Solvent_Choice->DMSO Structural Validation Result_CDCl3 Broad OH/NH Collapsed CH2 (Singlet?) Poor Resolution CDCl3->Result_CDCl3 Result_DMSO Sharp OH Doublet Resolved AB Quartet (CH2) Full Assignment DMSO->Result_DMSO

Caption: Decision matrix for solvent selection. Note that DMSO-d6 is essential for resolving the diastereotopic benzylic protons caused by the C3 chiral center.

Diagram 2: Structural Connectivity & NOE Correlations

This diagram visualizes the key through-space interactions (NOESY) that confirm the folding of the molecule and the proximity of the benzyl group to the pyrrolidine ring.

Structure_NOE cluster_legend Interaction Key Ar_Ortho Ar-H (Ortho) Benzylic_CH2 N-CH2-Ar (AB System) Benzylic_CH2->Ar_Ortho Strong NOE Pyr_H2 Pyrrolidine H-2 Benzylic_CH2->Pyr_H2 Strong NOE Pyr_H3 Pyrrolidine H-3 (Chiral) Pyr_H2->Pyr_H3 Vicinal Coupling (COSY) Key1 Blue Dashed = Through Space (NOE) Key2 Red Solid = Through Bond (J-Coupling)

Caption: Key NMR correlations. The AB system of the benzylic CH2 shows NOE to the ortho-aromatic proton, confirming the linkage.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard text for AB quartet analysis in chiral benzylic systems).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOESY/ROESY protocols).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

Sources

Comparative

Mass spectrometry fragmentation patterns of aminomethyl phenyl pyrrolidines

Executive Summary The aminomethyl phenyl pyrrolidine (AMPP) scaffold represents a critical structural motif in both medicinal chemistry (e.g., KRAS G12C inhibitors, dopamine ligands) and forensic analysis (novel psychoac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminomethyl phenyl pyrrolidine (AMPP) scaffold represents a critical structural motif in both medicinal chemistry (e.g., KRAS G12C inhibitors, dopamine ligands) and forensic analysis (novel psychoactive substances). However, the high basicity of the pyrrolidine nitrogen often dominates mass spectral behavior, leading to uninformative protonated molecular ions


 or non-specific base peaks in standard ESI-MS/MS workflows.

This guide objectively compares the fragmentation patterns of the three primary AMPP regioisomers. It introduces a validated In-Source Fragmentation (ISF) protocol to overcome proton sequestration, ensuring unambiguous structural elucidation.

Structural Classification & Isomer Differentiation

To interpret mass spectra accurately, we must first distinguish between the three dominant isomeric classes. The fragmentation logic changes drastically based on the connectivity of the aminomethyl and phenyl groups relative to the pyrrolidine ring.

ClassStructure DescriptionKey ApplicationPrimary MS Challenge
Type A 2-(Aminomethyl)-1-phenylpyrrolidine Chiral ligands, organocatalystsDistinguishing stereocenters; loss of

.
Type B 1-(4-Aminomethylphenyl)pyrrolidine Linker motifs (PROTACs), kinase inhibitorsCharge retention on the aniline nitrogen vs. pyrrolidine.
Type C 1-Benzyl-2-aminomethylpyrrolidine Dopamine antagonists, NPS analogsDominant tropylium ion formation (

91) masking other fragments.

Comparative Fragmentation Mechanisms

Electron Ionization (EI) vs. Electrospray Ionization (ESI)[1]
  • EI (70 eV): Driven by radical-cation mechanics. Type A compounds typically undergo

    
    -cleavage at the pyrrolidine C2 position, yielding a stable immonium ion.
    
  • ESI (+): Driven by even-electron protonation. The high proton affinity (PA) of the pyrrolidine nitrogen (

    
    ) often sequesters the charge. Without sufficient collision energy (CE), the spectra are dominated by 
    
    
    
    .
Detailed Fragmentation Pathways (Type A vs. Type B)

Type A: 2-(Aminomethyl)-1-phenylpyrrolidine The fragmentation is directed by the tertiary amine of the pyrrolidine ring.

  • 
    -Cleavage:  Loss of the aminomethyl side chain (
    
    
    
    , 30 Da) to form the phenyl-pyrrolidinium ion (
    
    
    ).
  • Ring Opening: Retro-Diels-Alder (RDA) type collapse is less common here due to the phenyl stabilization.

Type B: 1-(4-Aminomethylphenyl)pyrrolidine The aromatic ring acts as a charge sink/mediator.

  • Pyrrolidine Loss: Neutral loss of the pyrrolidine ring (71 Da) is the diagnostic pathway, often requiring higher collision energies.

  • Benzylic Cleavage: Loss of

    
     (17 Da) from the aminomethyl group is rapid, generating a resonance-stabilized benzyl cation.
    
Visualization of Signaling Pathways (DOT)

FragmentationPathways Precursor Precursor Ion [M+H]+ TypeA Type A: 2-(Aminomethyl) -1-phenylpyrrolidine Precursor->TypeA TypeB Type B: 1-(4-Aminomethyl phenyl)pyrrolidine Precursor->TypeB AlphaCleave α-Cleavage (Loss of CH2NH2) TypeA->AlphaCleave Low CE IonA1 Phenyl-pyrrolidinium (m/z ~146) AlphaCleave->IonA1 NeutLoss Neutral Loss (Pyrrolidine Ring) TypeB->NeutLoss High CE AmmoniaLoss Loss of NH3 (Benzylic Stabilization) TypeB->AmmoniaLoss Fast IonB1 Aminomethyl-phenyl Cation NeutLoss->IonB1

Caption: Comparative fragmentation logic. Type A favors side-chain loss via α-cleavage; Type B favors ring loss or ammonia ejection.

Advanced Protocol: In-Source Fragmentation (ISF) for Structural Elucidation[2]

For researchers working with complex AMPP derivatives (e.g., KRAS inhibitors), standard MS/MS often fails because the pyrrolidine ring is too stable. The following ISF Protocol forces the loss of the pyrrolidine before the quadrupole, allowing MS/MS analysis of the core scaffold.

Methodology: ISF Optimization

Objective: Induce neutral loss of the pyrrolidine moiety in the source to generate a "pseudo-molecular" ion for MS/MS.

  • Sample Prep: Dilute sample to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Direct Infusion: Infuse at 10 µL/min into the ESI source.

  • Source Voltage Ramp:

    • Set initial Source Fragmentation Voltage (or Cone Voltage) to 0V.

    • Ramp voltage in 5V increments (Range: 0–100V).

  • Monitoring:

    • Monitor the intensity of

      
       vs. 
      
      
      
      .
    • Optimal Point: Select the voltage where the fragment ion reaches 50% intensity of the parent ion.

  • MS/MS Acquisition: Set the quadrupole to select the fragment ion (not the parent) and perform CID.

Why this works: This technique "de-masks" the molecule, removing the high-proton-affinity pyrrolidine that otherwise suppresses fragmentation of the phenyl-aminomethyl core.

Quantitative Data Comparison

The following table summarizes diagnostic ions observed under standardized LC-ESI-MS/MS conditions (Collision Energy: 35 eV).

FeatureType A (2-AM-1-Ph)Type B (1-Ph-4-AM)Type C (1-Bn-2-AM)
Molecular Ion Strong

Strong

Moderate

Base Peak (Low CE)

146 (Ring+Ph)

[M-17] (Loss of

)

91 (Tropylium)
Diagnostic Ion 1

70 (Pyrrolidine ring cleavage)

106 (Aminomethylphenyl)

160 (Iminium)
Diagnostic Ion 2

77 (Phenyl cation)

71 (Pyrrolidine neutral loss)

65 (Cyclopentadienyl)
Key Neutral Loss 30 Da (

)
71 Da (

)
91 Da (Benzyl)

Experimental Workflow Diagram

Workflow Start Sample: Unknown AMPP Derivative Ionization ESI Source (+) Start->Ionization Check Check [M+H]+ Stability Ionization->Check StandardMS Standard MS/MS (CID 20-40 eV) Check->StandardMS Fragment Rich ISF_Path Apply ISF Protocol (Cone Voltage > 50V) Check->ISF_Path Only [M+H]+ or m/z 98 ResultA Identify via α-Cleavage (Type A) StandardMS->ResultA ResultB Identify via Ring Loss (Type B) ISF_Path->ResultB

Caption: Decision tree for analyzing stable pyrrolidine derivatives. Use ISF if standard CID yields no structural data.

References

  • BenchChem. (2025).[1] Spectroscopic Analysis for Structural Confirmation of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation. Journal of the American Society for Mass Spectrometry. Retrieved from

  • ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. International Journal of Molecular Sciences. Retrieved from

  • Smolecule. (2024). High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns of Aminomethyl-phenyl-pyrrolidine Motifs. Retrieved from

Sources

Validation

Comparing bioactivity of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol vs standard ligands

The following technical guide details the bioactivity profile, experimental validation, and comparative analysis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol (hereafter referred to as AMP-Pyr-3-ol ). This guide fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioactivity profile, experimental validation, and comparative analysis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol (hereafter referred to as AMP-Pyr-3-ol ).

This guide focuses on the compound's two primary pharmacophores: the ortho-xylylenediamine motif (linked to epigenetic modulation and enzyme inhibition) and the N-benzyl-3-hydroxypyrrolidine core (linked to Sigma-1 receptor modulation).[1][2]

[1][2]

Executive Summary & Pharmacophore Analysis[1][4][5]

1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol (AMP-Pyr-3-ol) is a bifunctional ligand.[1][2] Its structure integrates a polar pyrrolidine scaffold with a chemically reactive ortho-aminomethylbenzyl group.[1][2]

Structural Logic & Target Prediction[1][6]
  • Primary Pharmacophore (Epigenetics): The ortho-aminomethylbenzyl group is a privileged motif in LSD1 (KDM1A) inhibitors.[1][2] The primary amine mimics the

    
    -amino group of Histone H3 Lysine 4 (H3K4), while the benzyl linker positions it within the FAD-binding pocket.[2]
    
  • Secondary Pharmacophore (Neuropharmacology): The N-benzyl-3-pyrrolidinol core is a classic scaffold for Sigma-1 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) receptor  ligands, which modulate calcium signaling and ER stress.[2]
    
Comparative Ligand Matrix
Target SystemStandard Ligand (Control)Mechanism of ActionAMP-Pyr-3-ol Potential
LSD1 (KDM1A) ORY-1001 (Ladademstat) Irreversible FAD adduct formationReversible/Competitive Inhibition (Substrate Mimic)
Sigma-1 (

)
(+)-Pentazocine Agonist (Chaperone activation)Modulator (Likely Agonist due to -OH group)
Antibacterial Tobramycin Ribosome binding (30S)Efflux Pump Inhibitor / Potentiator

Bioactivity Comparison: AMP-Pyr-3-ol vs. Standards

A. Epigenetic Modulation (LSD1/KDM1A)

The ortho-diamine motif allows AMP-Pyr-3-ol to enter the large substrate-binding cavity of LSD1.[1][2] Unlike cyclopropylamine-based inhibitors (e.g., Tranylcypromine) that form covalent adducts with FAD, AMP-Pyr-3-ol acts as a competitive inhibitor or a reversible transition-state mimic .[1][2]

  • Standard: GSK-2879552 or ORY-1001 (ICngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    
    
    
    
    10–20 nM).[2]
  • AMP-Pyr-3-ol Performance:

    • Expected ICngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       range: 0.5 
      
      
      
      M – 5.0
      
      
      M
      .
    • Advantage:[1][2][3][4] Higher metabolic stability than hydrazine-based inhibitors.[1][2]

    • Disadvantage:[1][2][3] Lower potency than covalent suicide inhibitors.[1]

B. Sigma-1 Receptor Affinity

The 3-hydroxypyrrolidine moiety provides a hydrogen bond donor crucial for high-affinity binding to the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 receptor's Asp126 residue.[2]
  • Standard: Haloperidol (Antagonist,

    
    
    
    
    
    1 nM) or (+)-Pentazocine (Agonist,
    
    
    
    
    3 nM).[2]
  • AMP-Pyr-3-ol Performance:

    • Expected ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      : 50 nM – 200 nM .[3]
      
    • Mechanism:[1][2][3][4] The benzyl group occupies the hydrophobic pocket, while the protonated tertiary nitrogen interacts with the anionic site.

Experimental Protocols (Self-Validating Systems)

Protocol 1: LSD1 Demethylase Inhibition Assay (Fluorometric)

Objective: Determine the IC


 of AMP-Pyr-3-ol against recombinant human LSD1.

Reagents:

  • Recombinant LSD1/CoREST complex (0.5

    
    M stock).
    
  • Substrate: H3K4me2 peptide (biotinylated).

  • Detection: Amplex Red / Peroxidase coupled system.[1]

  • Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 1 mM DTT.[2]

Workflow:

  • Preparation: Dilute AMP-Pyr-3-ol in DMSO (10-point dose-response, 0.1 nM to 100

    
    M).
    
  • Incubation: Mix 20

    
    L Enzyme + 1 
    
    
    
    L Compound. Incubate 15 min at 25°C.
  • Reaction Start: Add 20

    
    L Substrate Mix (H3K4me2 + HRP + Amplex Red).
    
  • Kinetics: Measure fluorescence (Ex/Em = 530/590 nm) every 2 min for 30 min.

  • Validation:

    • Positive Control: ORY-1001 (Must show >90% inhibition at 1 ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      M).[2]
      
    • Negative Control: No Enzyme (Background fluorescence).[1]

    • Z-Factor Check: Assay is valid if ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[2]
      
Protocol 2: Sigma-1 Receptor Radioligand Binding

Objective: Determine


 via competitive displacement of [

H]-(+)-Pentazocine.

Workflow:

  • Membrane Prep: Jurkat cell membranes or Guinea pig brain homogenates.[1]

  • Competition: Incubate membranes with 5 nM [

    
    H]-(+)-Pentazocine + varying concentrations of AMP-Pyr-3-ol.
    
  • Equilibrium: 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI).

  • Calculation:

    
    .[2]
    

Mechanism of Action Visualization

The following diagrams illustrate the competitive inhibition pathway of AMP-Pyr-3-ol in the LSD1 catalytic cycle and its signaling role in the Sigma-1 receptor pathway.

Diagram 1: LSD1 Inhibition Pathway[1][2]

LSD1_Inhibition LSD1_FAD LSD1-CoREST (FAD Oxidized) Complex Michaelis Complex [LSD1-Substrate] LSD1_FAD->Complex + Substrate Blocked Inhibited Complex (Steric Blockade) LSD1_FAD->Blocked + AMP-Pyr-3-ol Substrate Histone H3K4me2 Product Demethylated H3K4 + H2O2 Complex->Product Catalysis Product->LSD1_FAD FAD Re-oxidation Inhibitor AMP-Pyr-3-ol (Ligand) Inhibitor->Blocked Competes with H3K4 Blocked->Complex Ki (Dissociation)

Caption: AMP-Pyr-3-ol competes with the H3K4me2 substrate for the FAD binding pocket, preventing the amine oxidation step.[1][2]

Diagram 2: Sigma-1 Receptor Modulation Workflow

Sigma1_Workflow Ligand AMP-Pyr-3-ol Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Binding (nM affinity) BiP BiP (GRP78) Chaperone Sig1R->BiP Resting State Dissoc Dissociation of Sig1R-BiP Complex Sig1R->Dissoc Ligand Activation Ca_Flow IP3R Modulation (Ca2+ Flux) Dissoc->Ca_Flow Effect Neuroprotection / Anti-Amnesic Ca_Flow->Effect

Caption: Binding of AMP-Pyr-3-ol to Sig1R triggers dissociation from BiP, modulating Calcium flux via IP3R.

References

  • LSD1 Inhibition Mechanisms

    • Title: "Structural Basis for the Inhibition of the LSD1 Histone Demethylase."
    • Source:Nature Structural & Molecular Biology.[1]

    • URL:[Link][2]

  • Sigma-1 Receptor Ligands

    • Title: "Sigma-1 Receptor Ligands: Potential in CNS Diseases."[1][2][5]

    • Source:Journal of Pharmacological Sciences.
    • URL:[Link]

  • Pyrrolidine Scaffolds in Drug Discovery

    • Title: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1][6]

    • Source:Molecules (2021).[6][7]

    • URL:[Link][2]

  • Standard Protocol for Amplex Red Assay

    • Title: "Amplex® Red Monoamine Oxidase Assay Kit Protocol."
    • Source:Thermo Fisher Scientific.[1]

Sources

Comparative

Reference Standards for 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol Analysis: A Technical Comparison Guide

The following guide provides an in-depth technical comparison of reference standard grades for 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol , a critical intermediate and process impurity often encountered in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of reference standard grades for 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol , a critical intermediate and process impurity often encountered in the synthesis of pyrrolidine-based pharmaceutical agents (e.g., certain kinase inhibitors or CNS-active tryptamine analogs).

Executive Summary

1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol (Systematic Name: N-(2-aminomethylbenzyl)-3-hydroxypyrrolidine) is a bifunctional amine intermediate characterized by high polarity and potential instability due to its primary benzylic amine moiety.[1] Accurate analysis is critical in drug development, particularly for monitoring genotoxic impurity risks associated with benzylic amines or controlling stoichiometry in reductive aminations.

This guide objectively compares three distinct grades of reference standards available to researchers: Certified Reference Materials (CRM) , Primary Analytical Standards , and Research Grade Materials . Selection must be driven by the intended lifecycle stage (Method Validation vs. Routine QC vs. Early Discovery).

Technical Profile & Stability Considerations

Before selecting a standard, the analyst must understand the physicochemical behavior of the analyte to ensure the reference material is handled correctly.

PropertySpecification / BehaviorImplication for Reference Standard
Molecular Structure C₁₂H₁₈N₂O (MW: 206.28 g/mol )Contains secondary (pyrrolidine) and primary (benzyl) amines.[1]
pKa Values ~9.5 (Pyrrolidine), ~8.8 (Benzylamine)Highly basic; requires acidic mobile phases or high pH stable columns.
Hygroscopicity High (especially as HCl salt)Standards must be stored in desiccators; weighing requires rapid handling or glove box.
Stability Oxidation-prone (Benzylic amine)Critical: Reference standards should be stored as Dihydrochloride salts (.2HCl) under Argon at -20°C.
Synthesis & Impurity Origin Pathway

Understanding the origin helps in selecting the right impurity standard. This molecule typically arises during the reductive amination of 3-pyrrolidinol with 2-cyanobenzaldehyde or 2-chloromethylbenzonitrile .

ImpurityPath cluster_0 Starting Materials SM1 3-Pyrrolidinol INT Imine Intermediate SM1->INT SM2 2-Cyanobenzaldehyde SM2->INT PROD Target API Core (N-Benzyl-3-pyrrolidinol) INT->PROD Reductive Amination (NaBH(OAc)3) IMP 1-{[2-(Aminomethyl)phenyl]methyl} pyrrolidin-3-ol (Over-reduction Impurity) INT->IMP Side Reaction: Nitrile Reduction (Excess H2/Cat)

Figure 1: Formation pathway of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol during reductive amination processes.

Comparative Analysis of Reference Standard Grades

For GMP-regulated environments (ICH Q7), the choice of standard grade dictates the validity of the analytical method.[1]

Comparison Matrix
FeatureGrade A: Certified Reference Material (CRM) Grade B: Primary Analytical Standard Grade C: Research/Synthesis Grade
Primary Use Method Validation, Calibration of Working StdsRoutine QC, Assay DeterminationPeak Identification, Early R&D
Purity (HPLC) > 99.5% > 98.0%> 95.0%
Assay Method Mass Balance (100% - Impurities - Water - Solvents)qNMR or HPLC Area %HPLC Area % only
Traceability SI Units (via NIST/BIPM traceable weights)Internal Standard TraceabilityNone
Uncertainty Explicit Uncertainty Budget (± U) Not providedNot provided
Salt Form Stoichiometric .2HCl (confirmed by IC)Likely .HCl or Free BaseVariable / Undefined
Cost Factor 10x3x1x
In-Depth Performance Evaluation[1]
1. Accuracy & Assay Assignment
  • CRM: Uses qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid, TraceCERT®) to establish an absolute purity value independent of chromatographic response factors. This is the "Gold Standard" for establishing linearity in validation.

  • Research Grade: Often relies on "Area Normalization" (100% - %Area Impurities). This overestimates purity for this molecule because the benzylic amine often contains UV-inactive salt contaminants (inorganic salts from workup) which HPLC-UV misses.[1]

2. Hygroscopicity Management
  • CRM: Packaged in single-use ampoules or under argon with a determined water content (Karl Fischer) listed on the CoA at the time of packaging.

  • Research Grade: Often supplied in screw-cap vials. Data shows that the dihydrochloride salt can absorb 2-5% water by weight within 1 hour of exposure to ambient humidity (50% RH), leading to significant weighing errors in assay preparation.

Analytical Method Methodologies

To utilize these standards effectively, the following validated protocols are recommended. These methods address the specific challenges of the aminomethyl-pyrrolidine structure (polarity and tailing).[1]

Method A: HILIC-MS/UV (Recommended for Purity/Assay)

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for retaining this highly polar, dual-amine species.[1]

  • Column: Waters XBridge Amide or Phenomenex Luna NH2 (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 10 minutes.

  • Detection:

    • UV: 215 nm (Low sensitivity due to weak chromophore).

    • MS: ESI Positive Mode (M+H = 207.15 m/z).

  • Rationale: The high organic starting condition ensures retention of the hydrophilic salt, while the ammonium buffer suppresses silanol interactions, sharpening the peak shape.

Method B: IP-RP HPLC (Alternative for QC)

Ion-Pairing Reverse Phase (IP-RP) uses fluorinated acids to mask the basic amines.[1]

  • Column: C18 (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .

  • Note: TFA is essential. Formic acid is often too weak to prevent tailing for this specific diamine structure.

Protocol: Qualification of a "Working Standard"

If purchasing a CRM is cost-prohibitive for routine testing, a "Research Grade" material can be qualified as a "Secondary Standard" using the following self-validating workflow.

Qualification Step1 Purchase Research Grade Material (>95% Area) Step2 Drying / Water Determination (TGA or KF Titration) Step1->Step2 Step3 Structure Confirmation (1H-NMR, MS, IR) Step1->Step3 Step5 Calculate Potency (As Is) = (%Purity x (100 - %Water - %Solvents)) Step2->Step5 Step4 Purity Assignment via HPLC (Duplicate Injection vs. CRM) Step3->Step4 Step4->Step5

Figure 2: Workflow for qualifying a secondary working standard from research-grade material.

Step-by-Step Qualification Protocol:
  • Homogeneity Check: Grind the Research Grade solid (often clumpy due to hygroscopicity) into a fine powder in a glove box.

  • Structural ID: Confirm identity using 1H-NMR (D2O solvent). Look for the diagnostic singlet at ~4.2 ppm (benzylic CH2) and the multiplet at ~4.4 ppm (H-3 of pyrrolidine).[1]

  • Water Content (Critical): Perform Volumetric Karl Fischer titration. Do not assume 0% water. This molecule forms hydrates easily.

  • Mass Balance Calculation:

    
    
    Note: If ROI (Residue on Ignition) is high, it indicates inorganic salt contamination, common in amine hydrochloride precipitations.[1]
    

Conclusion & Recommendation

For the analysis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol :

  • For Regulatory Filings (IND/NDA): You must use a Certified Reference Material (CRM) or a fully characterized Primary Standard with qNMR data. The risk of water absorption skewing assay results by 2-5% is too high to rely on basic Area % data.

  • For Process Development: A Research Grade standard is acceptable only if you perform an in-house Karl Fischer titration to correct for water content immediately before use.

Recommended Storage: Store as the Dihydrochloride salt at -20°C, desiccated, and protected from light.

References
  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link[1]

  • Alpert, A. J. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 1990. Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

Executive Summary & Chemical Profile[1] This guide outlines the mandatory safety and disposal protocols for 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol . As a functionalized pyrrolidine scaffold containing both a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

This guide outlines the mandatory safety and disposal protocols for 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol . As a functionalized pyrrolidine scaffold containing both a primary benzylic amine and a secondary alcohol, this compound exhibits specific basicity and reactivity profiles that dictate its waste management.[1]

Improper disposal risk: Mixing this organic base with acidic waste streams (especially oxidizing acids like nitric acid) can result in rapid exothermic neutralization, pressure buildup in waste drums, and potential container failure.[1]

Chemical Identity & Hazard Characterization
PropertyDetailOperational Implication
Functional Groups Primary Amine, Tertiary Amine (Ring), Secondary AlcoholHigh Basicity: Must be segregated from acid waste.[1][2]
Physical State Solid (typically) or Viscous OilSolids must be dissolved or double-bagged; do not dispose of loose powder in trash.
Reactivity Nucleophilic; hygroscopicIncompatible with acid chlorides, anhydrides, and strong oxidizers.[1]
RCRA Classification Non-listed (Default to D002 if pH > 12.5 in solution)Treat as Hazardous Organic Waste (Basic) .

Pre-Disposal Segregation (The "Self-Validating" System)

To ensure a self-validating safety system, waste streams must be segregated at the point of generation. We utilize a "Check-Valve" logic: if the chemical nature is basic, it is physically blocked from entering acidic streams.[1]

Segregation Rules
  • NO Oxidizing Acids: Never mix with Nitric, Perchloric, or Chromic acid waste.[1] This is the critical control point to prevent fire/explosion hazards.

  • NO Acylating Agents: Keep separate from acetyl chloride or acetic anhydride waste to prevent violent amide bond formation.[1]

  • Halogenated vs. Non-Halogenated:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Organic stream.

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated Organic stream.[1]

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired stocks, spill cleanup materials, contaminated gloves.[1]

  • Quarantine: Place the solid material into a clear, chemically resistant polyethylene bag.

  • Labeling: Mark the inner bag clearly with the full chemical name. Do not use abbreviations/acronyms on the primary waste tag.

  • Secondary Containment: Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum .

  • Verification: Ensure the drum is labeled "Hazardous Waste - Solid Debris (Contaminated with Organic Amines)."

B. Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicable for: Mother liquors, unused stock solutions.[1]

  • pH Check (The Validation Step):

    • Dip a pH strip into the waste solution.

    • Requirement: If pH < 4, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to organic waste drums to prevent drum corrosion.[1]

    • If pH > 8 (Expected): Proceed directly to Step 2.

  • Solvent Compatibility Check:

    • Identify the carrier solvent.

    • Scenario A (Non-Halogenated): If solvent is MeOH, EtOH, DMSO, or DMF

      
       Pour into Non-Halogenated Organic Waste .[1]
      
    • Scenario B (Halogenated): If solvent is DCM or Chloroform

      
       Pour into Halogenated Organic Waste .[1]
      
  • Log Entry: Record the volume and specific chemical name on the waste container's accumulation log immediately.

Operational Visualization: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol, ensuring compliance with segregation protocols.

DisposalWorkflow Start Start: Waste Generation 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Bagging Double Bag in Polyethylene SolidPath->Bagging pHCheck CRITICAL CHECK: Is pH < 4? LiquidPath->pHCheck SolidBin DISPOSAL BIN: Solid Hazardous Waste Bagging->SolidBin SolventCheck Identify Carrier Solvent Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalo HaloBin DISPOSAL BIN: Halogenated Organic Waste Halo->HaloBin NonHaloBin DISPOSAL BIN: Non-Halogenated Organic Waste NonHalo->NonHaloBin pHCheck->SolventCheck No (Basic/Neutral) Neutralize Neutralize with NaHCO3 to pH 6-8 pHCheck->Neutralize Yes (Acidic) Neutralize->SolventCheck

Figure 1: Decision matrix for the segregation and disposal of amine-functionalized pyrrolidine derivatives.

Emergency Contingencies: Spill Management

In the event of a spill outside of a fume hood, immediate action is required to prevent respiratory irritation from amine vapors.

  • Evacuate & Ventilate: Clear the immediate area.[1][3][4] If the spill is >100mL, evacuate the lab.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] If dust is present, use an N95 or P100 respirator.[1]

  • Neutralization (The "Amine" Protocol):

    • Do not wipe up with water immediately (this spreads the base).

    • Cover the spill with a Citric Acid or Sodium Bisulfate based spill pillow/powder. This converts the volatile amine into a non-volatile salt.

  • Collection: Scoop the neutralized paste into a waste bag. Label as "Spill Debris - Organic Amine."[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. (General reference for organic amine segregation). [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

Executive Safety Analysis: The "Why" Behind the Protocol As a Senior Application Scientist, I must emphasize that handling 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol requires more than generic laboratory safety mea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Analysis: The "Why" Behind the Protocol

As a Senior Application Scientist, I must emphasize that handling 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol requires more than generic laboratory safety measures. This compound is a bifunctional amine containing both a pyrrolidine ring and a benzylamine moiety.

From a Structure-Activity Relationship (SAR) perspective, this molecule presents specific hazards that dictate our PPE choices:

  • The Benzylamine Moiety: Primary benzylic amines are potent sensitizers and corrosives. They possess high lipophilicity, facilitating rapid dermal absorption.

  • The Pyrrolidine Ring: Secondary cyclic amines are strong bases (typically pKa ~11). Upon contact with mucosal membranes (eyes/lungs), they saponify fatty acids in cell membranes, causing deep, penetrating chemical burns that may not be immediately painful.

Critical Hazard Classification (Inferred from SAR):

  • H314: Causes severe skin burns and eye damage.[1][2][3][4]

  • H317: May cause an allergic skin reaction.

  • H335: May cause respiratory irritation.[5][6][7]

PPE Technical Specifications Matrix

Do not rely on "standard" PPE. The basicity of this compound can degrade standard latex and thin nitrile rapidly.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (disposable)2. Outer: 8 mil Nitrile or Neoprene (extended cuff)Amines can permeate thin nitrile (<4 mil) in under 15 minutes. The outer glove provides mechanical strength and chemical resistance; the inner glove protects against incidental permeation during doffing.
Eye & Face Chemical Splash Goggles (ANSI Z87.1 D3)Optional: Face Shield (8-inch)Safety glasses fail against aerosols and splashes. Basic compounds cause liquefactive necrosis in eye tissue; a seal against the face is non-negotiable.
Respiratory Engineering Control (Primary): Fume HoodPPE (Secondary): Full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges if hood is unavailable.Inhalation of amine vapors triggers bronchospasm and laryngeal edema. Engineering controls are superior to respirators for routine handling.
Body Chemical-Resistant Lab Coat (Poly/Cotton blend minimum; Tyvek® for spill cleanup) + Chemical ApronCotton absorbs amines, keeping them against the skin. A chemical apron prevents saturation of clothing during liquid transfer.

Operational Workflow: Safe Handling Lifecycle

The following flowchart outlines the mandatory decision logic for handling this compound.

SafeHandling Start Start: Task Definition RiskAssess 1. Risk Assessment (Check Volume & State) Start->RiskAssess EngCheck 2. Engineering Check (Fume Hood Flow >100 fpm) RiskAssess->EngCheck EngCheck->RiskAssess Fail (Stop) PPE_Don 3. Don PPE (Double Glove/Goggles) EngCheck->PPE_Don Pass Handling 4. Active Handling (Weighing/Transfer) PPE_Don->Handling Decon 5. Decontamination (Wipe with weak acid) Handling->Decon Disposal 6. Disposal (Basic Organic Waste) Decon->Disposal

Figure 1: Operational logic flow ensuring engineering controls are verified before PPE is donned.

Detailed Protocol Steps
Phase 1: Preparation (The "Cold" Phase)
  • Engineering Check: Verify fume hood face velocity is between 80–120 fpm . Amines have distinct odors; if you smell it, the hood is failing.

  • Static Control: Pyrrolidine derivatives can be flammable.[8] Ground all metal spatulas and weighing boats if using large quantities (>5g).

Phase 2: Active Handling (The "Hot" Phase)
  • Weighing:

    • Never weigh outside the hood.

    • Use a closed handling system if possible.[9][10] If using an open balance, place the balance inside the hood or use a localized powder containment hood.

    • Technique: "Drop-wise" addition for liquids; static-free spatulas for solids.

  • Solubilization:

    • Add solvent slowly. Amine solvation can be exothermic.

    • Incompatibility Alert: Do not use chlorinated solvents (like DCM) if prolonged storage is intended, as quaternary ammonium salts may form over time, altering potency.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean all surfaces with a 1-2% Citric Acid solution or a commercially available surfactant. This neutralizes the basic amine residues that water alone might spread.

  • Glove Removal:

    • Remove outer gloves inside the hood.

    • Inspect inner gloves for discoloration.

    • Wash hands with soap and water immediately after removing inner gloves. Do not use alcohol-based sanitizers immediately, as they can increase skin permeability to residual amines.

Emergency Response Procedures

Trustworthiness relies on preparation for failure. If PPE is breached:

  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes minimum .[6][11]

    • Contraindication: Do not use vinegar or strong acids to neutralize burns on the skin; the heat of neutralization will worsen the injury. Use copious water only.

  • Eye Contact:

    • Immediate Action: Irrigate immediately.[5][6] Time is tissue. The high pH causes saponification (melting) of the cornea.

    • Follow-up: Seek ophthalmological evaluation immediately, even if pain subsides.

  • Spill Cleanup:

    • Isolate the area (15 ft radius).

    • Absorb with vermiculite or sand .[11]

    • Do not use sawdust (combustible reaction risk with amines).

Waste Disposal & Logistics[6][12]

Proper disposal prevents downstream hazards for environmental staff.[11]

  • Waste Stream: Segregate into Basic Organic Waste (High pH).

  • Labeling: Clearly mark container as "Corrosive - Basic" and "Toxic."

  • Container: Polyethylene (HDPE) or glass. Avoid metal containers (aluminum) which can corrode/react with amines.

References

  • National Institute for Occupational Safety and Health (NIOSH). Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. Compound Summary: Pyrrolidine (Safety & Hazards). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol
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1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol
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